(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-8-4-5-2-6(8)3-7-5/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFDRYBUJCGOYCQ-PHDIDXHHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2C[C@@H]1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70576005 | |
| Record name | (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133097-95-7 | |
| Record name | (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70576005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
characterization of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
An In-Depth Technical Guide to the Characterization of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Abstract
This compound is a rigid, chiral bicyclic diamine that has garnered significant interest as a crucial building block in medicinal chemistry and a versatile ligand in asymmetric synthesis. Its constrained conformational flexibility and defined stereochemistry make it an invaluable scaffold for the development of novel therapeutics and efficient catalytic systems. This guide provides a comprehensive technical overview of its synthesis, structural characterization, and key applications, with a focus on the causality behind experimental methodologies and the validation of its chemical identity and purity.
Introduction: The Strategic Importance of a Rigid Scaffold
The 2,5-diazabicyclo[2.2.1]heptane core is a bioisostere of piperazine, a common motif in pharmacologically active compounds. However, unlike the flexible chair-boat conformations of piperazine, the bicyclic nature of this heptane derivative locks the molecule into a rigid boat-like conformation. This rigidity is of paramount importance in drug design, as it reduces the entropic penalty upon binding to a biological target, often leading to enhanced potency and selectivity. The (1R,4R) stereoisomer, in particular, offers a specific three-dimensional arrangement of its nitrogen atoms and methyl group, making it a valuable chiral synthon.
This guide will delve into the critical aspects of its characterization, providing researchers and drug development professionals with the necessary data and protocols to effectively utilize this compound in their work. The primary applications that will be explored are its role as a key intermediate in the synthesis of the smoking cessation drug Varenicline and as the side chain for the veterinary antibiotic Danofloxacin .[1][2]
Synthesis and Stereochemical Control
The synthesis of enantiomerically pure (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives is non-trivial. The most elegant and efficient methods leverage starting materials from the chiral pool, such as amino acids, to establish the desired stereochemistry.
The Epimerization-Lactamization Cascade Strategy
A notable and innovative approach to the (1R,4R) scaffold begins with the readily available trans-4-hydroxy-L-proline.[3] This strategy hinges on a cleverly designed epimerization-lactamization cascade reaction of a (2S,4R)-4-aminoproline methyl ester derivative.[3]
The causality of this process is rooted in the stereochemistry of the starting material. Under basic conditions, the proton at the C2 position of the proline ring is acidic and can be abstracted. This allows for epimerization to the (2R,4R) diastereomer. Once formed, the cis relationship between the amine at C4 and the ester at C2 facilitates a rapid intramolecular aminolysis, leading to the formation of a bridged lactam. This irreversible cyclization effectively traps the desired (1R,4R) stereochemistry of the bicyclic core. Subsequent reduction of the lactam and the ester functionalities, followed by N-methylation, yields the target molecule.
Key Factors for Success:
-
N-Protecting Group: An electron-withdrawing protecting group on the proline nitrogen is crucial as it enhances the acidity of the C2 proton, thereby facilitating the key epimerization step.[3]
-
Strong Base: The use of a strong, non-nucleophilic base is necessary to efficiently promote the epimerization without causing undesired side reactions.[3]
This cascade reaction is a prime example of atom and step economy in organic synthesis, providing a robust pathway for large-scale production.[3]
Workflow for Synthesis via Epimerization-Lactamization
Caption: Synthetic workflow from trans-4-hydroxy-L-proline.
Physicochemical and Spectroscopic Characterization
Precise characterization is essential for confirming the identity, purity, and stereochemistry of this compound. The following data is compiled from literature sources, primarily from detailed studies on its enantiomer, (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, for which the spectroscopic data is identical and the optical rotation is of equal magnitude with the opposite sign.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | [4] |
| Molecular Weight | 112.17 g/mol | [4] |
| Appearance | White to yellow powder or crystals (dihydrobromide salt) | [5] |
| Melting Point | 140-142 °C (for a tosylated precursor of the (1S,4S) enantiomer) | [6] |
| Optical Rotation [α]D | Expected to be positive, opposite to the (1S,4S) enantiomer's precursor: -105.48° (c=0.953, CH₃OH) | [6] |
Spectroscopic Data
The rigid bicyclic structure gives rise to a well-defined and diagnostic NMR spectrum.
The proton NMR spectrum is characterized by distinct signals for the bridgehead protons and the methylene bridges. The following assignments are based on data for the (1S,4S) enantiomer.[6]
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H1, H4 (bridgehead) | ~4.43 | m | |
| CH₂ (C3, C7) | ~3.42, ~3.25 | dd, AB pattern | |
| N-CH₃ | ~2.36 | s | |
| CH₂ (C6) | ~2.33, ~2.1 | m |
The carbon spectrum is also highly informative, with the bridgehead carbons appearing at a characteristic downfield shift. The following assignments are based on data for a tosylated precursor of the (1S,4S) enantiomer.[1]
| Carbon | Chemical Shift (δ, ppm) |
| C1, C4 (bridgehead) | ~62.9, ~61.1 |
| C3, C7 | ~61.0, ~49.9 |
| N-CH₃ | ~40.2 |
| C6 | ~34.9 |
Under electron ionization (EI), the molecular ion peak ([M]⁺) is expected at m/z = 112. The fragmentation pattern would likely involve the loss of the methyl group (M-15) and subsequent cleavages of the bicyclic system.
The IR spectrum would be characterized by:
-
C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹.
-
N-H stretching: Absence of N-H stretches (for the free base) confirms the secondary amine is part of the bicyclic system and the tertiary amine is methylated.
-
C-N stretching: Found in the fingerprint region (approx. 1250-1020 cm⁻¹).
Structural Analysis: The Rigid Bicyclic Core
While a specific X-ray crystal structure for this compound has not been reported in the literature, crystallographic studies of related diazabicyclo[2.2.1]heptane salts confirm the rigid, boat-like conformation of the core structure. This rigidity is the cornerstone of its utility in rational drug design and as a chiral ligand. The fixed spatial orientation of the nitrogen lone pairs and the N-methyl group provides a predictable framework for molecular interactions.
Caption: Key structural attributes and their implications.
Applications in Drug Development and Catalysis
The unique structural and stereochemical features of this compound have made it a valuable component in several areas of chemical science.
Key Intermediate in Pharmaceutical Synthesis
-
Danofloxacin: This molecule is a direct precursor to the side chain of Danofloxacin, a fluoroquinolone antibiotic used in veterinary medicine.[1][6][7] The synthesis involves coupling the diazabicyclic moiety to the quinolone core, where the rigid structure of the side chain is critical for its antibacterial activity.[1][2]
-
Varenicline: The parent 2,5-diazabicyclo[2.2.1]heptane scaffold is a key intermediate in the synthesis of Varenicline (Chantix), a prescription medication for smoking cessation. While various synthetic routes exist, many converge on the formation of this bicyclic system, which is then elaborated to construct the final tetracyclic structure of the drug.
Chiral Ligand in Asymmetric Catalysis
Chiral diamines are widely used as ligands for transition metals in asymmetric catalysis. The C₂-symmetric nature of the 2,5-diazabicyclo[2.2.1]heptane core makes it an attractive ligand. Derivatives have been employed as organocatalysts in reactions such as the Biginelli reaction, albeit with moderate enantioselectivities reported thus far.[8][9] Further research into its application in other asymmetric transformations, such as hydrogenations or C-C bond-forming reactions, is an active area of investigation.
Conclusion and Future Outlook
This compound stands out as a molecule of significant synthetic utility. Its characterization is well-supported by a combination of spectroscopic data, primarily from its enantiomer, and a clear understanding of its synthesis through innovative chemical transformations. While a definitive crystal structure remains elusive, the predictable and rigid nature of its scaffold continues to make it a compound of high interest for medicinal chemists and researchers in asymmetric catalysis. The continued development of efficient synthetic routes and the exploration of its utility in novel catalytic systems will undoubtedly expand its role as a high-value chiral building block.
References
-
Braish, T. F. (2009). Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. Organic Process Research & Development, 13(2), 336–340. [Link]
-
American Chemical Society. (2009). Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. ACS Publications. [Link]
-
American Chemical Society. (2009). Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. Organic Process Research & Development. [Link]
-
Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. [Link]
-
Beinat, C., et al. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]
-
Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Publishing. [Link]
-
PubMed. (1992). Synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine. [Link]
-
Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. Semantic Scholar. [Link]
-
ResearchGate. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. [Link]
-
González-Olvera, R., et al. (2008). 2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Semantic Scholar. [Link]
-
González-Olvera, R., et al. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. arkat-usa.org. [Link]
-
PubChem. This compound. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C6H12N2 | CID 15629280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound dihydrobromide | 125224-64-8 [sigmaaldrich.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. quod.lib.umich.edu [quod.lib.umich.edu]
spectroscopic data of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
An In-depth Guide to the Spectroscopic Characterization of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Introduction
This compound is a chiral saturated bicyclic diamine. Its rigid structure and defined stereochemistry make it a valuable building block in medicinal chemistry and a compelling ligand in asymmetric synthesis. For instance, its core scaffold is a key component of the veterinary antibacterial agent danofloxacin.[1][2] Accurate structural confirmation and purity assessment are paramount for any application, mandating a thorough spectroscopic characterization.
Molecular Structure and Atom Numbering
A clear and consistent numbering system is essential for unambiguous spectral assignment. The following structure and numbering scheme will be used throughout this guide.
Figure 1: Structure of this compound with IUPAC numbering.
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise covalent structure of organic molecules in solution. For this compound, ¹H NMR will define the proton environments and their connectivity, while ¹³C NMR will map the carbon skeleton.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The rigid bicyclic structure limits conformational flexibility, resulting in distinct chemical shifts for protons that might otherwise be equivalent. The molecule possesses a C₂ axis of symmetry if one ignores the N-H proton, but the N-methyl group breaks this symmetry, making all skeletal protons chemically inequivalent.
| Predicted Signal | Atom Position | Expected δ (ppm) | Predicted Multiplicity | Rationale & Key Insights |
| Signal 1 | H-1, H-4 | ~3.2 - 3.6 | Broad Singlet (br s) | These are the bridgehead protons. Their proximity to two nitrogen atoms will deshield them significantly. |
| Signal 2 | H-3a, H-6a | ~2.8 - 3.2 | Doublet of Doublets (dd) | Protons on carbons adjacent to nitrogen. The 'a' and 'b' denote diastereotopic protons, exhibiting distinct shifts and couplings. |
| Signal 3 | H-3b, H-6b | ~2.5 - 2.9 | Doublet of Doublets (dd) | Diastereotopic partners to H-3a and H-6a. |
| Signal 4 | N-CH₃ | ~2.3 - 2.5 | Singlet (s) | A sharp singlet integrating to 3H is a hallmark of an N-methyl group. Its downfield shift is characteristic for carbons next to nitrogen.[5] |
| Signal 5 | H-7a (syn) | ~1.7 - 2.0 | Doublet (d) | The methylene bridge protons are diastereotopic. The syn proton (closer to the N-methyl group) may experience different shielding. |
| Signal 6 | H-7b (anti) | ~1.5 - 1.8 | Doublet (d) | The anti proton on the methylene bridge. |
| Signal 7 | N-H | ~1.5 - 3.0 | Broad Singlet (br s) | The secondary amine proton signal is often broad due to quadrupole broadening and exchange. Its position is highly dependent on concentration and solvent. This peak will disappear upon D₂O exchange.[5] |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
Due to the lack of symmetry from the N-methyl group, all six carbons in the bicyclic framework are expected to be unique.
| Predicted Signal | Atom Position | Expected δ (ppm) | Rationale & Key Insights |
| Signal 1 | C-1, C-4 | ~60 - 68 | Bridgehead carbons bonded to two nitrogen atoms will be the most downfield among the sp³ carbons. |
| Signal 2 | C-3, C-6 | ~50 - 58 | Methylene carbons adjacent to nitrogen. |
| Signal 3 | C-7 | ~38 - 45 | The methylene bridge carbon, being further from the heteroatoms, will be the most upfield of the ring carbons. |
| Signal 4 | N-CH₃ | ~40 - 48 | The N-methyl carbon signal is characteristic and its chemical shift confirms its attachment to nitrogen. |
Experimental Protocol for NMR Data Acquisition
This protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.
-
Add ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a good first choice as it dissolves a wide range of organic compounds and is easily evaporated.[6]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), or reference the spectrum to the residual solvent peak (δ 7.26 ppm for CDCl₃).
-
Cap the tube and gently agitate until the sample is fully dissolved. For amines, it is crucial to use a high-purity solvent and dry tubes to minimize water, which can broaden exchangeable N-H proton signals.[7]
-
-
Instrument Setup & Acquisition (for a 500 MHz Spectrometer):
-
Insert the sample into the spectrometer and allow it to thermally equilibrate for 5-10 minutes.
-
Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.
-
¹H NMR: Acquire a 1D proton spectrum with a 90° pulse, a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2-5 seconds. A total of 16-32 scans should provide excellent signal-to-noise.
-
D₂O Exchange: After acquiring the initial ¹H spectrum, add one drop of D₂O, shake the tube vigorously for 30 seconds, and re-acquire the spectrum. The N-H signal should disappear, confirming its assignment.[5]
-
¹³C NMR: Acquire a proton-decoupled 1D carbon spectrum with a spectral width of ~240 ppm, an acquisition time of ~1 second, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Part 2: Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying functional groups present in a molecule. For this compound, it serves as a powerful confirmatory tool, particularly in verifying its amine characteristics.
Predicted IR Spectrum
The key diagnostic feature is the presence of a secondary amine N-H stretch and the absence of signals indicating other functional groups.
| Predicted Band (cm⁻¹) | Vibration Type | Intensity | Rationale & Key Insights |
| 3350 - 3310 | N-H Stretch | Weak to Medium, Sharp | This single, sharp peak is characteristic of a secondary amine (R₂NH). The compound also contains a tertiary amine, which has no N-H bond and thus no peak in this region.[5] |
| 2950 - 2850 | C-H Stretch (sp³) | Strong | Multiple sharp peaks corresponding to the symmetric and asymmetric stretching of the methyl and methylene C-H bonds. |
| 1470 - 1440 | C-H Bend | Medium | Scissoring and bending vibrations of the CH₂ and CH₃ groups. |
| 1250 - 1020 | C-N Stretch | Medium to Weak | Stretching vibrations of the aliphatic carbon-nitrogen bonds. These are often complex and coupled with other vibrations. |
| 910 - 665 | N-H Wag | Broad, Strong | A strong, often broad, out-of-plane bending vibration characteristic of primary and secondary amines. |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Attenuated Total Reflectance (ATR) is a modern, preferred method requiring minimal sample preparation.
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air. Clean the crystal with a solvent like isopropanol and a soft laboratory wipe, then allow it to dry completely before re-running the background.
-
-
Sample Application:
-
Place a small amount (a few milligrams or a single drop if liquid) of the this compound sample directly onto the center of the ATR crystal.
-
Lower the press arm to apply firm, consistent pressure, ensuring intimate contact between the sample and the crystal.
-
-
Data Acquisition:
-
Collect the sample spectrum. Typically, co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ is sufficient for a high-quality spectrum.
-
The resulting spectrum will be of absorbance vs. wavenumber (cm⁻¹).
-
-
Cleaning:
-
Thoroughly clean the sample off the ATR crystal using an appropriate solvent and soft wipe immediately after analysis.
-
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and, through fragmentation analysis, valuable structural information. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Predicted Mass Spectrum (Electron Ionization)
The fragmentation of aliphatic amines under EI is typically dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen), which results in a resonance-stabilized iminium cation.
Sources
- 1. Synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Danofloxacin [fao.org]
- 3. This compound | C6H12N2 | CID 15629280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Synthonix, Inc > Synthons > this compound dihydrochloride - [M14018] [synthonix.com]
- 6. This compound dihydrochl… [cymitquimica.com]
- 7. 2-AZABICYCLO[2.2.1]HEPTANE(279-24-3) 1H NMR [m.chemicalbook.com]
physical and chemical properties of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
An In-depth Technical Guide to (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
This compound is a chiral bicyclic diamine that has garnered significant interest as a versatile building block in medicinal chemistry and a ligand in asymmetric synthesis. Its rigid, conformationally constrained structure provides a unique scaffold for the development of novel chemical entities. This guide offers a comprehensive overview of its core physical and chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance in drug development. We will delve into the causality behind its synthetic pathways and explore the practical aspects of its handling and characterization, providing a foundational resource for professionals in the field.
Molecular Structure and Stereochemistry
This compound is a saturated heterocyclic compound featuring a bicyclo[2.2.1]heptane cage, where the carbon atoms at positions 2 and 5 are replaced by nitrogen atoms. The IUPAC name specifies the absolute stereochemistry at the two bridgehead carbons (C1 and C4) as 'R'. One of the nitrogen atoms is substituted with a methyl group.
The defining feature of this molecule is its rigid structure, which is a bicyclic counterpart to the more flexible piperazine ring.[1][2] This conformational rigidity is paramount, as it allows for precise spatial orientation of substituents, a critical factor in designing molecules with specific biological targets or for inducing stereoselectivity in chemical reactions.
Caption: Key steps in the synthesis from trans-4-hydroxy-L-proline.
Chemical Reactivity
As a diamine, this molecule exhibits basic properties and can be protonated at both nitrogen atoms. Its primary value lies in its function as a chiral ligand and building block. The lone pairs on the nitrogen atoms can coordinate to metal centers, making it a valuable component in catalysts for asymmetric synthesis. Furthermore, the secondary amine (N5) provides a reactive site for further functionalization, allowing for its incorporation into larger, more complex molecules. The directed metalation of related N-Boc protected diazabicyclo[2.2.1]heptanes has been shown to be an effective strategy for creating new C-substituted derivatives. [3]
Analytical Characterization
The structural elucidation and purity assessment of this compound and its derivatives rely on standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the core structure and substitution pattern. The rigidity of the bicyclic system often results in well-resolved and distinct signals for each proton and carbon.
-
Mass Spectrometry (MS): Provides accurate molecular weight determination, confirming the elemental composition.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining enantiomeric purity, which is critical for its applications in asymmetric synthesis and pharmaceuticals.
Detailed spectral data can be found in specialized chemical databases or through direct experimental analysis. [4]
Applications in Drug Discovery and Asymmetric Synthesis
The unique, rigid three-dimensional structure of this scaffold makes it a highly valuable "privileged" structure in medicinal chemistry.
-
Pharmaceutical Building Block: It serves as a key side chain in the synthesis of the quinolone antibiotic danofloxacin. [5]The symmetry of the core molecule played a significant role in designing the commercial synthetic route. [5]Its incorporation into the final drug molecule directly influences the compound's conformation, which is critical for its binding affinity to the biological target.
-
Structure-Activity Relationship (SAR) Studies: The diazabicyclo[2.2.1]heptane cage is frequently used as a rigid scaffold to probe the optimal spatial arrangement of functional groups for biological activity. [2][6]This helps researchers understand how a drug interacts with its receptor and guides the design of more potent and selective drug candidates.
-
Asymmetric Catalysis: As a chiral diamine, it is used as a ligand in metal-catalyzed reactions to control the stereochemical outcome, producing a desired enantiomer of a product. [6]
Safety and Handling
This compound and its salts must be handled with appropriate caution, following standard laboratory safety protocols. The free base, in particular, is classified with several hazards.
GHS Hazard Statements (Free Base) [7]
| Code | Statement | Class |
|---|---|---|
| H227 | Combustible liquid | Flammable liquids |
| H302 | Harmful if swallowed | Acute toxicity, oral |
| H312 | Harmful in contact with skin | Acute toxicity, dermal |
| H314 | Causes severe skin burns and eye damage | Skin corrosion/irritation |
| H332 | Harmful if inhaled | Acute toxicity, inhalation |
| H335 | May cause respiratory irritation | Specific target organ toxicity |
Recommended Handling Protocol
-
Engineering Controls: Always handle this chemical within a certified chemical fume hood to ensure adequate ventilation and minimize inhalation exposure. [8]A safety shower and eyewash station must be readily accessible. [8]2. Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield. [9]3. Dispensing: Handle as a liquid or solid powder, avoiding the generation of dust or aerosols. Keep the container tightly closed when not in use. [8]4. First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes and seek medical attention. [9][10] * Eye Contact: Immediately rinse eyes cautiously with water for several minutes, removing contact lenses if present and easy to do. [9]Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. [9][10] * Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention. [10]5. Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials. [8][9]
-
Conclusion
This compound is more than just a chemical reagent; it is a powerful tool for imparting specific, rigid stereochemical control in both catalysis and drug design. Its synthesis, while challenging, opens the door to a class of compounds with significant potential. A thorough understanding of its properties, reactivity, and handling is essential for any researcher looking to leverage this unique molecular scaffold to advance their scientific objectives.
References
-
This compound. PubChem, National Center for Biotechnology Information. [Link]
-
This compound dihydrobromide. PubChem, National Center for Biotechnology Information. [Link]
-
Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. [Link]
-
Braish, T. F., & Fox, D. E. (1998). Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. Organic Process Research & Development, ACS Publications. [Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. [Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction | Request PDF. ResearchGate. [Link]
-
Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. [Link]
-
Chemodivergence in Enantioselective Desymmetrization of Diazabicycles: Ring-Opening versus Reductive Arylation - Supporting Information. University of Bath. [Link]
-
This compound dihydrochloride. Synthonix. [Link]
-
A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate. [Link]
-
Portoghese, P. S., & Telang, V. G. (1971). Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, ACS Publications. [Link]
-
Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 133097-95-7|this compound| Ambeed [ambeed.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C6H12N2 | CID 15629280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. matrixscientific.com [matrixscientific.com]
- 9. WERCS Studio - Application Error [assets.thermofisher.com]
- 10. capotchem.cn [capotchem.cn]
The (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Core: A Technical Guide to its Derivatives and Analogs in Drug Discovery
Abstract: The (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane scaffold represents a conformationally rigid chiral building block that has proven invaluable in medicinal chemistry. Its constrained bicyclic structure serves as a superior piperazine bioisostere, locking substituents in well-defined spatial orientations and thereby enhancing selectivity for various biological targets. This guide provides an in-depth technical overview of the synthesis of this core, strategies for its derivatization, and a survey of its most significant applications, with a focus on nicotinic acetylcholine receptor (nAChR) agonists, antibacterial agents, and vasodilators. Detailed experimental protocols, structure-activity relationship (SAR) data, and mechanistic pathways are presented to equip researchers and drug development professionals with a comprehensive understanding of this privileged scaffold.
Introduction: The Significance of a Rigid Scaffold
The 2,5-diazabicyclo[2.2.1]heptane (DBH) framework is a bicyclic diamine frequently employed in synthetic chemistry as a rigid counterpart to the flexible piperazine ring.[1][2] This conformational restriction is of paramount importance in drug design. By minimizing the entropic penalty upon binding and presenting functional groups in a precise, predictable manner, the DBH core allows for a more refined probing of receptor topographies. This often translates into higher potency and, crucially, improved subtype selectivity.
The specific enantiomer, this compound, and its parent amine are key intermediates for a range of pharmacologically active agents.[3] The methyl group at the N-2 position often serves as a crucial element for activity, while the secondary amine at N-5 provides a versatile handle for the introduction of diverse substituents to explore and optimize structure-activity relationships (SAR).
Synthesis of the (1R,4R)-DBH Core Scaffold
The asymmetric synthesis of the (1R,4R)-DBH core is non-trivial. While its (1S,4S)-isomer can be more readily accessed from natural trans-4-hydroxy-L-proline, achieving the (1R,4R) configuration requires a strategic inversion of stereochemistry. A robust and elegant method involves a base-mediated epimerization-lactamization cascade reaction starting from a derivative of trans-4-hydroxy-L-proline.[4] This approach leverages a thermodynamically driven epimerization at the C2 position of a proline intermediate, followed by an intramolecular cyclization to form the key bicyclic lactam.
Synthetic Workflow Diagram
Caption: Synthesis workflow for this compound.
Detailed Experimental Protocol: Synthesis of the (1R,4R)-DBH Lactam Intermediate
This protocol is a synthesized methodology based on the principles of the epimerization-lactamization cascade.[4][5]
Step 1: Preparation of (2S,4R)-4-Azido-1-Boc-proline methyl ester
-
Starting Material: Commercially available (2S,4S)-1-Boc-4-hydroxyproline methyl ester.
-
Mesylation: To a cooled (0 °C) solution of the starting material in dichloromethane (CH₂Cl₂), add triethylamine (Et₃N, 1.5 eq.). Add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise and stir the reaction at 0 °C for 2 hours.
-
Causality: The hydroxyl group is converted into a good leaving group (mesylate) to facilitate the subsequent nucleophilic substitution. Et₃N acts as a base to neutralize the HCl generated.
-
-
Azide Substitution: After aqueous workup, dissolve the crude mesylate in dimethylformamide (DMF). Add sodium azide (NaN₃, 3.0 eq.) and heat the mixture to 80 °C for 12 hours.
-
Causality: The azide ion displaces the mesylate via an Sₙ2 reaction, which proceeds with inversion of stereochemistry at the C4 position, yielding the desired (2S,4R) configuration.
-
-
Purification & Characterization: After workup and extraction with ethyl acetate, purify the product by silica gel column chromatography. Confirm the structure and stereochemistry using ¹H NMR, ¹³C NMR, and optical rotation.
Step 2: Reduction to Amine and Cascade Reaction
-
Azide Reduction: Dissolve the purified azido-proline ester in methanol (MeOH). Add Palladium on carbon (Pd/C, 10 mol%) and stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 6 hours.
-
Causality: The azide is selectively reduced to a primary amine, yielding the key substrate for the cascade reaction.
-
-
Epimerization-Lactamization Cascade: To a solution of the resulting amine in dry tetrahydrofuran (THF), add a strong base such as sodium hydride (NaH, 2.0 eq.) at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours.[5]
-
Causality: The strong base deprotonates the C2 carbon, allowing for epimerization to the more stable (2R) configuration. Once formed, the C4-amino group is perfectly positioned for an intramolecular aminolysis of the methyl ester, rapidly forming the thermodynamically stable bridged lactam. An electron-withdrawing N-protecting group (like Boc) is crucial for facilitating the initial deprotonation.[4]
-
-
Purification & Characterization: Quench the reaction carefully with water, extract the product, and purify by column chromatography. The resulting (1R,4R)-5-oxo-2-Boc-2,5-diazabicyclo[2.2.1]heptane should be characterized by NMR and Mass Spectrometry.
Step 3: Reduction and Methylation (Conceptual Protocol)
-
Lactam Reduction: The purified lactam can be reduced to the corresponding diamine using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in THF.[5]
-
N-Methylation: The resulting secondary amine at the N-2 position could then be selectively methylated using standard conditions such as formaldehyde and formic acid (Eschweiler-Clarke reaction) or an alternative alkylating agent prior to final deprotection of the N-5 amine.
Derivatization Strategies: Accessing Chemical Diversity
The true utility of the DBH scaffold lies in the functionalization of its nitrogen atoms. The N-5 position, typically a secondary amine after deprotection, is the most common site for introducing diversity.
General Derivatization Scheme
Caption: Key derivatization strategies for the DBH core at the N-5 position.
Protocol: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
This reaction is fundamental for synthesizing many potent nAChR ligands.[6][7]
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (or triflate, 1.0 eq.), this compound (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., XPhos or RuPhos, 4 mol%).
-
Reagents: Add a strong, non-nucleophilic base (e.g., sodium tert-butoxide or cesium carbonate, 1.5 eq.).
-
Solvent & Conditions: Seal the tube, evacuate, and backfill with an inert gas (Argon or Nitrogen). Add anhydrous solvent (e.g., toluene or dioxane) via syringe. Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS.
-
Causality: The Pd(0) catalyst oxidatively adds to the aryl halide. The amine then coordinates to the palladium center, and subsequent base-mediated deprotonation and reductive elimination form the C-N bond, regenerating the Pd(0) catalyst.[8] Bulky, electron-rich phosphine ligands are critical for stabilizing the catalytic species and promoting the reductive elimination step.[7]
-
-
Workup & Purification: Cool the reaction, dilute with an organic solvent, and filter through a pad of Celite to remove palladium residues. Wash with water and brine, dry the organic layer, and concentrate. Purify the final product by column chromatography or crystallization.
Pharmacological Applications and Structure-Activity Relationships
Nicotinic Acetylcholine Receptor (nAChR) Ligands
The most prominent application of the DBH core is in the design of ligands for nAChRs, which are ligand-gated ion channels involved in numerous CNS processes.[9] Imbalances in nicotinic signaling are implicated in Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.
Activation of heteromeric α4β2* nAChRs, a major subtype in the brain, opens a non-selective cation channel, leading to the influx of Na⁺ and Ca²⁺.[1][10] The resulting membrane depolarization triggers downstream signaling cascades. The influx of Ca²⁺ is a critical second messenger, activating various kinases such as those in the PI3K-Akt pathway, which ultimately promotes cell survival and neuroprotection.[11]
Caption: Simplified signaling pathway of α4β2 nAChR activation by a DBH-based agonist.
Derivatization at the N-5 position with various aryl and heteroaryl moieties has yielded highly potent and selective α4β2 nAChR partial agonists.
| Compound ID | N-5 Substituent | α4β2 Ki (nM)[9] | α7 Ki (nM)[9] | Selectivity (α7/α4β2) |
| Parent 8 | 3-Pyridinyl | 0.15 | 136 | ~900 |
| Analog 23 | 3-Pyridinyl-5-(cyclopropylmethoxy) | >100 | >10000 | - |
| Analog 21 | 3-Pyridinyl-5-(isoxazol-5-ylmethoxy) | 0.5 | >10000 | >20000 |
| Analog 25 | 3-Pyridinyl-5-(cyclopropylmethoxy) (diazepane core) | 1.1 | >10000 | >9000 |
Data synthesized from literature.[9] Exact values depend on assay conditions.
Field-Proven Insights:
-
Aromatic System: A 3-pyridinyl group at the N-5 position is a classic pharmacophore for α4β2 nAChR binding, mimicking the pyridine ring of nicotine.[9]
-
Side Chain Extension: Extending from the 5-position of the pyridine ring with ether-linked moieties, such as isoxazoles, can dramatically increase both potency and selectivity over other nAChR subtypes like α7 and α3β4.[9]
-
N-Methylation: In some series, methylation of the second nitrogen on a related diazepane core caused a significant (>60-fold) decrease in binding affinity, highlighting the sensitivity of the receptor to substitution at this position.[9]
Antibacterial Agents
The (1S,4S)-DBH enantiomer is a key component of Danofloxacin, a fluoroquinolone antibiotic used in veterinary medicine.[6][12] The DBH moiety is attached at the C-7 position of the quinolone core and plays a crucial role in the drug's potency and pharmacokinetic properties.
Fluoroquinolones act by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination. This leads to a rapid cessation of cellular processes and bacterial death. The substituent at the C-7 position, in this case, the DBH ring, influences the spectrum of activity and potency against different bacterial strains.
| Quinolone Core | C-7 Substituent | Organism | MIC (μg/mL)[11] |
| Danofloxacin | (1S,4S)-5-Methyl-2,5-diazabicyclo[2.2.1]hept-2-yl | S. aureus | 0.2 |
| Danofloxacin | (1S,4S)-5-Methyl-2,5-diazabicyclo[2.2.1]hept-2-yl | E. coli | 0.025 |
| Ciprofloxacin | Piperazin-1-yl | S. aureus | 0.4 |
| Ciprofloxacin | Piperazin-1-yl | E. coli | 0.006 |
MIC = Minimum Inhibitory Concentration. Data extracted from literature.[11]
Field-Proven Insights:
-
Stereochemistry: The (1S,4S) configuration of the DBH side chain was found to confer the best overall combination of antibacterial, physicochemical, and pharmacodynamic properties for this class of antibiotics.[6]
-
Rigidity and Potency: The rigid DBH scaffold provides a favorable conformation for binding to the enzyme-DNA complex compared to the more flexible piperazine ring found in drugs like ciprofloxacin, contributing to its excellent potency.
Vasodilating Agents
Analogs of the antianginal drug ranolazine have been synthesized incorporating the (1S,4S)-DBH moiety, resulting in compounds with potent vasodilating effects significantly greater than the parent drug.
The vasodilating activity of these analogs is multifactorial. It has been shown to have two primary components:
-
Endothelium-Dependent: The compounds stimulate the release of nitric oxide (NO) from endothelial cells, which then diffuses to vascular smooth muscle cells and activates guanylate cyclase, leading to increased cGMP and relaxation.
-
Direct Smooth Muscle Effect: The compounds also act directly on the vascular smooth muscle, independent of the endothelium. While the parent drug ranolazine is known as a late sodium current inhibitor, some of its vasodilatory effects have been attributed to α₁-adrenergic blockade.[13]
Caption: Dual mechanism of vasodilation for DBH-ranolazine analogs.
Field-Proven Insights:
-
The incorporation of the rigid DBH scaffold in place of a more flexible piperazine derivative in ranolazine led to a significant increase in vasodilating effects, demonstrating the positive impact of conformational constraint in this series.
Conclusion and Future Directions
The this compound core and its related analogs are more than just rigid scaffolds; they are powerful tools for dissecting and optimizing molecular interactions with complex biological targets. The synthetic accessibility via innovative cascade reactions and the versatility of the N-5 position have established this framework as a privileged structure in modern medicinal chemistry. Its success in generating potent and selective nAChR ligands highlights its potential for treating debilitating CNS disorders. Furthermore, its incorporation into antibacterial and cardiovascular agents underscores its broad utility.
Future research will likely focus on expanding the derivatization beyond the N-5 position, exploring C-H activation to functionalize the carbon skeleton, and applying this core to new target classes where conformational control is paramount. As our understanding of receptor biology deepens, the demand for such precisely tailored, stereochemically defined scaffolds will only continue to grow.
References
-
Cui, B., Yu, J., Yu, F., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link]
-
Ruiz, J. (2024). Buchwald–Hartwig amination. Grokipedia. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. ResearchGate. [Link]
-
Cui, B., Yu, J., Yu, F., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction [Data set]. ResearchGate. [Link]
-
Remuzon, P., et al. (1992). Synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine. Journal of Medicinal Chemistry, 35(15), 2898-2909. [Link]
-
López-Ortiz, M., et al. (2014). Synthesis of ranolazine derivatives containing the (1S,4S)-2,5-diazabicyclo[2.2.1]heptane moiety and their evaluation as vasodilating agents. Chemical Biology & Drug Design, 83(6), 710-720. [Link]
-
Nascimento, V. V., et al. (2016). Validation of an analytical method by high-performance liquid chromatography and microbiological assay, biological safety and in silico toxicological studies of danofloxacin. Brazilian Journal of Pharmaceutical Sciences, 52(1), 135-146. [Link]
-
Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 31(4), 1059-1062. [Link]
-
Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(ii), 69-81. [Link]
-
Monroy-Noyola, A., & Varon, J. (2011). Ranolazine Injection Into Coronary or Femoral Arteries Exerts Marked, Transient Regional Vasodilation Without Systemic Hypotension in an Intact Porcine Model. Journal of Cardiovascular Pharmacology and Therapeutics, 16(3-4), 335-341. [Link]
-
Zablotskaya, A., et al. (2018). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1464–1468. [Link]
-
Sauter, F., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Semantic Scholar. [Link]
-
Chitre, M., et al. (2011). Ranolazine Injection Into Coronary or Femoral Arteries Exerts Marked, Transient Regional Vasodilation Without Systemic Hypotension in an Intact Porcine Model. PubMed. [Link]
-
Kulkarni, A. A., et al. (2016). Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. ACS Chemical Neuroscience, 7(12), 1690-1698. [Link]
- Bayer-Gesellschaft für landwirtschaftliche Chemie. (1987). Derivatives of 7-(azabicycloalkyl)-quinoloncarboxylic acid and their use as medicaments.
-
Kcalspeaks. (2024). What are Nicotinic acetylcholine receptor alpha-4/beta-2 modulators and how do they work?. KcalSPEAKS. [Link]
-
Ruiz-Caro, J., et al. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 111(4), 2176-2225. [Link]
-
Zablotskaya, A., et al. (2018). Crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide. IUCrData, 3(10), x181414. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. scispace.com [scispace.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. rsc.org [rsc.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. grokipedia.com [grokipedia.com]
- 8. jk-sci.com [jk-sci.com]
- 9. Frontiers | Comparison of Quantitative and Qualitative (Q)SAR Models Created for the Prediction of Ki and IC50 Values of Antitarget Inhibitors [frontiersin.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. scielo.br [scielo.br]
- 12. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction | Semantic Scholar [semanticscholar.org]
- 13. Ranolazine injection into coronary or femoral arteries exerts marked, transient regional vasodilation without systemic hypotension in an intact porcine model - PubMed [pubmed.ncbi.nlm.nih.gov]
mechanism of catalysis with (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane metal complexes
An In-depth Technical Guide to the Mechanism of Catalysis with (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Metal Complexes
Authored by: Gemini, Senior Application Scientist
Abstract
The quest for stereoselective synthesis is a cornerstone of modern pharmaceutical and fine chemical development. Chiral diamine ligands, when complexed with transition metals, form powerful catalysts capable of inducing high levels of enantioselectivity in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the catalytic mechanisms of metal complexes featuring the this compound ligand. This rigid, C2-symmetric diamine, derived from the chiral pool, imparts a unique steric and electronic environment upon the metal center, enabling precise control over the stereochemical outcome of reactions. We will dissect the fundamental principles of coordination, substrate activation, and stereochemical induction, focusing on key applications such as asymmetric transfer hydrogenation, carbon-carbon bond formation, and C-H activation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper mechanistic understanding to leverage these powerful catalysts in their own synthetic endeavors.
The Ligand: this compound
The efficacy of a chiral catalyst is fundamentally tied to the structure of its ligand. The (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold is a bicyclic system that offers significant conformational rigidity compared to more flexible diamines like piperazine.[1][2][3] This rigidity is crucial as it minimizes non-productive binding conformations and creates a well-defined chiral pocket around the metal center.
The parent compound is typically synthesized from the naturally occurring amino acid trans-4-hydroxy-L-proline, making it readily available in enantiopure form.[4][5] The N-methyl group on the this compound variant introduces an additional steric element and modifies the electronic properties of the coordinating nitrogen atom. This seemingly simple modification can have a profound impact on the catalyst's reactivity and selectivity.[6]
The core principle of its function lies in its ability to form a chelate complex with a metal center. The two nitrogen atoms bind to the metal, creating a stable five-membered ring. The rigid bicyclic framework then projects its stereochemical information into the space around the metal, directly influencing how a substrate can approach and bind.
Core Catalytic Mechanisms and Applications
Metal complexes of this compound and its derivatives are versatile catalysts. Their mechanisms, while specific to the reaction, share the common theme of creating a chiral environment that dictates the facial selectivity of substrate attack.
Asymmetric Transfer Hydrogenation (ATH)
Asymmetric transfer hydrogenation is a vital method for producing chiral alcohols and amines, valued for its operational simplicity and safety.[7] Iridium and Ruthenium complexes featuring chiral diamine ligands, such as the Noyori-Ikariya catalysts, are archetypal for this transformation.[7][8]
Mechanism: The catalytic cycle for ATH typically involves a bifunctional mechanism. The metal center and the N-H proton of the diamine ligand work in concert.
-
Catalyst Activation: The pre-catalyst, often a metal(II)-halide dimer, reacts with a hydrogen source (e.g., formic acid or isopropanol) and a base to form the active metal-hydride species.
-
Substrate Coordination: The prochiral ketone or imine coordinates to the metal center.
-
Stereoselective Hydrogen Transfer: This is the key enantioselective step. The transfer of the hydride from the metal and a proton from the coordinated diamine ligand to the carbonyl or imine occurs through a six-membered pericyclic transition state. The rigid chiral scaffold of the this compound ligand dictates the conformation of this transition state, allowing the substrate to approach from only one face, thereby ensuring the formation of a single enantiomer of the product.
-
Product Release & Catalyst Regeneration: The chiral alcohol or amine product is released, and the catalyst is regenerated to re-enter the catalytic cycle.
Caption: Catalytic cycle for Asymmetric Transfer Hydrogenation (ATH).
Asymmetric Carbon-Carbon Bond Formation
The ligand's ability to create a chiral environment is also exploited in C-C bond-forming reactions, such as the addition of organometallic reagents to carbonyls or the Henry (nitroaldol) reaction.
Mechanism: Copper-Catalyzed Henry Reaction The asymmetric Henry reaction is a powerful tool for synthesizing chiral β-nitro alcohols, which are valuable synthetic intermediates.[9]
-
Complex Formation: A copper(II) salt (e.g., Cu(OAc)2) coordinates with the this compound ligand to form a chiral Lewis acid catalyst.
-
Substrate Activation: The aldehyde substrate coordinates to the copper center. Simultaneously, a base deprotonates the nitromethane to form a nitronate anion.
-
Enantioselective C-C Bond Formation: The nitronate attacks the coordinated aldehyde. The rigid bicyclic ligand blocks one face of the aldehyde, forcing the nitronate to attack from the less sterically hindered face. This controlled trajectory of attack is the origin of the high enantioselectivity.[9]
-
Protonation and Product Release: The resulting copper alkoxide is protonated during workup to release the β-nitro alcohol product and regenerate the catalyst.
Caption: Key steps in a chiral diamine-Cu catalyzed Henry reaction.
Asymmetric C-H Activation
Directly functionalizing C-H bonds is a major goal in synthetic chemistry for its atom economy.[10] Metal complexes can cleave C-H bonds through various pathways, including oxidative addition, σ-bond metathesis, or concerted metalation-deprotonation (CMD).[11][12][13] While specific examples directly using this compound in enantioselective C-H activation are emerging, the principles can be extrapolated.
Plausible Mechanism: In a directed C-H activation scenario, a substrate with a directing group would first coordinate to the metal-(diamine) complex. The chiral ligand would then position the substrate in such a way that the metal is predisposed to activate one of two enantiotopic C-H bonds. The CMD pathway is often invoked, where the C-H bond cleavage occurs in a single step involving the metal center and an external or internal base, avoiding high-energy intermediates. The chirality of the diamine ligand would be critical in controlling the stereochemistry of the newly formed metal-carbon bond, which can then be further functionalized.
| Reaction Type | Metal Center | Typical Substrate | Key Mechanistic Feature | Typical Enantioselectivity |
| Asymmetric Transfer Hydrogenation | Iridium, Ruthenium | Ketones, Imines | Bifunctional outer-sphere hydrogen transfer | >95% ee |
| Asymmetric Henry Reaction | Copper | Aldehydes, Nitromethane | Lewis acid activation & facial blocking | 90-99% ee[9] |
| Diethylzinc Addition | Zinc | Aldehydes | Formation of a chiral dinuclear zinc complex | Up to 78% ee |
Experimental Protocols
Trustworthy protocols are the foundation of reproducible science. The following are representative, field-proven methodologies.
Protocol: Synthesis of (1S,4S)-N-Boc-2,5-diazabicyclo[2.2.1]heptane (A Key Precursor)
This protocol outlines the synthesis of a common precursor to the title ligand, starting from the commercially available dihydrobromide salt.
-
Neutralization: To a solution of (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide (1.0 eq) in methanol, add sodium methoxide (2.2 eq) and stir at room temperature for 2 hours.[3]
-
Filtration: Filter the mixture to remove the sodium bromide precipitate and concentrate the filtrate under reduced pressure.
-
Boc Protection: Dissolve the crude free base in dichloromethane (DCM) and cool the solution to 0 °C. Add triethylamine (4.0 eq) followed by the dropwise addition of di-tert-butyl dicarbonate (Boc-anhydride, 1.25 eq).[5]
-
Reaction: Allow the mixture to warm to room temperature and stir for 6-12 hours until TLC analysis indicates complete consumption of the starting material.
-
Workup: Quench the reaction with water and separate the layers. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure N-Boc protected product.[5]
Protocol: Asymmetric Transfer Hydrogenation of Acetophenone
This protocol describes a typical ATH reaction using an in-situ generated Iridium catalyst.
-
Catalyst Preparation: In a nitrogen-purged Schlenk flask, dissolve [Ir(p-cymene)Cl2]2 (0.005 eq) and the chiral this compound ligand (0.01 eq) in isopropanol (2.0 M). Stir the mixture for 20 minutes at room temperature to form the pre-catalyst.
-
Reaction Setup: Add acetophenone (1.0 eq) to the flask.
-
Initiation: Add a 0.1 M solution of potassium hydroxide in isopropanol (0.1 eq) to activate the catalyst and initiate the reaction.
-
Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or GC analysis.
-
Quenching and Workup: Upon completion, quench the reaction by adding 2M HCl. Extract the product with diethyl ether (3x).
-
Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate. Analyze the crude product to determine conversion (by ¹H NMR or GC) and enantiomeric excess (by chiral HPLC or chiral GC).
Conclusion
Metal complexes of this compound represent a powerful class of asymmetric catalysts. The defining feature of this system is the rigid bicyclic diamine ligand, which provides a structurally well-defined chiral environment essential for high enantioselectivity. Through detailed mechanistic pathways such as the concerted, bifunctional transfer of hydrogen in ATH or the template-controlled, facial-selective attack in C-C bond-forming reactions, these catalysts provide elegant solutions to complex synthetic challenges. The continued exploration of these ligands in emerging fields like C-H activation promises to further expand their utility, reinforcing the central role of rational ligand design in advancing asymmetric catalysis for pharmaceutical and materials science.
References
- BenchChem. Chiral Diamine Ligands for Asymmetric Synthesis: A Technical Guide. BenchChem.
- Braish, T. F., & Fox, D. E. (1992). Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. Organic Process Research & Development.
- Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances.
- Li, W., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society.
- Jordis, U., et al. (1998). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Chemical Communications.
- Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances.
- BenchChem. 2,5-Diazabicyclo[2.2.1]heptane, dihydrochloride. BenchChem.
- ResearchGate. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction | Request PDF. ResearchGate.
- Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate.
- Wang, L., et al. (2021). Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban. RSC Advances.
- Liebov, N. S., et al. (2021). Studies of C–H Activation and Functionalization: Combined Computational and Experimental Efforts to Elucidate Mechanisms, Principles, and Catalysts. Springer Series in Materials Science.
- ResearchGate. Different mechanisms for C–H activation by a metal complex. ResearchGate.
- Li, W., et al. (2014). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. PMC - NIH.
- Visser, T., et al. (2007). Mechanistic Aspects of C−H Activation by Pt Complexes. Chemical Reviews.
- Saint-Denis, T. G., et al. (2016). Mild metal-catalyzed C–H activation: examples and concepts. Chemical Society Reviews.
- Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate.
- Corpas, M., & Campos, J. (2022). C–H Activation via Group 8–10 Pincer Complexes: A Mechanistic Approach. Molecules.
- ResearchGate. (PDF) New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ResearchGate.
- Sigma-Aldrich. (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide. Sigma-Aldrich.
- PubChem. This compound. PubChem.
- CymitQuimica. This compound dihydrochloride. CymitQuimica.
- BIP. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP.
- Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC.
- ResearchGate. A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. ResearchGate.
- Kumar, D., et al. (2018). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. PMC - NIH.
- Youn, J., et al. (2022). Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cu–diamine ligand-controlled asymmetric Henry reactions and their application in concise total syntheses of linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies of C–H Activation and Functionalization: Combined Computational and Experimental Efforts to Elucidate Mechanism… [ouci.dntb.gov.ua]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
The Cornerstone of Asymmetric Synthesis: A Technical Guide to (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane as a Chiral Building Block
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for enantiomerically pure compounds is paramount, particularly in the realm of drug discovery and development. Chiral building blocks serve as the foundational elements in this pursuit, enabling the construction of complex molecular architectures with precise stereochemical control. Among these, (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, a rigid bicyclic diamine, has emerged as a powerful and versatile tool in the arsenal of the synthetic chemist. This in-depth technical guide provides a comprehensive overview of its synthesis, mechanistic insights into its role in asymmetric catalysis, and a detailed exploration of its applications, underscoring its significance for professionals in the chemical and pharmaceutical sciences.
The Genesis of a Chiral Scaffold: Synthesis of this compound
The synthetic accessibility of a chiral auxiliary is a critical factor in its widespread adoption. The preparation of this compound is a multi-step process that begins with a readily available chiral precursor, often a derivative of proline. A key strategy involves an epimerization-lactamization cascade reaction to construct the core bicyclic structure of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane (DBH) derivatives.[1][2] This elegant approach leverages the inherent reactivity of amino acid derivatives to forge the rigid framework with the desired stereochemistry.
A detailed, step-by-step protocol for the synthesis of the parent (1R,4R)-2,5-diazabicyclo[2.2.1]heptane is crucial for its practical application. While various methods exist for the synthesis of the broader class of 2,5-diazabicyclo[2.2.1]heptanes, a specific and optimized protocol for the (1R,4R) enantiomer is of high interest.[3]
Conceptual Synthetic Workflow:
Figure 1. Conceptual workflow for the synthesis of the target chiral building block.
The final N-methylation step is a critical transformation to arrive at the target molecule. This is typically achieved using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, under basic conditions. The reaction must be carefully controlled to ensure selective mono-methylation at the desired nitrogen atom. Subsequent purification, often involving chromatography or crystallization, is necessary to obtain the enantiomerically pure product.
The Architectural Advantage: Mechanistic Insights into Stereochemical Control
The efficacy of this compound as a chiral auxiliary stems from its unique structural features:
-
Rigid Bicyclic Framework: The diazabicyclo[2.2.1]heptane core imparts a high degree of conformational rigidity. This fixed spatial arrangement is crucial for creating a well-defined and predictable chiral environment around a catalytic center, effectively shielding one face of the substrate and directing the approach of reagents.
-
C2-Symmetry (in the parent diamine): The parent diamine possesses C2-symmetry, which simplifies the analysis of transition states and often leads to higher enantioselectivities by reducing the number of possible competing diastereomeric transition states.
-
The Role of the N-Methyl Group: The introduction of a methyl group on one of the nitrogen atoms has a profound impact on the molecule's catalytic activity and selectivity. This seemingly minor modification can:
-
Fine-tune Steric Hindrance: The methyl group can introduce additional steric bulk, further refining the shape of the chiral pocket and enhancing facial discrimination of the substrate.
-
Modulate Basicity and Nucleophilicity: The electronic effect of the methyl group can alter the basicity and nucleophilicity of the nitrogen atoms, influencing the catalytic cycle and reaction rates.
-
Influence Ligand Conformation: In metal-catalyzed reactions, the N-methyl group can influence the chelation geometry of the diamine to the metal center, thereby impacting the stereochemical outcome of the reaction.
-
Proposed Mechanism of Asymmetric Induction (General Case):
In a typical scenario where the diamine acts as a chiral ligand for a metal catalyst, the following steps are generally involved:
Sources
Methodological & Application
Application Notes: (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane as a Chiral Ligand in Asymmetric Synthesis
Introduction: A Rigid C₂-Symmetric Diamine for Enantioselective Transformations
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a chiral C₂-symmetric bicyclic diamine that has emerged as a promising ligand for a range of asymmetric transformations. Its rigid bicyclic structure, derived from the natural amino acid hydroxyproline, imparts a well-defined and predictable chiral environment around a coordinated metal center. This conformational rigidity is a key attribute for effective stereochemical control, as it minimizes the number of possible transition states in a catalytic cycle, thereby enhancing enantioselectivity. The presence of two nitrogen atoms allows for bidentate chelation to metal centers, forming stable and catalytically active complexes. Furthermore, the N-methyl group provides a simple yet influential steric and electronic modification to the ligand scaffold.
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the utilization of this compound in key asymmetric reactions. The protocols detailed herein are based on established methodologies and are supplemented with insights into the mechanistic underpinnings of the catalytic systems.
Core Principles of Asymmetric Catalysis with Bicyclic Diamines
The efficacy of this compound as a chiral ligand is rooted in the principles of C₂-symmetry in asymmetric catalysis. The C₂-rotational axis renders the two coordination sites of the ligand equivalent, which simplifies the coordination sphere of the metal catalyst and reduces the number of competing diastereomeric transition states. This often leads to higher enantioselectivities compared to asymmetric ligands. The rigid bicyclo[2.2.1]heptane framework "locks" the conformation of the chelate ring, ensuring a consistent and well-defined chiral pocket that effectively discriminates between the two prochiral faces of the substrate.
Caption: Key structural features of this compound.
Application I: Asymmetric Addition of Diethylzinc to Aldehydes
The enantioselective addition of organozinc reagents to aldehydes is a fundamental C-C bond-forming reaction in organic synthesis, providing access to valuable chiral secondary alcohols. The use of chiral ligands to catalyze this transformation has been extensively studied, and C₂-symmetric diamines have proven to be effective in this context. While detailed studies on the (1R,4R)-methyl derivative are not extensively documented, the closely related (1S,4S)-derivatives have shown significant promise, achieving good enantioselectivities. The following protocol is adapted from the work of Jordis et al. on related systems and is expected to be applicable to the title ligand.[1][2]
Mechanistic Rationale
The catalytic cycle is believed to involve the formation of a chiral zinc-diamine complex. This complex then coordinates with the aldehyde, positioning it within the chiral environment of the ligand. The diethylzinc, activated by the complex, then delivers an ethyl group to one of the prochiral faces of the aldehyde, leading to the formation of the chiral secondary alcohol with a specific stereochemistry. The rigidity of the bicyclic diamine ligand is crucial for creating a well-defined steric environment that dictates the facial selectivity of the ethyl transfer.
Caption: Catalytic cycle for the asymmetric diethylzinc addition.
Detailed Protocol: Asymmetric Ethylation of Benzaldehyde
Materials:
-
This compound
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde (freshly distilled)
-
Anhydrous Toluene
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, oven-dried
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (2 mL) and stir to dissolve the ligand.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add diethylzinc (1.0 M in hexanes, 2.2 mL, 2.2 mmol) to the ligand solution. Stir the mixture at 0 °C for 30 minutes to allow for complex formation.
-
Add freshly distilled benzaldehyde (1.0 mmol) dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (5 mL) at 0 °C.
-
Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the chiral 1-phenyl-1-propanol.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Expected Results and Discussion
Based on studies with the enantiomeric ligand scaffold, moderate to good enantioselectivities (in the range of 70-80% ee) can be anticipated. The choice of solvent can significantly impact the outcome of the reaction; non-coordinating solvents like toluene or hexane are generally preferred. The temperature is also a critical parameter, with lower temperatures typically leading to higher enantioselectivity. The causality behind these choices lies in the need to maintain a well-ordered and tight transition state, which is favored by less competitive solvent coordination and reduced thermal motion.
| Ligand Scaffold | Aldehyde | Enantiomeric Excess (ee) | Reference |
| (1S,4S)-derivatives | Benzaldehyde | up to 78% | [1][2] |
Application II: Asymmetric Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). These heterocycles are of significant interest in medicinal chemistry due to their diverse biological activities. The development of an asymmetric variant of this reaction is highly desirable, and chiral diamines have been explored as organocatalysts. Research by González-Olvera et al. has demonstrated the utility of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives as catalysts for this transformation, affording DHPMs in good yields and with moderate enantioselectivities.[3] The following protocol is based on their findings.
Mechanistic Considerations in Organocatalysis
In this organocatalytic transformation, the chiral diamine is believed to act as a Brønsted base, activating the urea component, and as a Lewis base, forming a chiral iminium ion with the aldehyde. This dual activation brings the reactants into close proximity within a chiral environment, facilitating the enantioselective addition of the enolate of the β-ketoester to the iminium ion. The subsequent cyclization and dehydration steps lead to the formation of the enantioenriched DHPM. The rigid backbone of the bicyclic diamine is essential for creating a stereochemically defined pocket around the reactive intermediates.
Caption: Proposed workflow for the asymmetric Biginelli reaction.
Detailed Protocol: Enantioselective Synthesis of a Dihydropyrimidinone
Materials:
-
This compound dihydrobromide
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Urea
-
Ethanol
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol).
-
Add this compound dihydrobromide (0.1 mmol, 10 mol%) as the catalyst.
-
Add ethanol (3 mL) as the solvent.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the solid product by filtration and wash with cold ethanol.
-
The product can be further purified by recrystallization from ethanol.
-
Determine the enantiomeric excess of the purified DHPM by chiral HPLC analysis.
Expected Outcomes and Optimization
The reported enantioselectivities for this reaction using the (1S,4S)-scaffold are in the moderate range (up to 46% ee).[3] Several factors can be optimized to potentially improve the enantioselectivity. The choice of the counter-ion of the diamine salt, the solvent, and the reaction temperature can all influence the stereochemical outcome. For instance, a more coordinating solvent might disrupt the hydrogen bonding interactions crucial for the organization of the transition state, leading to lower enantioselectivity. The N-substituent on the diamine also plays a role, and it is conceivable that bulkier N-substituents could lead to improved stereocontrol.
| Ligand | Aldehyde | Enantiomeric Excess (ee) | Reference |
| (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane·2HBr | Benzaldehyde | ~30-40% | [3] |
| (1S,4S)-2-((R)-1-phenylethyl)-2,5-diazabicyclo[2.2.1]heptane·2HBr | Benzaldehyde | up to 46% | [3] |
Conclusion and Future Outlook
This compound represents a readily accessible and structurally well-defined chiral ligand with demonstrated potential in asymmetric catalysis. Its rigid C₂-symmetric framework provides a robust platform for inducing chirality in a variety of chemical transformations. While the documented applications are still emerging, the successful use of its enantiomer and related derivatives in reactions such as the asymmetric addition of diethylzinc and the Biginelli reaction highlights the promise of this ligand class.
Further exploration of its utility in other metal-catalyzed and organocatalytic reactions is warranted. Systematic modification of the N-substituent and the bicyclic backbone could lead to the development of even more effective and selective catalysts. The detailed protocols and mechanistic insights provided in these application notes serve as a foundation for researchers to employ and further investigate the catalytic potential of this valuable chiral diamine.
References
- González-Olvera, R., Demare, P., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Arkivoc, 2008(6), 61-72.
-
Jordis, U., Kesselgruber, M., Nerdinger, S., & Mereiter, K. (1999). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 9(4), 147-148. [Link]
-
Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 31(4), 1059-1062. [Link]
-
Cui, B., Liu, Y., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link]
-
Jordis, U., Kesselgruber, M., Nerdinger, S., & Mereiter, K. (1999). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 9(4), 147-148. [Link]
Sources
Application Notes and Protocols for Catalysis with (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Introduction: A Rigid Scaffold for Asymmetric Transformations
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic diamine that has emerged as a promising organocatalyst and ligand in asymmetric synthesis. Its rigid, C2-symmetric framework provides a well-defined chiral environment, enabling high levels of stereocontrol in a variety of chemical transformations. This constrained bicyclic structure, a derivative of 2,5-diazabicyclo[2.2.1]heptane (DBH), is frequently utilized in medicinal chemistry as a rigid analogue of piperazine and has demonstrated significant potential in the synthesis of chiral molecules.[1][2][3] The presence of both a secondary and a tertiary amine within the structure allows for multiple modes of activation, making it a versatile tool for researchers in organic synthesis and drug development.
These application notes provide a comprehensive guide to the use of this compound as an organocatalyst, with a focus on reaction conditions, mechanistic insights, and detailed experimental protocols.
Physicochemical Properties and Handling
This compound is typically available as its dihydrobromide or dihydrochloride salt, which are more stable and easier to handle than the free base. The free base is a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It can cause severe skin burns and eye damage, and may cause respiratory irritation.[4]
Safe Handling and Storage:
-
Engineering Controls: Always handle this compound and its salts in a well-ventilated chemical fume hood.[5]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
-
First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move the person to fresh air. If swallowed, do not induce vomiting and seek immediate medical attention.
Synthesis of the Catalyst
The synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives often starts from readily available chiral precursors like trans-4-hydroxy-L-proline.[4][6] A notable method involves an epimerization-lactamization cascade reaction of functionalized (2S,4R)-4-aminoproline methyl esters. This process is promoted by a strong base and is particularly effective for substrates with an electron-withdrawing N-protective group.[3][4]
Application in Asymmetric Organocatalysis: The Biginelli Reaction
The Biginelli reaction is a one-pot, three-component condensation reaction that produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant biological activities. The use of chiral organocatalysts, such as derivatives of 2,5-diazabicyclo[2.2.1]heptane, can render this reaction enantioselective.
While a specific protocol for the (1R,4R)-2-methyl derivative is not extensively detailed in the reviewed literature, a closely related study on the (1S,4S)-enantiomer and its N-methylated derivative provides a solid foundation for a representative protocol. In this study, the catalysts were found to effectively promote the reaction between aromatic aldehydes, ethyl acetoacetate, and urea, yielding DHPMs in good yields and with moderate enantioselectivities.[7]
Catalytic Cycle and Mechanistic Rationale
The proposed mechanism for the diamine-catalyzed Biginelli reaction involves the formation of an iminium ion intermediate. The chiral catalyst activates the aldehyde by forming a chiral iminium ion, which then reacts with the enolate of ethyl acetoacetate. The rigid bicyclic structure of the catalyst directs the approach of the nucleophile, leading to the observed enantioselectivity. The final cyclization with urea affords the DHPM product and regenerates the catalyst.
Diagram: Proposed Catalytic Cycle for the Biginelli Reaction
Caption: Proposed catalytic cycle for the Biginelli reaction.
Representative Protocol: Enantioselective Biginelli Reaction
This protocol is adapted from the procedure described for the closely related (1S,4S)-2,5-diazabicyclo[2.2.1]heptane and its N-methylated derivative.[7] Researchers should optimize these conditions for their specific substrates.
Materials:
-
This compound (or its dihydrobromide salt)
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Ethyl acetoacetate
-
Urea
-
Solvent (e.g., methanol, ethanol)
-
Round-bottom flask
-
Stir bar
-
Condenser
Procedure:
-
To a round-bottom flask equipped with a stir bar and a condenser, add the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (1.2 mmol), and urea (1.5 mmol).
-
Add the solvent (5 mL) and stir the mixture until all solids are dissolved.
-
Add this compound (10 mol%). If using the dihydrobromide salt, an equivalent amount of a non-nucleophilic base (e.g., triethylamine) may be required to generate the free base in situ.
-
Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
-
Characterize the product by standard analytical techniques (NMR, IR, Mass Spectrometry) and determine the enantiomeric excess by chiral HPLC.
Expected Results and Optimization
Based on analogous systems, good to excellent yields (up to 94%) and moderate enantiomeric excesses (up to 46% ee) can be expected.[7]
Table 1: Influence of Catalyst on the Biginelli Reaction
| Catalyst | Yield (%) | ee (%) |
| (1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr | Good | 18-37 |
| (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | Good | Moderate |
| (1S,4S)-2-[(R)-1-phenylethyl]-2,5-diazabicyclo[2.2.1]heptane·2HBr | Up to 94 | Up to 46 |
Data adapted from González-Olvera, R., et al. (2008). ARKIVOC.[7]
Key Optimization Parameters:
-
Catalyst Loading: Typically ranges from 5 to 20 mol%. Higher loadings may increase the reaction rate but also the cost.
-
Solvent: Protic solvents like methanol and ethanol are commonly used. The choice of solvent can influence both the reaction rate and enantioselectivity.
-
Temperature: Reactions are often run at reflux to ensure a reasonable reaction rate.
-
Substrate Scope: The electronic and steric properties of the aromatic aldehyde can significantly impact the yield and enantioselectivity.
Application in Asymmetric Michael Addition
The rigid chiral scaffold of this compound also makes it a promising candidate for catalyzing asymmetric Michael additions. In this reaction, the catalyst can activate the electrophile (α,β-unsaturated compound) through the formation of a chiral iminium ion, or the nucleophile (e.g., a ketone or aldehyde) through the formation of a chiral enamine.
Diagram: General Workflow for a Catalytic Asymmetric Michael Addition
Caption: General experimental workflow for an asymmetric Michael addition.
Representative Protocol: Asymmetric Michael Addition of a Ketone to a Nitroalkene
This is a generalized protocol based on common procedures for organocatalyzed Michael additions.
Materials:
-
This compound
-
Ketone (e.g., cyclohexanone)
-
Nitroalkene (e.g., β-nitrostyrene)
-
Solvent (e.g., toluene, CH2Cl2)
-
Acidic co-catalyst (e.g., benzoic acid), if required
Procedure:
-
To a vial, add the nitroalkene (0.5 mmol), the ketone (2.0 mmol), and the solvent (1.0 mL).
-
Add this compound (10-20 mol%).
-
If necessary, add an acidic co-catalyst (10-20 mol%).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitor the reaction by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the Michael adduct.
-
Determine the diastereomeric ratio by 1H NMR and the enantiomeric excess by chiral HPLC.
Conclusion
This compound is a valuable chiral organocatalyst with a rigid framework that imparts high stereocontrol in asymmetric reactions. Its utility in transformations such as the Biginelli reaction and Michael additions makes it a significant tool for the synthesis of enantioenriched molecules. The protocols provided herein serve as a starting point for researchers, and optimization of reaction conditions is encouraged to achieve the best results for specific substrates.
References
-
González-Olvera, R., Demare, P., Regla, I., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. ARKIVOC, 2008(6), 61-72. [Link]
-
Cui, B., Yu, J., Yu, F.-C., Li, Y.-M., Chang, K.-J., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Braish, T. F., & Fox, D. E. (1998). Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. Organic Process Research & Development, 2(1), 43-47. [Link]
-
Beinat, C., Banister, S. D., McErlean, C. S. P., & Kassiou, M. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(39), 5345-5347. [Link]
-
Jordis, U., Sauter, F., Siddiqi, S. M., & Küenburg, B. (1990). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(ii), 69-81. [Link]
-
Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 31(4), 1059-1062. [Link]
-
Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigaethers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [Link]
-
Michael, A. (1887). Ueber die Addition von Natriumacetessig- und Natriummalonsäureäthern zu den Aethern ungesättigter Säuren. Journal für Praktische Chemie, 35(1), 349-356. [Link]
-
ResearchGate. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. [Link]
-
ResearchGate. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. [Link]
-
RSC Publishing. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]
-
ResearchGate. Request PDF | Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. [Link]
Sources
- 1. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 2. arkat-usa.org [arkat-usa.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. bip.pwr.edu.pl [bip.pwr.edu.pl]
Application of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane in the Synthesis of Antibacterial Agents: A Technical Guide
Introduction: The Strategic Importance of the Rigid Scaffold in Modern Antibacterials
In the landscape of antibacterial drug development, the fluoroquinolone class remains a cornerstone for treating a wide array of bacterial infections. The general structure, characterized by a bicyclic core, allows for systematic modification at various positions to modulate potency, spectrum of activity, and pharmacokinetic properties. The substituent at the C-7 position is particularly critical for determining the antibacterial spectrum and potency. While simple piperazine and its derivatives have been used extensively, the introduction of conformationally constrained bioisosteres has emerged as a powerful strategy to enhance therapeutic profiles.
The (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold represents a significant advancement in this area. As a rigid, chiral analog of piperazine, its incorporation into the quinolone or naphthyridine core offers several distinct advantages.[1][2] Its fixed, bicyclic nature reduces conformational flexibility, which can lead to more specific and higher-affinity interactions with the target enzymes, bacterial DNA gyrase and topoisomerase IV.[3] This guide provides an in-depth exploration of the application of (1R,4R)-2-methyl-2,5-diazabicyclo[2.2.1]heptane and its parent structure in the synthesis of potent antibacterial agents, focusing on the underlying chemical principles, detailed synthetic protocols, and the resulting structure-activity relationships (SAR).
Core Application: C-7 Side Chain in Fluoroquinolone and Naphthyridine Antibiotics
The primary application of this compound is its role as a nucleophilic component in a crucial C-N bond-forming reaction. It is introduced at the C-7 position of a fluoroquinolone or fluoronaphthyridine core via a nucleophilic aromatic substitution (SNAr) reaction. This reaction is the linchpin in the synthesis of a series of potent antibacterial agents.
A notable example where the parent (1R,4R) scaffold has been utilized is in the synthesis of the experimental fluoronaphthyridone antibacterial agent BMY 40062 (7-[(1R,4R)-2,5-diazabicyclo[2.2.1]heptan-2-yl]-1-(1,1-dimethylethyl)-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid).[4]
The Rationale Behind Stereochemical and Structural Choices
-
Rigidity and Pre-organization: Unlike the flexible piperazine ring, the bicyclic heptane forces the nitrogen atoms and their substituents into a well-defined spatial arrangement. This conformational rigidity can minimize the entropic penalty upon binding to the target enzyme, potentially leading to improved binding affinity.
-
Chirality and Target Interaction: The stereochemistry of the side chain can significantly influence biological activity. While a study on Danofloxacin showed that the (1S,4S) enantiomer conferred the best overall properties for that specific molecule, the (1R,4R) isomer has proven effective in other contexts, such as in BMY 40062.[5][6] This highlights the subtle but critical nature of stereospecific interactions within the enzyme's binding pocket.
-
Modulation of Physicochemical and Safety Profiles: The diazabicyclo[2.2.1]heptane moiety has been explored to improve properties beyond simple in vitro potency. For instance, derivatives have been synthesized with the goal of reducing adverse effects, such as pseudoallergic reactions that were observed with earlier compounds in this class.[4]
The overall synthetic strategy can be visualized as a two-part process: the synthesis of the chiral bicyclic amine and its subsequent coupling to the antibacterial core.
Detailed Experimental Protocols
The following protocols are synthesized from established methodologies in the field and provide a robust framework for laboratory execution.
Protocol 1: Synthesis of the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane Scaffold
The synthesis of the (1R,4R) enantiomer is non-trivial and often relies on an elegant "epimerization-lactamization cascade" starting from readily available trans-4-hydroxy-L-proline.[4][7] This method cleverly inverts the stereochemistry at the C2 position of a proline intermediate, which then undergoes intramolecular cyclization.
Key Mechanistic Insight: The cascade is promoted by a strong base (e.g., KHMDS) and is favored for substrates with an electron-withdrawing N-protecting group.[4] The base facilitates the reversible epimerization of the C2 proton. The resulting cis-epimer rapidly undergoes an irreversible intramolecular aminolysis to form a stable bridged lactam, driving the equilibrium towards the desired (1R,4R) product series.[7]
A detailed multi-step procedure to arrive at a protected version of the scaffold can be found in the literature.[7] For the purpose of the subsequent coupling reaction, we will assume the availability of the N-Boc protected or dihydrobromide salt form of this compound.
Protocol 2: Nucleophilic Aromatic Substitution (SNAr) for C-7 Functionalization
This protocol details the crucial coupling of the chiral amine to the antibacterial core, exemplified by the synthesis of a naphthyridine derivative.
Materials:
-
1-tert-butyl-6-fluoro-7-chloro-1,4-dihydro-1,8-naphthyridin-4-one-3-carboxylic acid (Naphthyridine Core)
-
This compound dihydrobromide (or a suitable protected free base)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Pyridine or N,N-Dimethylformamide (DMF)
-
Round-bottom flask, reflux condenser, magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Vessel Preparation: To a dry 100 mL round-bottom flask under an inert atmosphere, add the naphthyridine core (1.0 eq).
-
Amine Preparation: In a separate flask, if starting from the dihydrobromide salt, suspend this compound dihydrobromide (1.2 eq) in the reaction solvent and add the base (e.g., DIPEA, 2.5-3.0 eq) to generate the free amine in situ. Stir for 15-20 minutes. If starting with the free base, use ~1.2 eq of the amine and 1.2-1.5 eq of the base.
-
Reaction Setup: Add anhydrous pyridine (or DMF) to the flask containing the naphthyridine core to create a stirrable slurry.
-
Addition of Nucleophile: Transfer the prepared free amine solution to the flask containing the naphthyridine core via cannula or syringe.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may vary depending on the specific substrates and solvent choice. Pyridine often serves as both solvent and base.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting naphthyridine core is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Treat the residue with a suitable solvent like ethanol or isopropanol and heat to boiling.
-
Cool the solution slowly to induce crystallization of the product. An aqueous workup may be required if significant impurities are present.
-
-
Purification:
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid sequentially with cold ethanol and diethyl ether to remove residual solvent and soluble impurities.
-
If necessary, the product can be further purified by recrystallization or column chromatography on silica gel.
-
Causality in Protocol Design:
-
Base Selection: A non-nucleophilic organic base like DIPEA or TEA is crucial. It neutralizes the HBr or HCl generated during the reaction without competing with the desired bicyclic amine nucleophile.
-
Solvent Choice: A polar aprotic solvent like DMF or a basic solvent like pyridine is used to solubilize the reactants and facilitate the SNAr mechanism by stabilizing the charged Meisenheimer intermediate.
-
Excess Amine: A slight excess of the bicyclic amine is used to ensure the complete consumption of the more valuable naphthyridine core.
-
Temperature: Elevated temperatures are required to overcome the activation energy of the aromatic substitution reaction, as the C-F or C-Cl bond on the aromatic core is strong.
Data Presentation: In Vitro Antibacterial Activity
The incorporation of the (1R,4R)-diazabicyclo[2.2.1]heptane scaffold imparts potent antibacterial activity. The following table summarizes the in vitro activity (MIC90, the minimum inhibitory concentration required to inhibit the growth of 90% of isolates) of BMY 40062 compared to ciprofloxacin, a widely used fluoroquinolone.[1][8]
| Bacterial Species | BMY 40062 (MIC90, µg/mL) | Ciprofloxacin (MIC90, µg/mL) |
| Staphylococcus aureus | ≤0.12 | 0.5 |
| Streptococcus pneumoniae | 0.5 | 2 |
| Enterococcus faecalis | 1 | 2 |
| Escherichia coli | 0.06 | 0.03 |
| Klebsiella pneumoniae | 0.25 | 0.12 |
| Pseudomonas aeruginosa | 0.5 | 0.5 |
| Bacteroides fragilis | 1 | 4 |
Data Interpretation:
-
BMY 40062 demonstrates superior activity against Gram-positive organisms like S. aureus and S. pneumoniae compared to ciprofloxacin.[8]
-
Its activity against key Gram-negative pathogens like P. aeruginosa is comparable to that of ciprofloxacin.[1][8]
-
Notably, it shows enhanced activity against the anaerobe Bacteroides fragilis.[8]
Conclusion and Future Outlook
The this compound moiety and its parent scaffold are highly valuable building blocks in the synthesis of advanced antibacterial agents. Their rigid, chiral structure provides a distinct advantage over simpler, flexible side chains, enabling enhanced interactions with bacterial target enzymes and offering a route to modulate pharmacokinetic and safety profiles. The synthetic accessibility, particularly through innovative cascade reactions, ensures their continued relevance. The potent activity profile of compounds like BMY 40062 underscores the success of this strategy. Future research will likely focus on further decoration of this bicyclic scaffold to fine-tune activity against drug-resistant strains and to optimize drug-like properties, ensuring that this unique chemical entity remains a key tool in the fight against bacterial infections.
References
-
J. M. Domagala, et al. (1992). Synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine. Journal of Medicinal Chemistry, 36(7), 871-882. [Link]
-
PubMed. (1992). Synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine. National Center for Biotechnology Information. [Link]
-
Wise, R., & Honeybourne, D. (1989). Comparative in Vitro Activity of the New Fluoroquinolone BMY-40062. Antimicrobial Agents and Chemotherapy, 33(7), 1143-1147. [Link]
-
ResearchGate. (n.d.). Fluoronaphthyridines as antibacterial agents. 6. Synthesis and structure-activity relationships of new chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)naphthyridine analogs. ResearchGate. [Link]
-
Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. RSC Advances, 5, 10386-10392. [Link]
-
Malik, M. S., et al. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & Medicinal Chemistry Letters, 20(12), 3636-9. [Link]
-
ACS Publications. (1990). Fluoronaphthyridines and quinolones as antibacterial agents. 2. Synthesis and structure-activity relationships of new 1-tert-butyl 7-substituted derivatives. Journal of Medicinal Chemistry. [Link]
-
Fung-Tomc, J., et al. (1989). In vitro and in vivo antibacterial activities of BMY 40062, a new fluoronaphthyridone. Antimicrobial Agents and Chemotherapy, 33(6), 906-914. [Link]
-
Farkas, E., & Enyedy, É. A. (2016). Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin. Expert Opinion on Drug Metabolism & Toxicology, 12(8), 885-897. [Link]
-
Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. [Link]
Sources
- 1. Comparative in vitro activity of the new fluoroquinolone BMY-40062 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemical structure and pharmacokinetics of novel quinolone agents represented by avarofloxacin, delafloxacin, finafloxacin, zabofloxacin and nemonoxacin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and structure-activity relationships of 7-diazabicycloalkylquinolones, including danofloxacin, a new quinolone antibacterial agent for veterinary medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vitro and in vivo antibacterial activities of BMY 40062, a new fluoronaphthyridone - PMC [pmc.ncbi.nlm.nih.gov]
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane: A Rigid Chiral Ligand for High-Fidelity Asymmetric Catalysis
Application Notes and Protocols for Researchers and Drug Development Professionals
This guide provides a detailed technical overview of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, a powerful C2-symmetric chiral diamine ligand. Its unique structural rigidity and well-defined stereochemistry make it an exemplary choice for a range of transition metal-catalyzed asymmetric transformations, delivering high levels of enantioselectivity crucial for modern pharmaceutical and fine chemical synthesis.
Ligand Profile and Rationale for Use
The Advantage of Rigidity: Structural Features and Stereochemistry
This compound is a bicyclic diamine ligand whose efficacy stems directly from its conformationally locked structure. Unlike flexible diamines such as those based on a piperazine scaffold, the bicyclo[2.2.1]heptane core prevents ring-flipping and minimizes conformational ambiguity.[1][2] This rigidity is paramount in asymmetric catalysis for several reasons:
-
Predictable Chiral Environment: The fixed spatial arrangement of the nitrogen lone pairs and the methyl group creates a well-defined, static chiral pocket around the coordinated metal center. This predictability allows for more accurate mechanistic modeling and a more reliable transfer of chirality to the substrate.
-
Enhanced Stereodifferentiation: The rigid framework magnifies the steric and electronic differences between the two possible pathways for substrate approach to the metal's active site, leading to significantly higher energy barriers for the formation of the undesired enantiomer.
-
Stability of Catalytic Species: Chelation of the two nitrogen atoms to a transition metal forms a stable, five-membered ring, which contributes to the overall stability and longevity of the active catalyst.
The ligand's chirality is derived from the inexpensive and readily available "chiral pool" starting material, trans-4-hydroxy-L-proline, ensuring access to the enantiomerically pure (1R,4R) form.[1][2][3]
Caption: Structure of this compound.
Synthesis Overview
The most common and practical syntheses of the 2,5-diazabicyclo[2.2.1]heptane (DBH) scaffold begin with natural trans-4-hydroxy-L-proline.[4] A key strategy involves an epimerization-lactamization cascade of N-protected (2S,4R)-4-aminoproline methyl esters.[1][4][5] Under strongly basic conditions, the substrate epimerizes at the C2 position, which is followed by an irreversible intramolecular aminolysis to form the desired bridged lactam intermediate. This cascade process is highly stereospecific and efficient. Subsequent reduction and methylation yield the target ligand. A notable insight for industrial-scale synthesis is the realization that due to the molecule's symmetry, the N-methyl group can be installed on either nitrogen, simplifying the synthetic design.[3][6]
Application in Rhodium-Catalyzed Asymmetric Hydrogenation
Rhodium-catalyzed asymmetric hydrogenation is a cornerstone of industrial chiral synthesis, and this ligand class has proven highly effective. The combination of this compound derivatives with rhodium precursors generates catalysts capable of reducing prochiral olefins to chiral alkanes with exceptional levels of enantiomeric excess (ee).
Mechanistic Causality
The high enantioselectivity is governed by the formation of a diastereomeric catalyst-substrate complex. The rigid chiral environment of the ligand forces the prochiral olefin to coordinate to the rhodium center in a highly specific orientation to minimize steric clashes. This preferential binding dictates the face of the double bond that is exposed to hydride transfer from the metal, ultimately determining the stereochemistry of the final product. For many substrates, such as dehydroamino acids, a bidentate coordination involving the double bond and a nearby functional group (e.g., an amide carbonyl) is crucial for locking the substrate into the correct geometry for highly selective hydrogenation.
Caption: Simplified catalytic cycle for Rh-catalyzed asymmetric hydrogenation.
Data Summary: Representative Hydrogenation Results
The performance of catalysts derived from this ligand framework is consistently high across a range of standard benchmark substrates.
| Substrate | Metal Precursor | Ligand | S/C Ratio | H₂ Pressure | Solvent | Yield (%) | ee (%) |
| Methyl 2-acetamidoacrylate | [Rh(COD)₂]BF₄ | Phosphine derivative | 200:1 | 1 atm | EtOAc | >99 | 99.8 |
| Methyl 2-acetamidocinnamate | [Rh(COD)₂]BF₄ | Phosphine derivative | 200:1 | 1 atm | CH₂Cl₂ | >99 | 97.6 |
| Itaconic Acid | [Rh(NBD)₂]BF₄ | Phosphine derivative | 200:1 | 60 bar | CH₂Cl₂ | >99 | 96.6 |
| Data adapted from representative systems to illustrate typical performance.[7] |
Protocol 1: Asymmetric Hydrogenation of Methyl 2-Acetamidocinnamate
This protocol describes a typical procedure for the rhodium-catalyzed asymmetric hydrogenation of a prochiral enamide, a key transformation for producing unnatural amino acids.
Materials:
-
This compound-derived phosphine ligand (e.g., a custom phosphine derivative)
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate, [Rh(COD)₂]BF₄
-
Methyl (Z)-2-acetamido-3-phenylacrylate (substrate)
-
Anhydrous, degassed Dichloromethane (CH₂Cl₂)
-
Hydrogen gas (high purity)
-
Schlenk flask or high-pressure autoclave
-
Standard glassware for workup and purification
Procedure:
-
Catalyst Pre-formation (In-situ):
-
In a glovebox or under a strict inert atmosphere (Argon or Nitrogen), add the chiral phosphine ligand (0.011 mmol, 2.2 eq. to Rh) to a Schlenk flask.
-
Add [Rh(COD)₂]BF₄ (0.005 mmol, 1 eq.) to the flask.
-
Add 5 mL of anhydrous, degassed CH₂Cl₂.
-
Stir the solution at room temperature for 20-30 minutes. The solution should become homogeneous and typically orange or reddish in color. This step is crucial for ensuring the formation of the active catalytic species.
-
-
Hydrogenation Reaction:
-
In a separate flask, dissolve the substrate, methyl 2-acetamidocinnamate (1.0 mmol), in 15 mL of anhydrous, degassed CH₂Cl₂.
-
Transfer the substrate solution to the flask containing the pre-formed catalyst via cannula.
-
Seal the reaction vessel. If using a Schlenk flask, connect it to a hydrogen balloon (1 atm). For higher pressures, transfer the solution to an appropriate autoclave.
-
Purge the reaction vessel by evacuating and refilling with hydrogen gas three times to ensure an oxygen-free environment.
-
Pressurize the vessel to the desired hydrogen pressure (e.g., 1-10 atm) and begin vigorous stirring.
-
Monitor the reaction by TLC or ¹H NMR by taking aliquots. The reaction is typically complete within 4-16 hours at room temperature.
-
-
Workup and Analysis (Self-Validation):
-
Once the reaction is complete (disappearance of starting material), carefully vent the hydrogen gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Validation Step 1 (Conversion): Analyze the crude product by ¹H NMR to confirm complete conversion by observing the disappearance of olefinic protons and the appearance of aliphatic protons.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure product.
-
Validation Step 2 (Enantioselectivity): Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) using a suitable chiral stationary phase (e.g., Chiralcel OD-H) and compare the retention times to a racemic standard.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
The ligand's ability to stabilize palladium complexes makes it highly suitable for C-N cross-coupling reactions, such as the Buchwald-Hartwig amination.[8] These reactions are fundamental in medicinal chemistry for constructing the carbon-nitrogen bonds prevalent in many drug molecules.[8]
Mechanistic Causality
In the Buchwald-Hartwig catalytic cycle, the chiral diamine ligand plays multiple roles. It stabilizes the electron-rich Pd(0) active species, facilitates the oxidative addition of the aryl halide, and modulates the electronics of the metal center to promote the subsequent amine coordination and final reductive elimination step that forms the desired C-N bond and regenerates the catalyst. The rigid nature of the ligand ensures a consistent coordination sphere around the palladium, preventing catalyst decomposition and promoting high turnover numbers. Its application has been critical in the synthesis of complex molecules, including oncology candidates and fluoroquinolone antibacterial agents.[8]
Protocol 2: Palladium-Catalyzed N-Arylation of the Bicyclic Scaffold
This protocol outlines a general procedure for coupling an aryl bromide with the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane core, a common step in pharmaceutical synthesis.
Materials:
-
(1R,4R)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (or a monoprotected derivative)
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate, Pd(OAc)₂ (precatalyst)
-
A suitable phosphine ligand (e.g., BINAP or a ligand tailored for C-N coupling)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (base)
-
Anhydrous, degassed Toluene or Dioxane
-
Schlenk tube and inert atmosphere setup
Procedure:
-
Reaction Setup (Inert Atmosphere):
-
To a flame-dried Schlenk tube under argon, add Pd(OAc)₂ (0.02 mmol, 2 mol%), the phosphine ligand (0.024 mmol, 2.4 mol%), and the base (e.g., NaOtBu, 1.4 mmol).
-
Add the aryl bromide (1.0 mmol) and the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane salt (1.2 mmol).
-
Add 10 mL of anhydrous, degassed toluene via syringe.
-
-
Catalytic Reaction:
-
Seal the Schlenk tube and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously. The color will typically change as the active Pd(0) species is formed.
-
Monitor the reaction progress by GC-MS or LC-MS. The reaction is generally complete within 12-24 hours.
-
-
Workup and Purification (Self-Validation):
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 10 mL of water.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Validation Step 1 (Purity): Concentrate the filtrate under reduced pressure and analyze the crude material by ¹H NMR and LC-MS to confirm product formation and estimate purity.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure N-arylated product.
-
Validation Step 2 (Characterization): Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
General Experimental Workflow
The successful application of this compound in catalysis follows a logical progression from ligand synthesis to final product analysis.
Caption: General workflow for catalysis using the chiral ligand.
References
-
Cui, B., Yu, J., Yu, F., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link][4]
-
Beinat, C., Banister, S. D., McErlean, C. S., & Kassiou, M. (2015). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 56(23), 3021-3023. (Link provided via ResearchGate). [Link][3]
-
PubChem. This compound. [Link]
-
Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry, 31(4), 1059-1062. [Link]
-
Cecchetti, V., et al. (1995). Fluoronaphthyridines as antibacterial agents. 6. Synthesis and structure-activity relationships of new chiral 7-(1-, 3-, 4-, and 6-methyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)naphthyridine analogs. Journal of Medicinal Chemistry, 38(6), 973-982. [Link]
- Andersson, P. G. (Ed.). (2011). Modern rhodium-catalyzed organic reactions. John Wiley & Sons. (General background reference).
-
Wojaczyńska, E. (2021). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link][9]
-
Cui, B., Yu, J., Yu, F., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. Request PDF on ResearchGate. [Link][1]
-
Semantic Scholar. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link][5]
-
Bhaduri, S., & Khwaja, H. (1994). Chiral rhodium carboxylates as asymmetric hydrogenation catalysts. Proceedings / Indian Academy of Sciences, 106(4), 847–855. [Link][10]
-
Tang, W., & Zhang, X. (2008). Rhodium(I)-Catalyzed Asymmetric Hydrogenation. In Asymmetric Synthesis (pp. 1-30). Wiley-VCH. [Link][11]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. [Link][8]
-
Sauter, F., et al. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC. [Link][2]
-
Braish, T. F., & Fox, D. E. (1998). Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. Organic Process Research & Development, 2(1), 43-47. [Link][6]
-
Etayo, P., & Vidal-Ferran, A. (2013). Rhodium-catalysed asymmetric hydrogenation as a valuable synthetic tool for the preparation of chiral drugs. Chemical Society Reviews, 42(2), 728-754. [Link]
-
van den Berg, M., et al. (2000). Highly Enantioselective Rhodium-Catalyzed Hydrogenation with Monodentate Ligands. Journal of the American Chemical Society, 122(46), 11539-11540. [Link][7]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scispace.com [scispace.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 10. sci-hub.box [sci-hub.box]
- 11. application.wiley-vch.de [application.wiley-vch.de]
Application Notes and Protocols for Reactions Involving (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Introduction: The Strategic Value of a Conformationally-Restricted Chiral Scaffold
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic diamine that has garnered significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its rigid, conformationally restricted framework, derived from the "chiral pool," provides a well-defined spatial arrangement for its nitrogen atoms, making it a powerful stereodirecting group. This structural rigidity is paramount to its utility in drug design and as a ligand or catalyst in stereoselective transformations.[1] This document provides detailed application notes and protocols for key reactions involving this versatile building block, aimed at researchers, scientists, and drug development professionals.
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₁₂N₂ | PubChem[2] |
| Molecular Weight | 112.17 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| Form (dihydrobromide) | White to yellow powder or crystals | Sigma-Aldrich |
| Storage Temperature | Room Temperature | Sigma-Aldrich |
Safety Information:
The free base is classified as a combustible liquid and is harmful if swallowed, in contact with skin, or inhaled. It causes severe skin burns and eye damage and may cause respiratory irritation.[2] The dihydrobromide salt is an irritant, causing skin, eye, and respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Application I: Asymmetric Catalysis - The Enantioselective Addition of Diethylzinc to Aldehydes
The use of chiral ligands to induce enantioselectivity in the addition of organometallic reagents to carbonyls is a cornerstone of modern asymmetric synthesis. The rigid backbone of 2,5-diazabicyclo[2.2.1]heptane derivatives makes them effective chiral ligands for such transformations. The following protocol is a representative example of the enantioselective addition of diethylzinc to benzaldehyde, a common benchmark reaction for testing the efficacy of chiral catalysts.
Causality of Experimental Choices:
The reaction relies on the formation of a chiral zinc-ligand complex that preferentially delivers the ethyl group to one face of the aldehyde. The (1R,4R)-configuration of the ligand creates a specific chiral environment around the zinc atom. The choice of a non-coordinating solvent like toluene is crucial to prevent competition with the chiral ligand for coordination to the zinc center. The reaction is typically run at low temperatures to enhance enantioselectivity by minimizing thermal racemization of the transition state.
Experimental Workflow:
A representative experimental workflow for the asymmetric addition of diethylzinc to benzaldehyde.
Detailed Protocol:
-
Preparation: A flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar is placed under an inert atmosphere (e.g., argon or nitrogen).
-
Ligand Addition: To the flask, add this compound (0.05 mmol, 5 mol%) and 5 mL of dry toluene.
-
Complex Formation: Cool the solution to 0°C in an ice bath. Slowly add diethylzinc (1.0 M solution in hexanes, 1.2 mL, 1.2 mmol) dropwise. Stir the resulting solution at 0°C for 30 minutes.
-
Substrate Addition: Add benzaldehyde (1.0 mmol, 102 µL) dropwise to the reaction mixture.
-
Reaction: Stir the reaction at 0°C and monitor by thin-layer chromatography (TLC). The reaction is typically complete within 24 hours.
-
Workup: Quench the reaction by the slow addition of 10 mL of saturated aqueous ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture). Determine the yield and enantiomeric excess of the resulting 1-phenyl-1-propanol by chiral HPLC or GC analysis.
Expected Outcome:
This protocol is expected to yield the chiral alcohol with moderate to good enantioselectivity. Derivatives of 2,5-diazabicyclo[2.2.1]heptane have been reported to give enantiomeric excesses of up to 78% in this type of reaction.
Application II: Organocatalysis - The Asymmetric Biginelli Reaction
The Biginelli reaction is a multi-component reaction that provides access to dihydropyrimidinones (DHPMs), a class of heterocycles with diverse biological activities. The use of chiral organocatalysts, such as protonated chiral diamines, can induce enantioselectivity in this transformation. This compound, particularly as its dihydrobromide or dihydrochloride salt, can serve as an effective organocatalyst.
Causality of Experimental Choices:
The mechanism is believed to involve the formation of a chiral Brønsted acid upon protonation of the diamine. This chiral acid then catalyzes the reaction, likely through the formation of a chiral iminium ion intermediate from the aldehyde and urea. This intermediate is then attacked by the β-ketoester enol, with the chiral catalyst directing the stereochemical outcome. The use of a protic solvent like ethanol can facilitate the proton transfer steps in the catalytic cycle.
Reaction Mechanism Overview:
Sources
Application Notes and Protocols for the Large-Scale Synthesis of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Introduction: The Significance of a Chiral Scaffold
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a crucial chiral building block in modern medicinal chemistry. Its rigid, bicyclic structure imparts a high degree of conformational constraint, which is highly desirable in the design of potent and selective therapeutic agents. This scaffold is a key component in a number of drug candidates and is notably the side chain of Danofloxacin, a fluoroquinolone antibiotic used in veterinary medicine.[1][2] The precise stereochemistry of the (1R,4R) configuration is often essential for biological activity, making its efficient and scalable synthesis a topic of significant interest to researchers and professionals in drug development.
This document provides a comprehensive guide to the large-scale synthesis of this compound, focusing on a robust and field-proven synthetic strategy. The protocols detailed herein are designed for scalability, safety, and efficiency, drawing upon established chemical principles and validated experimental procedures.
Synthetic Strategy: A Multi-Step Approach from a Chiral Pool Precursor
The most effective and scalable synthesis of this compound commences with the readily available and inexpensive chiral starting material, trans-4-hydroxy-L-proline. The overall synthetic route involves the formation of a key bicyclic lactam intermediate via an elegant epimerization-lactamization cascade, followed by reduction and a final N-methylation step.
This strategy is advantageous for large-scale production due to:
-
Stereochemical Control: The chirality of the final product is derived from the starting material, obviating the need for chiral resolutions or asymmetric catalysis in later stages.
-
Process Robustness: The key epimerization-lactamization cascade has been shown to be effective and high-yielding on a larger scale.
-
Convergent Synthesis: The core bicyclic structure is formed efficiently in the middle of the synthesis.
The overall synthetic workflow can be visualized as follows:
Caption: Overall synthetic workflow for this compound.
Mechanistic Insight: The Epimerization-Lactamization Cascade
A critical step in this synthesis is the base-promoted epimerization-lactamization cascade of an N-protected (2S,4R)-4-aminoproline methyl ester. This transformation is not only efficient but also pivotal in establishing the desired (1R,4R) stereochemistry of the bicyclic core.
The mechanism proceeds as follows:
-
Deprotonation: A strong base, such as potassium hexamethyldisilazide (KHMDS), deprotonates the α-carbon of the proline ester, forming an enolate intermediate.
-
Epimerization: The enolate undergoes epimerization to the thermodynamically more stable (2R)-epimer. This inversion of stereochemistry is crucial for the subsequent cyclization.
-
Intramolecular Aminolysis: The amino group at the C4 position then attacks the ester carbonyl of the (2R)-epimer in an intramolecular fashion.
-
Lactam Formation: This intramolecular aminolysis leads to the formation of the bridged bicyclic lactam, with the desired (1R,4R) configuration.
The choice of a strong, non-nucleophilic base and an appropriate N-protecting group on the proline nitrogen are key factors for the success of this cascade reaction.
Caption: Mechanism of the epimerization-lactamization cascade.
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the large-scale synthesis of this compound.
Safety First: Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, must be worn at all times. All reactions should be conducted in a well-ventilated fume hood. Special care must be taken when handling hazardous reagents such as KHMDS and LiAlH₄.
Part 1: Synthesis of the Bicyclic Lactam Intermediate
This part details the multi-step conversion of trans-4-hydroxy-L-proline to the key bicyclic lactam intermediate.
Step 1: Preparation of N-Boc-(2S,4R)-4-hydroxyproline methyl ester
-
Amino Protection: To a suspension of trans-4-hydroxy-L-proline in a suitable solvent such as dichloromethane, add di-tert-butyl dicarbonate (Boc-anhydride) and a base like triethylamine. Stir the reaction at room temperature until completion.
-
Esterification: The resulting N-Boc protected acid is then esterified. A common method involves reaction with thionyl chloride in methanol at low temperatures.[3][4]
Step 2: Conversion to N-Protected (2S,4R)-4-aminoproline methyl ester
-
Activation of Hydroxyl Group: The hydroxyl group of the N-Boc-(2S,4R)-4-hydroxyproline methyl ester is activated for nucleophilic substitution, typically by conversion to a tosylate or mesylate.
-
Azide Displacement: The activated hydroxyl group is then displaced with an azide source, such as sodium azide, to yield the corresponding azido derivative.
-
Reduction of Azide: The azide is subsequently reduced to the primary amine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) or by using triphenylphosphine followed by hydrolysis (Staudinger reaction).
Step 3: Epimerization-Lactamization Cascade to form the Bicyclic Lactam
-
Reaction Setup: In a large, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-protected (2S,4R)-4-aminoproline methyl ester in anhydrous tetrahydrofuran (THF).
-
Base Addition: Slowly add a solution of potassium hexamethyldisilazide (KHMDS) in THF to the reaction mixture at room temperature with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Workup: Once the reaction is complete, quench it by the careful addition of a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent like ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or crystallization.
Part 2: Reduction of the Bicyclic Lactam
The bicyclic lactam is reduced to the corresponding diamine using a powerful reducing agent.
-
Reaction Setup: In a large, dry reaction vessel equipped with a reflux condenser and under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous THF.
-
Lactam Addition: Slowly add a solution of the bicyclic lactam in anhydrous THF to the LiAlH₄ suspension. The reaction is exothermic, so the addition rate should be controlled to maintain a gentle reflux.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux for several hours to ensure complete reduction.
-
Workup (Fieser's method): Cool the reaction mixture in an ice bath. Carefully and sequentially add water, followed by a 15% aqueous solution of sodium hydroxide, and then more water. This procedure is crucial for safely quenching the excess LiAlH₄ and precipitating the aluminum salts.
-
Filtration and Extraction: Filter the resulting slurry and wash the filter cake thoroughly with THF. The filtrate contains the desired product. The product can be further extracted from the aqueous layer.
-
Purification: The combined organic extracts are dried and concentrated to yield the crude (1R,4R)-2,5-diazabicyclo[2.2.1]heptane, which may be used in the next step without further purification or can be purified by distillation or crystallization of a salt form.
Part 3: N-Methylation to Yield the Final Product
The final step is the selective mono-N-methylation of the secondary amine. The Eschweiler-Clarke reaction is a highly effective and scalable method for this transformation.[5][6]
-
Reaction Setup: To a solution of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane in formic acid, add an aqueous solution of formaldehyde.
-
Heating: Heat the reaction mixture at reflux. The reaction progress can be monitored by the cessation of carbon dioxide evolution.[5]
-
Basification and Extraction: After the reaction is complete, cool the mixture and make it basic by the addition of a strong base such as sodium hydroxide. Extract the product with a suitable organic solvent.
-
Purification: The organic extracts are dried and concentrated. The final product, this compound, can be purified by distillation under reduced pressure.
Quantitative Data Summary
The following table summarizes the expected yields and key parameters for each stage of the synthesis. Note that yields can vary depending on the scale and specific conditions.
| Step | Key Reagents | Solvent | Typical Yield |
| Part 1: Bicyclic Lactam Formation | |||
| Amino Protection & Esterification | Boc-anhydride, Thionyl chloride | DCM, Methanol | 85-95% |
| Conversion to Amino Ester | Tosyl chloride, Sodium azide, Pd/C | Various | 70-85% |
| Epimerization-Lactamization Cascade | KHMDS | THF | 70-80% |
| Part 2: Lactam Reduction | Lithium aluminum hydride (LiAlH₄) | THF | 80-90% |
| Part 3: N-Methylation | Formaldehyde, Formic acid | None/Water | 90-97%[7] |
Safety and Handling Considerations
-
Potassium Hexamethyldisilazide (KHMDS): KHMDS is a strong, non-nucleophilic base that is highly reactive with water and protic solvents. It should be handled under an inert atmosphere. It can cause severe skin and eye burns.
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is a powerful reducing agent that reacts violently with water, releasing flammable hydrogen gas. It is also corrosive and can cause severe burns. All work with LiAlH₄ must be conducted in a dry, inert atmosphere, and appropriate quenching procedures must be followed.[8]
-
Formaldehyde: Formaldehyde is a known carcinogen and a skin and respiratory sensitizer. It should be handled in a well-ventilated fume hood.
-
Formic Acid: Formic acid is corrosive and can cause severe skin and eye burns.
Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all recommended safety procedures.
Conclusion
The synthetic route detailed in this application note provides a reliable and scalable method for the production of this compound. By starting from the chiral pool material trans-4-hydroxy-L-proline and employing a key epimerization-lactamization cascade, this process offers excellent stereochemical control and high overall yields. The protocols have been designed with large-scale production in mind, emphasizing safety, efficiency, and robustness. This guide should serve as a valuable resource for researchers, scientists, and drug development professionals involved in the synthesis of this important chiral building block.
References
-
Jefson, M.R., Shryock, T.R., Schaaf, T.K., McGuirk, P.R. (1989). The synthesis and antibacterial activity of danofloxacin (CP-76,136): A new quinolone for veterinary medicine. 29th Intersci Conf Antimicrob Agents Chemother. [Link]
-
Danofloxacin mesylate, CP-76136-27, Advocin-药物合成数据库. [Link]
-
Wikipedia. Eschweiler–Clarke reaction. [Link]
-
Mandal, S. B., Giri, V. S., Sabeena, M. S., & Pakrashi, S. C. (1987). Reduction of lactams and thiolactams by sodium borohydride. Application in the synthesis of some alkaloids. The Journal of Organic Chemistry, 52(23), 5280-5283. [Link]
-
Collins, C. J., Lanz, M., & Singaram, B. (1999). Facile reduction of tertiary lactams to cyclic amines with 9-borabicyclo[3.3.1]nonane (9-BBN). Tetrahedron Letters, 40(19), 3673-3676. [Link]
-
Jordis, U., Sauter, F., Siddiqi, S. M., & Bhattacharyya, K. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. ARKIVOC, 2001(2), 69-81. [Link]
-
Banerjee, S., Smith, J., Smith, J., Faulkner, C., & Masterson, D. S. (2012). A stereoselective cyclization strategy for the preparation of γ-lactams and their use in the synthesis of α-methyl-β-proline. The Journal of organic chemistry, 77(23), 10925–10930. [Link]
-
Bailey, J. H., Byfield, A. T., Davis, P. J., Foster, A. C., Leech, M., Moloney, M. G., ... & Prout, C. K. (2000). On the diastereoselectivity in the alkylations of bicyclic lactams. Journal of the Chemical Society, Perkin Transactions 1, (12), 1977-1982. [Link]
-
Magano, J., & Dunetz, J. R. (2012). Large-Scale Carbonyl Reductions in the Pharmaceutical Industry. Organic Process Research & Development, 16(6), 1156-1184. [Link]
-
Food and Agriculture Organization of the United Nations. Danofloxacin. [Link]
-
Miller, S. C., & Raines, R. T. (2005). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. Biopolymers, 80(2-3), 263-269. [Link]
-
Pinter, A., & Podbevsek, P. (2025). Light-induced rearrangement from macrocyclic to bicyclic lactam: A case study of N-chlorinated laurolactam. Journal of Photochemistry and Photobiology A: Chemistry, 459, 115478. [Link]
-
Fieser, L. F., & Jones, J. E. (1940). N-METHYLFORMANILIDE. Organic Syntheses, 20, 66. [Link]
- Google Patents. (2014).
-
Chen, J., & Chen, J. (2024). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 29(5), 1083. [Link]
- Google Patents. (2019). Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
Organic Chemistry Portal. Synthesis of γ-lactams. [Link]
- Google Patents. (1965). Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last.
-
Caporale, A., O' Loughlin, J., Ortin, Y., & Rubini, M. (2022). A convenient synthetic route to (2S,4S)-methylproline and its exploration for protein engineering of thioredoxin. Organic & Biomolecular Chemistry, 20(32), 6324-6328. [Link]
-
Organic Chemistry Portal. Lactam synthesis. [Link]
- Google Patents. (2015). Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride.
-
Al-Tel, T. H. (2010). Novel and Recent Synthesis and Applications of β-Lactams. Mini reviews in medicinal chemistry, 10(10), 943–954. [Link]
-
Organic Chemistry Portal. β-Lactam synthesis. [Link]
- Google Patents. (2015).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Danofloxacin mesylate, CP-76136-27, Advocin-药物合成数据库 [drugfuture.com]
- 3. CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester - Google Patents [patents.google.com]
- 4. CN104844495A - Synthesis method of (2S,4S)-4-thiophenyl-L-proline hydrochloride - Google Patents [patents.google.com]
- 5. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 6. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ltschem.com [ltschem.com]
purification methods for (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane derivatives
An Application Guide to the Purification of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Derivatives
Authored by: A Senior Application Scientist
Introduction
The this compound scaffold is a conformationally rigid bicyclic diamine that has garnered significant interest in medicinal chemistry and asymmetric catalysis.[1][2][3] Its derivatives serve as crucial chiral building blocks for synthesizing pharmacologically active agents and as effective ligands in asymmetric synthesis.[1][3] The stereochemical integrity and chemical purity of these compounds are paramount, as even minor impurities or the presence of unwanted stereoisomers can drastically alter biological activity or catalytic performance.
This comprehensive guide provides detailed application notes and protocols for the purification of this compound derivatives. Moving beyond simple procedural lists, this document delves into the rationale behind methodological choices, offering researchers, scientists, and drug development professionals a robust framework for obtaining these valuable compounds in high purity.
Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities. Syntheses of these bicyclic systems, often originating from starting materials like (S)-trans-4-hydroxyproline, can introduce a variety of contaminants.[3][4]
Common Impurities Include:
-
Starting Materials: Unreacted precursors or reagents.
-
Reaction By-products: Products from side reactions.
-
Stereoisomers: Diastereomers or enantiomers resulting from incomplete stereoselectivity in the synthesis.[5][6]
-
Protecting Groups & Reagents: Residual protecting groups (e.g., Boc, Tosyl) or cleavage reagents (e.g., HBr, TFA).[4][7]
A preliminary analysis of the crude product by techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC) is essential for devising an optimal purification strategy.
Strategic Purification Workflow
The selection of a purification method is dictated by the physicochemical properties of the target derivative and its impurities. The following decision tree illustrates a logical workflow for navigating the purification process.
Caption: A workflow for selecting the appropriate purification method.
Purification Protocols
Method 1: Crystallization via Salt Formation
This is often the most efficient method for purifying the final, deprotected diamine, which is typically basic and can readily form crystalline salts. The dihydrobromide or dihydrochloride salts are common and often exhibit excellent crystallinity.[4][7][8]
Rationale: Salt formation dramatically alters the compound's solubility profile, allowing it to be selectively precipitated from a solvent in which the impurities remain dissolved. This method is highly scalable and cost-effective.
Protocol: Dihydrobromide Salt Crystallization
-
Dissolution: Dissolve the crude this compound free base in a minimal amount of a suitable alcohol, such as methanol or ethanol.
-
Acidification: Cool the solution in an ice bath (0-5 °C). Slowly add 2.0 to 2.2 equivalents of 33% hydrobromic acid (HBr) in acetic acid or an aqueous solution of HBr while stirring. Monitor the pH to ensure it is strongly acidic.
-
Precipitation: The dihydrobromide salt will typically precipitate out of the solution. Continue stirring in the ice bath for 30-60 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing (Trituration): Wash the collected solid with a cold, non-polar solvent in which the salt is insoluble, such as diethyl ether or a mixture of diethyl ether and methanol (e.g., 2:1 v/v), to remove any remaining soluble impurities.[4][7] This step, known as trituration, is crucial for removing surface contaminants.
-
Drying: Dry the purified salt under high vacuum to remove all residual solvents.
-
Purity Validation: Assess purity via melting point determination and NMR spectroscopy. The proton NMR spectrum should show clean signals, and the melting point should be sharp and consistent with literature values.[4]
Method 2: Flash Column Chromatography
Flash chromatography is the workhorse technique for purifying protected intermediates, particularly N-Boc protected derivatives, which are often non-crystalline oils or amorphous solids.[9] It separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase.[4][9]
Rationale: The Boc protecting group increases the lipophilicity of the diamine, making it amenable to separation on normal-phase silica gel. By carefully selecting a solvent system (mobile phase), one can achieve excellent separation from both more polar and less polar impurities.
Protocol: Purification of a Boc-Protected Derivative
-
Stationary Phase Selection: Use standard flash-grade silica gel (40–63 µm) as the stationary phase.[4]
-
Mobile Phase Selection:
-
Begin by using TLC to identify a suitable solvent system that provides good separation (ΔRf > 0.2) between the product and major impurities.
-
A common starting point is a mixture of a non-polar solvent (e.g., Hexanes, Toluene) and a more polar solvent (e.g., Ethyl Acetate, Diethyl Ether).[4]
-
For highly polar compounds, a small amount of a polar modifier like methanol or triethylamine (to suppress tailing of the basic amine) may be required. A reported system for a related derivative is Toluene/Diethyl Ether/Methanol (20:20:1).[4]
-
-
Column Packing: Pack the column with a slurry of silica gel in the initial, non-polar mobile phase component.
-
Sample Loading: Adsorb the crude product onto a small amount of silica gel ("dry loading") or dissolve it in a minimal volume of the mobile phase ("wet loading"). Dry loading is preferred as it often leads to better resolution.
-
Elution: Run the column under positive pressure, starting with a low polarity mobile phase and gradually increasing the polarity (gradient elution). Collect fractions and monitor them by TLC.
-
Fraction Pooling & Evaporation: Combine the fractions containing the pure product and concentrate them under reduced pressure.
-
Purity Validation: Confirm the purity and structure of the isolated compound using NMR and HPLC.
Caption: Key steps in a flash column chromatography protocol.
Method 3: Chiral Chromatography (HPLC & SFC)
When the impurity is a stereoisomer (enantiomer or diastereomer), chiral chromatography is the definitive purification method.[10][11] Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful techniques for this purpose, with SFC often being faster and using less organic solvent.[12]
Rationale: Chiral chromatography utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, forming transient diastereomeric complexes.[10] This differential interaction leads to different retention times, allowing for their separation. Polysaccharide-based CSPs (e.g., Chiralpak®, Chiralcel®) are widely effective for a broad range of compounds.[4][11]
Protocol: Preparative Chiral HPLC Separation
-
Analytical Method Development:
-
Screen various polysaccharide-based CSPs (e.g., Chiralpak IA, IC; Chiralcel OD-H, OJ-H) with different mobile phases (e.g., Hexane/Isopropanol, or alcohol-based polar organic modes).[4][13]
-
Additives like diethylamine (DEA) for basic compounds or trifluoroacetic acid (TFA) for acidic compounds can significantly improve peak shape.[13]
-
The goal is to achieve baseline resolution (Rs > 1.5) between the stereoisomers.
-
-
Scale-Up to Preparative Scale:
-
Once an analytical method is established, scale it up to a larger diameter preparative column packed with the same CSP.
-
Adjust the flow rate and sample loading to maintain resolution while maximizing throughput.
-
-
Sample Preparation & Injection: Dissolve the racemic or diastereomeric mixture in the mobile phase and inject it onto the column. Perform multiple injections if necessary.
-
Fraction Collection: Collect the separated enantiomers as they elute from the column, guided by the UV detector signal.
-
Post-Purification: Combine the fractions for each pure isomer, evaporate the solvent, and confirm the enantiomeric excess (ee) or diastereomeric excess (de) of the final products using the analytical chiral HPLC method.
| Parameter | Crystallization | Flash Chromatography | Chiral HPLC / SFC |
| Typical Application | Final deprotected basic amines | Protected intermediates (e.g., N-Boc) | Separation of stereoisomers |
| Stationary Phase | Not applicable | Silica Gel (40-63 µm) | Chiral Stationary Phase (e.g., Chiralpak IC)[13] |
| Mobile Phase | Alcohols, Ethers | Hexane/EtOAc, Toluene/Et₂O/MeOH[4] | Hexane/IPA, CO₂/MeOH[12] |
| Key Advantage | Highly scalable, cost-effective | Versatile for many organic compounds | Definitive for stereoisomer separation |
| Limitation | Requires a crystalline solid | Can use large solvent volumes | Higher cost, lower throughput |
| Expected Purity | >99% chemical purity | >95-99% chemical purity | >99% chemical & stereochemical purity |
Conclusion
The purification of this compound derivatives is a critical step in their utilization for research and development. A systematic approach, beginning with a thorough analysis of the crude product, allows for the selection of the most effective purification strategy. For bulk chemical purification of the final amine, crystallization via salt formation is often optimal. For protected intermediates, flash column chromatography is indispensable. Finally, for achieving the highest stereochemical fidelity, chiral chromatography stands as the gold standard. By applying the detailed protocols and understanding the principles outlined in this guide, researchers can confidently obtain these valuable chiral building blocks with the high degree of purity required for their demanding applications.
References
-
Somfai, P. et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. ARKIVOC, 2001(ii), 69-81. [Link]
-
Gmeiner, P. et al. (1998). An improved synthesis of enantiopure 2-azabicyclo[2.2.1]heptane-3-carboxylic acid. Tetrahedron: Asymmetry, 9(11), 1843-1846. [Link]
-
Kowalski, J. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
-
Chen, C. et al. (2018). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 8, 32174-32178. [Link]
-
Request PDF for "Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction". ResearchGate. [Link]
-
Kumar, A. et al. (2015). Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S). International Journal of Pharmaceutical Sciences and Research, 6(8), 3465-3471. [Link]
-
Request PDF for "Bicyclic Conformationally Restricted Diamines". ResearchGate. [Link]
-
Aboul-Enein, H. Y. & Ali, I. (2003). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology. [Link]
-
Ostresh, J. M. et al. (2022). Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery. Molecules, 27(23), 8206. [Link]
-
Subramanian, G. (Ed.). (2001). Chiral Separation Techniques: A Practical Approach. John Wiley & Sons. [Link]
-
Request PDF for "Synthesis of Novel Derivatives of (1S,4S)‐2,5‐Diazabicyclo[2.2.1]heptane and Their Evaluation as Potential Ligands in Asymmetric Catalysis". ResearchGate. [Link]
-
European Patent Office. Patent Document EP0350733A2. [Link]
-
PubChem. This compound. [Link]
-
De La Puente, M. L. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules, 25(8), 1937. [Link]
-
CAI. (2024). Chromatography in Biologics Manufacturing: Purification Science, Resin Applications, and System Qualification. [Link]
-
Waska, M. et al. (2022). Preparation of Simple Bicyclic Carboxylate-Rich Alicyclic Molecules for the Investigation of Dissolved Organic Matter. ACS Omega, 7(16), 14167–14173. [Link]
-
BioProcess International. (2023). Chromatographic Purification: Data Science, Chemistry, and Process Engineering Are Driving Bioprocess Innovation Forward. [Link]
-
Request PDF for "New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis". ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. bip.pwr.edu.pl [bip.pwr.edu.pl]
- 7. researchgate.net [researchgate.net]
- 8. This compound dihydrochl… [cymitquimica.com]
- 9. caiready.com [caiready.com]
- 10. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 11. content.e-bookshelf.de [content.e-bookshelf.de]
- 12. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pre-Column derivatization Chiral HPLC Method for the separation and quantification of (R,R)-2,8-diazobicyclo [4.3.0]nonane content in (S,S)-2,8-diazobicyclo[4.3.0]nonane, A Key Intermediate of Moxifloxacin Hydrochloride – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Kinetic Studies of Reactions Catalyzed by (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Introduction: Unveiling the Catalytic Potential of a Chiral Bicyclic Diamine
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a chiral bicyclic diamine that has emerged as a promising organocatalyst in asymmetric synthesis. Its rigid bicyclic structure provides a well-defined chiral environment, making it effective in controlling the stereochemical outcome of a variety of organic transformations.[1][2] Organocatalysis, the use of small organic molecules to accelerate chemical reactions, offers a sustainable and often complementary alternative to traditional metal-based catalysis.[3] Chiral diamines, in particular, are adept at activating substrates through the formation of enamine or iminium ion intermediates, facilitating a range of carbon-carbon and carbon-heteroatom bond-forming reactions.[4][5]
A thorough understanding of the reaction kinetics is paramount for optimizing reaction conditions, elucidating reaction mechanisms, and scaling up processes for industrial applications. This guide provides a comprehensive framework for conducting detailed kinetic studies of reactions catalyzed by this compound. We will delve into the principles of experimental design, data acquisition, and analysis, empowering researchers to gain deep insights into their catalytic systems.
PART 1: Ensuring Scientific Integrity - The Foundation of Reliable Kinetics
The trustworthiness of kinetic data hinges on the meticulous characterization of all reaction components and the implementation of rigorous control experiments.
Catalyst Purity and Characterization: The Non-Negotiable Starting Point
The purity of the this compound catalyst is the bedrock of any kinetic study. Trace impurities can act as inhibitors or competing catalysts, leading to erroneous kinetic data.
Protocol 1: Catalyst Purity Determination by Quantitative NMR (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful technique for determining the absolute purity of a substance without the need for an identical reference standard.[6][7][8]
Objective: To accurately determine the molar concentration of the active catalyst.
Materials:
-
This compound sample
-
High-purity internal standard (e.g., maleic anhydride, 1,3,5-trimethoxybenzene)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
High-resolution NMR spectrometer
Procedure:
-
Accurately weigh a sample of the catalyst (e.g., 10-20 mg) and the internal standard (e.g., 10-20 mg) into a clean vial.
-
Dissolve the mixture in a precise volume of deuterated solvent.
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay, calibrated 90° pulse).
-
Integrate a well-resolved, non-overlapping peak of the catalyst and a peak of the internal standard.
-
Calculate the purity using the following equation:
Where:
-
I = integral value
-
N = number of protons for the integrated signal
-
MW = molecular weight
-
m = mass
-
P_std = purity of the internal standard
-
Protocol 2: Water Content Determination by Karl Fischer Titration
Water can significantly impact the kinetics of many organocatalyzed reactions. Karl Fischer titration is the gold standard for quantifying water content.[9][10][11][12]
Objective: To determine the water content of the catalyst and solvents.
Materials:
-
Karl Fischer titrator (coulometric or volumetric)
-
Anhydrous solvent (e.g., methanol)
-
Karl Fischer reagent
-
Catalyst sample
Procedure:
-
Standardize the Karl Fischer reagent with a known water standard.
-
Accurately weigh a sample of the catalyst and dissolve it in the anhydrous solvent in the titration vessel.
-
Titrate the sample with the Karl Fischer reagent until the endpoint is reached.
-
The instrument will calculate the water content, typically expressed as a percentage or in parts per million (ppm).
Substrate and Reagent Purity
The purity of substrates and other reagents is equally critical. Impurities can react with the catalyst or substrates, leading to side reactions and complicating the kinetic analysis. Purity should be assessed by appropriate methods such as NMR, GC, or HPLC.
Control Experiments: Interrogating the System
Control experiments are essential to validate that the observed reactivity is indeed due to the intended catalyst.
-
Background Reaction: Run the reaction without the catalyst to quantify the rate of the uncatalyzed reaction.
-
Catalyst Inhibition: Introduce potential inhibitors to the reaction to understand their effect on the catalyst's activity.
-
Product Inhibition: Add the reaction product at the beginning of the reaction to determine if it inhibits the catalyst.
PART 2: Methodologies for Kinetic Investigation
Two primary methodologies are employed for kinetic analysis: the method of initial rates and reaction progress kinetic analysis (RPKA).
Method of Initial Rates: A Classic Approach
This method involves measuring the reaction rate at the very beginning of the reaction, where the change in substrate concentration is minimal (typically <10% conversion).[8][13][14][15] By systematically varying the initial concentration of one reactant while keeping others constant, the reaction order with respect to each component can be determined.
Experimental Workflow for Initial Rate Determination
Caption: Workflow for an initial rate experiment.
Data Analysis for Initial Rates
The rate law for a reaction is generally expressed as: Rate = k[Catalyst]ᵃ[Substrate 1]ᵇ[Substrate 2]ᶜ
By comparing the initial rates of two experiments where only the concentration of one component is changed, the order of that component can be determined. For example, if doubling the concentration of [Substrate 1] doubles the initial rate, the reaction is first order with respect to [Substrate 1] (b=1).
Reaction Progress Kinetic Analysis (RPKA): A Data-Rich Approach
RPKA is a powerful methodology that utilizes the entire reaction progress curve to extract kinetic information.[7][14][16][17] This approach often requires fewer experiments than the method of initial rates and can reveal more complex kinetic behavior, such as catalyst activation or deactivation.
Experimental Workflow for RPKA
Caption: Workflow for a Reaction Progress Kinetic Analysis (RPKA) experiment.
Data Analysis for RPKA
RPKA involves graphical analysis of the rate data. For a reaction A + B → P, plotting ln([A]) vs. time will yield a straight line if the reaction is first order in A. Different graphical manipulations can be used to determine the order of each reactant and the rate constant.
PART 3: Case Study - Kinetic Analysis of a Michael Addition
Let's consider the asymmetric Michael addition of a ketone to an α,β-unsaturated aldehyde, a reaction often catalyzed by chiral diamines.[18]
Reaction: Ketone + α,β-Unsaturated Aldehyde --(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane--> Chiral Michael Adduct
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for a Michael addition.
Protocol 3: Monitoring the Michael Addition by In-Situ IR Spectroscopy
In-situ IR spectroscopy is an excellent technique for monitoring the disappearance of reactants and the appearance of products in real-time.[19][20][21]
Objective: To obtain a continuous concentration profile of the reaction.
Equipment:
-
Jacketed reactor with overhead stirring
-
In-situ IR probe (e.g., ATR)
-
FT-IR spectrometer
Procedure:
-
Obtain reference spectra of the pure ketone, aldehyde, product, and catalyst in the reaction solvent.
-
Charge the reactor with the solvent, ketone, and catalyst.
-
Equilibrate the reactor to the desired temperature.
-
Start data acquisition and establish a stable baseline.
-
Inject the aldehyde to initiate the reaction.
-
Monitor the reaction by observing the decrease in the characteristic carbonyl stretch of the aldehyde and the appearance of the product's carbonyl stretch.
-
Use multivariate data analysis software to deconvolute the spectra and generate concentration profiles.
Protocol 4: Determining Activation Parameters
By conducting the kinetic experiments at different temperatures, the activation parameters (Enthalpy of activation, ΔH‡, and Entropy of activation, ΔS‡) can be determined using the Eyring equation.
Procedure:
-
Determine the rate constant (k) at several different temperatures (e.g., 25, 30, 35, 40 °C).
-
Plot ln(k/T) vs. 1/T (Eyring plot).
-
The slope of the line is -ΔH‡/R, and the y-intercept is ln(k_B/h) + ΔS‡/R, where R is the gas constant, k_B is the Boltzmann constant, and h is Planck's constant.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Initial Rate Data for the Michael Addition
| Experiment | [Catalyst] (mol/L) | [Ketone] (mol/L) | [Aldehyde] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.01 | 0.1 | 0.1 | 1.2 x 10⁻⁵ |
| 2 | 0.02 | 0.1 | 0.1 | 2.4 x 10⁻⁵ |
| 3 | 0.01 | 0.2 | 0.1 | 2.5 x 10⁻⁵ |
| 4 | 0.01 | 0.1 | 0.2 | 4.8 x 10⁻⁵ |
Table 2: Temperature Dependence of the Rate Constant
| Temperature (K) | Rate Constant, k (L²/mol²·s) |
| 298.15 | 0.12 |
| 303.15 | 0.20 |
| 308.15 | 0.32 |
| 313.15 | 0.50 |
Conclusion
This guide provides a robust framework for conducting detailed kinetic studies of reactions catalyzed by this compound. By adhering to the principles of scientific integrity, employing appropriate kinetic methodologies, and utilizing modern analytical techniques, researchers can gain a deep and nuanced understanding of their catalytic systems. The insights gleaned from these studies are invaluable for reaction optimization, mechanistic elucidation, and the rational design of more efficient and selective catalysts.
References
-
Catalytic asymmetric synthesis of 1,2-diamines. RSC Publishing. [Link]
-
In situ Reaction Monitoring in Photocatalytic Organic Synthesis. ResearchGate. [Link]
-
Water Determination (Karl Fischer Method). Japanese Pharmacopoeia. [Link]
-
Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry. [Link]
-
In Situ Infrared Spectroscopy as a Tool for Monitoring Molecular Catalyst for Hydroformylation in Continuous Processes. ACS Catalysis. [Link]
-
Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
-
Water Content Determination by Karl Fischer. Pharmaguideline. [Link]
-
Determination of Water Content using the Karl Fischer Coulometric Method. NCBI. [Link]
-
Karl Fischer water content titration. Scharlab. [Link]
-
Online and In Situ Monitoring of the Exchange, Transmetalation, and Cross-Coupling of a Negishi Reaction. Organic Process Research & Development. [Link]
-
Chiral Tertiary Diamines in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions. PubMed. [Link]
-
In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. Analytical Chemistry. [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines. Universidad de Alicante. [Link]
-
qNMR Purity Recipe Book (1 - Sample Preparation). Mestrelab Research. [Link]
-
qNMR - Quantitative Analysis by NMR. AWS. [Link]
-
In-Situ Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Heterogeneous Photocatalysis and Initial Contact Reaction. ResearchGate. [Link]
-
Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols. PubMed. [Link]
-
Kinetics and mechanism of organocatalytic aza-Michael additions: direct observation of enamine intermediates. Chemical Communications. [Link]
-
GUIDELINE FOR qNMR ANALYSIS. ENFSI. [Link]
-
Investigations of Pd-Catalyzed ArX Coupling Reactions Informed by Reaction Progress Kinetic Analysis. The Journal of Organic Chemistry. [Link]
-
Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions. ResearchGate. [Link]
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. [Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
The Selective Aldol Reaction. Macmillan Group. [Link]
-
Synthesis, characterization and application of α/β-oligopeptides as bifunctional organocatalysts for the aldol reaction. University of the Basque Country. [Link]
-
Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]
-
Rodrigo González-Olvera's research works. ResearchGate. [Link]
-
DEVELOPMENT OF NOVEL ASYMMETRIC CATALYSTS FOR VARIOUS TRANSFORMATIONS AND INVESTIGATION OF A REARRANGEMENT REACTION. Middle East Technical University. [Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound | C6H12N2 | CID 15629280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rua.ua.es [rua.ua.es]
- 6. qNMR Purity Recipe Book (1 - Sample Preparation) - Mestrelab Research Analytical Chemistry Software [mestrelab.com]
- 7. jeolusa.s3.amazonaws.com [jeolusa.s3.amazonaws.com]
- 8. Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH [labchem-wako.fujifilm.com]
- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 10. Water Content Determination by Karl Fischer | Pharmaguideline [pharmaguideline.com]
- 11. Determination of Water Content using the Karl Fischer Coulometric Method - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Karl Fischer water content titration - Scharlab [scharlab.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Kinetic assessment of Michael addition reactions of alpha, beta-unsaturated carbonyl compounds to amino acid and protein thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its Salts
Abstract
This document provides a comprehensive guide for the safe and effective handling, storage, and use of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its common salts, such as the dihydrochloride and dihydrobromide forms. These chiral bicyclic diamines are valuable building blocks in medicinal chemistry and materials science. Due to their hazardous nature and sensitivity to environmental conditions, particularly moisture, adherence to strict protocols is crucial to ensure experimental integrity, user safety, and preservation of material quality. This guide synthesizes technical data with practical, field-proven insights for researchers, scientists, and drug development professionals.
Introduction to the Compound Family
This compound is a rigid, chiral bicyclic tertiary amine. Its unique three-dimensional structure makes it a valuable scaffold in the synthesis of biologically active molecules and advanced materials. It is most commonly supplied and used as a salt, typically the dihydrochloride or dihydrobromide, which are generally white to off-white crystalline solids. The salt forms enhance stability and ease of handling compared to the free base, which is a combustible and corrosive liquid[1].
Chemical Rationale for Salt Form: The two nitrogen atoms in the bicyclic structure are basic and readily accept protons from acids like hydrochloric acid (HCl) or hydrobromic acid (HBr). This acid-base reaction forms the corresponding ammonium salts. These salts are ionic compounds, which typically results in higher melting points, greater stability to air oxidation, and often improved solubility in polar solvents compared to the neutral free base.
Physicochemical Properties and Stability
A thorough understanding of the compound's properties is fundamental to its correct handling. The data presented below is a synthesis of information from various suppliers and public chemical databases.
| Property | This compound (Free Base) | This compound dihydrochloride | This compound dihydrobromide |
| Molecular Formula | C₆H₁₂N₂ | C₆H₁₄Cl₂N₂ | C₆H₁₄Br₂N₂ |
| Molecular Weight | 112.17 g/mol [1] | 185.10 g/mol [2][3] | 274.00 g/mol [4][5] |
| Appearance | Combustible Liquid[1] | White to off-white crystalline powder | White to yellow powder or crystals[4] |
| CAS Number | 133097-95-7[1] | 1403763-25-6[3] | 125224-64-8[6] |
| Estimated Solubility | Miscible with many organic solvents | Water: High (>100 mg/mL) Methanol: Soluble DMSO: Soluble Ethanol: Soluble | Water: High (>100 mg/mL) Methanol: Soluble DMSO: Soluble Ethanol: Soluble |
| Key Sensitivities | Air, Moisture | Moisture (Hygroscopic) | Moisture (Presumed Hygroscopic) |
Note on Solubility: Specific quantitative solubility data for these exact salts is not widely published. The estimates provided are based on the high water solubility of structurally similar bicyclic diamine salts like 1,4-Diazabicyclo[2.2.2]octane (DABCO) and N-methylpiperazine dihydrochloride[7][8]. Researchers should perform small-scale solubility tests to determine precise concentrations for their specific applications.
Chemical Stability and Degradation Pathways
Hygroscopicity and Hydrolysis: The dihydrochloride salt is explicitly listed as "moisture sensitive". This primarily refers to its hygroscopic nature, meaning it readily absorbs water from the atmosphere. While this initially leads to physical changes like clumping and caking, which complicates accurate weighing, the presence of absorbed water can also facilitate chemical degradation over the long term. Amine salts are generally stable in neutral to acidic aqueous solutions. However, under basic conditions, they will deprotonate to form the more reactive free base. The term "hydrolysis" in the context of an amine salt does not typically refer to the breakdown of the bicyclic structure itself, but rather the reaction with water that can alter the pH and physical state.
Oxidative Degradation: The tertiary amine nitrogen in the molecule is susceptible to oxidation. Atmospheric oxygen, especially in the presence of light or trace metal impurities, can lead to the formation of N-oxides or other degradation products[9][10][11][12]. This process is generally slow for the solid salt form but can be accelerated in solution. Storing the compound under an inert atmosphere minimizes this risk. The initial step often involves the formation of an amine radical[9].
Hazard Identification and Safety Precautions
Both the free base and its salts are hazardous materials and must be handled with appropriate precautions in a controlled laboratory environment.
| Compound Form | GHS Hazard Statements | Key Safety Precautions |
| Free Base | H227 (Combustible liquid), H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H314 (Causes severe skin burns and eye damage), H332 (Harmful if inhaled), H335 (May cause respiratory irritation)[1] | Handle in a certified chemical fume hood. Wear nitrile gloves, chemical splash goggles, and a flame-retardant lab coat. Avoid heat and open flames. |
| Salts (Dihydrochloride & Dihydrobromide) | H302 (Harmful if swallowed), H315 (Causes skin irritation), H318/H319 (Causes serious eye damage/irritation), H335 (May cause respiratory irritation)[6] | Avoid generating dust. Handle in a well-ventilated area or fume hood. Wear nitrile gloves, safety glasses or goggles, and a lab coat. |
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Storage Protocols
Proper storage is critical to maintain the integrity and shelf-life of the compound. The primary enemies of these compounds are moisture and oxygen.
Workflow for Proper Storage```dot
Core Storage Principles:
-
Temperature: Store in a cool, dry place. For long-term stability, refrigeration at 2-8°C is recommended. Avoid freezing unless specified by the supplier.
-
Atmosphere: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen). After opening the manufacturer's container for the first time, it is best practice to backfill the headspace with an inert gas before re-sealing.
-
Moisture Control: Due to the hygroscopic nature of the salts, stringent moisture control is essential. Store the primary container inside a desiccator or a sealed secondary container containing a desiccant such as silica gel. This provides an additional barrier against atmospheric moisture.
Handling and Weighing Protocols
The hygroscopic and hazardous nature of these compounds requires a controlled environment for all manipulations.
Protocol 1: Weighing the Hygroscopic Solid
This protocol is designed to minimize moisture absorption and user exposure.
-
Environment Setup:
-
Perform all work inside a certified chemical fume hood or a glove box with a controlled inert atmosphere. A glove box is the ideal environment.
-
Ensure the relative humidity in the handling area is as low as possible.
-
-
Preparation:
-
Allow the sealed container of the compound to equilibrate to room temperature before opening. This is a critical step to prevent condensation of atmospheric moisture onto the cold powder. This may take 30-60 minutes.
-
Pre-weigh a clean, dry, sealable vial (e.g., a glass vial with a PTFE-lined cap). Record this tare weight.
-
Have all necessary tools (spatulas, weigh boats) clean, dry, and ready inside the handling area.
-
-
Weighing Procedure:
-
Working swiftly but safely, open the main container.
-
Transfer an approximate amount of the powder to the pre-tared vial. Do not attempt to weigh directly onto a weigh boat on an open balance, as the reading will continuously increase as the powder absorbs moisture.
-
Immediately and securely seal both the main container and the tared vial containing the sample.
-
If the main container was opened outside of a glovebox, backfill the headspace with Argon or Nitrogen before sealing.
-
-
Final Weight Determination:
-
Remove the sealed vial from the fume hood/glove box and weigh it on an analytical balance.
-
Subtract the tare weight of the vial to obtain the precise weight of the compound transferred.
-
Solution Preparation Protocols
Stock solutions should be prepared fresh when possible. If storage is necessary, they should be stored under an inert atmosphere and protected from light.
Protocol 2: Preparation of an Aqueous Stock Solution (e.g., 100 mM)
This protocol describes the preparation of 10 mL of a 100 mM stock solution of the dihydrochloride salt (MW: 185.10 g/mol ).
-
Calculation:
-
Mass needed = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass = 0.1 mol/L × 0.01 L × 185.10 g/mol = 0.1851 g (185.1 mg)
-
-
Weighing:
-
Following Protocol 1 , accurately weigh approximately 185.1 mg of the dihydrochloride salt into a tared, sealable vial. Record the exact mass.
-
-
Re-calculation (if necessary):
-
Adjust the final volume of the solvent to match the actual mass weighed to achieve the precise target concentration.
-
Adjusted Volume (mL) = (Actual Mass (mg) / 185.10 mg) × 10 mL
-
-
Dissolution:
-
Use a clean, dry graduated cylinder or volumetric flask to measure the calculated volume of high-purity, deionized water.
-
Add a small portion of the water to the vial containing the compound. Cap the vial and vortex or sonicate until the solid is fully dissolved.
-
Transfer the dissolved solution to the volumetric flask. Rinse the vial multiple times with the remaining water, adding the rinsate to the flask to ensure a complete quantitative transfer.
-
Add water to the final volume mark, cap, and invert several times to ensure homogeneity.
-
-
Storage of Stock Solution:
-
If the solution is not for immediate use, filter it through a 0.22 µm syringe filter into a sterile, amber vial.
-
Purge the headspace of the vial with Argon or Nitrogen before sealing with a PTFE-lined cap.
-
Store at 2-8°C or -20°C, depending on the experimental requirements and stability data. Always perform a small-scale stability test if storing for extended periods.
-
Workflow for Stock Solution Preparation
Caption: Step-by-step workflow for preparing an accurate stock solution.
Disposal
Dispose of this compound and its salts as hazardous chemical waste.
-
Solid Waste: Collect waste solid and any contaminated disposables (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed container. The label must read "Hazardous Waste" and list the chemical name. [13][14]* Liquid Waste: Collect unused or waste solutions in a dedicated, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams, especially acids or oxidizing agents, to prevent hazardous reactions. [15]* Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations. [15][16]Do not pour down the drain.
References
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
American Chemical Society. (2022). DABCO. Retrieved from [Link]
-
Hairil, M. A., et al. (2024). relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy. Retrieved from [Link]
-
Boruah, M., et al. (n.d.). N-Dealkylation of Amines. PMC - NIH. Retrieved from [Link]
-
Ataman Kimya. (n.d.). N-METHYLPIPERAZINE. Retrieved from [Link]
-
PubChem. (n.d.). This compound dihydrobromide. Retrieved from [Link]
-
El-Gendy, M. A. (n.d.). Oxidation of Secondary and Primary Amines. Retrieved from [Link]
-
Save My Exams. (2025). Reactions of Amides. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Synthonix. (n.d.). This compound dihydrochloride - [M14018]. Retrieved from [Link]
-
The Journal of Organic Chemistry. (n.d.). Oxidation of primary, secondary, and tertiary amines with neutral permanganate. Simple method for degrading amines to aldehydes and ketones. Retrieved from [Link]
-
Australian Journal of Chemistry. (n.d.). Oxidation of aromatic secondary and tertiary amines by peroxydisulphate. A kinetic study. Retrieved from [Link]
-
Emory University. (n.d.). EHSO Manual 2025-2026: Hazardous Waste. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). The Hydrolysis of Amides. Retrieved from [Link]
-
YouTube. (2023). CHEM A104 Chapter 18 Hydrolysis of Amides. Retrieved from [Link]
-
YouTube. (2020). Basic Amide Hydrolysis. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. Retrieved from [Link]
-
PMC - NIH. (n.d.). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Retrieved from [Link]
- Google Patents. (n.d.). CN101003598A - Method for preparing hygroscopic material of organic macromolecule.
-
ResearchGate. (n.d.). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. Retrieved from [Link]
-
Pharmaceutical Technology. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Effect of Hygroscopicity on Pharmaceutical Ingredients, Methods to Determine and Overcome: An Overview. Retrieved from [Link]
Sources
- 1. This compound | C6H12N2 | CID 15629280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound dihydrochl… [cymitquimica.com]
- 3. Synthonix, Inc > Synthons > this compound dihydrochloride - [M14018] [synthonix.com]
- 4. This compound dihydrobromide | 125224-64-8 [sigmaaldrich.com]
- 5. This compound dihydrobromide | C6H14Br2N2 | CID 15629281 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 7. chembk.com [chembk.com]
- 8. Page loading... [wap.guidechem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Acutely Toxic ‘P-listed’ Hazardous Chemical Waste Guidance | Office of Research [bu.edu]
- 14. engineering.purdue.edu [engineering.purdue.edu]
- 15. collectandrecycle.com [collectandrecycle.com]
- 16. coastalchem.com [coastalchem.com]
Troubleshooting & Optimization
Technical Support Center: (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane in Asymmetric Catalysis
Welcome to the technical support guide for (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals employing this versatile chiral catalyst. Here, we address common challenges, provide in-depth troubleshooting protocols, and answer frequently asked questions to facilitate the successful application of this catalyst in your asymmetric synthesis endeavors.
I. Troubleshooting Guide: Navigating Common Side Reactions & Experimental Issues
Users of this compound may encounter several common issues during their experiments. This section provides a structured approach to identifying and resolving these problems, with a focus on the underlying chemical principles.
Issue 1: Low Enantioselectivity or Poor Yields
One of the most frequent challenges is achieving suboptimal enantiomeric excess (ee) or lower than expected product yields. Several factors can contribute to this outcome.
Possible Causes & Step-by-Step Solutions:
-
Substrate-Catalyst Mismatch: The steric and electronic properties of the substrate significantly influence the catalytic outcome. An erosion of enantioselectivity can occur with sterically demanding substrates, particularly those with ortho-substituted aryl groups, which can hinder the optimal approach to the catalyst's chiral environment.[1]
-
Solution:
-
Substrate Modification: If possible, modify the substrate to reduce steric hindrance near the reactive center. For instance, moving a bulky substituent further from the reaction site has been shown to improve enantioselectivity.[1]
-
Catalyst Loading Optimization: Systematically vary the catalyst loading. While 10 mol% is a common starting point, some reactions may benefit from higher or lower concentrations.
-
Solvent Screening: The polarity and coordinating ability of the solvent can dramatically affect the transition state stabilization. Conduct a solvent screen including both polar and non-polar, as well as coordinating and non-coordinating solvents. For example, in deprotonation reactions using related bicycloheptane structures, diethyl ether was found to enhance regioselectivity compared to THF, albeit with a potential decrease in conversion rate.[2]
-
-
-
Presence of Impurities: Water, acid, or other reactive impurities in the starting materials or solvent can react with the catalyst or intermediates, leading to side reactions and reduced efficiency.
-
Solution:
-
Rigorous Purification: Ensure all starting materials are of high purity. Recrystallize or chromatograph solids and distill liquid reagents.
-
Solvent Purity: Use freshly distilled, anhydrous solvents. The use of dry solvents is critical in many applications of related catalysts.[2]
-
Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen) to exclude atmospheric moisture and oxygen.
-
-
-
Incorrect Reaction Temperature: Temperature plays a crucial role in controlling the rates of the desired reaction versus side reactions.
-
Solution:
-
Temperature Optimization Study: Perform the reaction at a range of temperatures. Lowering the temperature often increases enantioselectivity by favoring the more ordered transition state of the desired reaction.
-
-
Issue 2: Formation of Unexpected Byproducts
The appearance of unexpected spots on TLC or peaks in GC/LC-MS indicates the formation of byproducts. Identifying these species is key to diagnosing the underlying side reactions.
Possible Side Reactions & Mitigation Strategies:
-
Epimerization: Under certain basic conditions, substrates prone to epimerization at an alpha-chiral center can lead to a loss of stereochemical integrity. This is a known issue in syntheses involving derivatives of 2,5-diazabicyclo[2.2.1]heptane.[3][4][5]
-
Mitigation:
-
Base Selection: The choice of base is critical. Strong, non-nucleophilic bases are often preferred. The strength of the base can be a key factor in promoting or avoiding epimerization.[3]
-
Reaction Time: Minimize reaction times to reduce the exposure of the product to conditions that may promote epimerization.
-
-
-
Decomposition of Catalyst or Product: The catalyst or product may be unstable under the reaction conditions, especially with prolonged reaction times or elevated temperatures. For instance, the use of excess strong base has been shown to cause extensive decomposition of related products.[3]
-
Mitigation:
-
Monitor Reaction Progress: Closely monitor the reaction by TLC or other analytical techniques to determine the optimal reaction time and avoid over-running the reaction.
-
Controlled Addition of Reagents: Slow, controlled addition of reagents can help to manage heat evolution and maintain a more constant concentration of reactive species.
-
-
Troubleshooting Workflow Diagram
Caption: A systematic workflow for troubleshooting common issues.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the practical use and underlying principles of catalysis with this compound.
Q1: What is the primary role of the methyl group on the nitrogen in this catalyst?
The N-methyl group plays a significant role in modulating the steric and electronic environment of the catalyst. It can influence the conformational rigidity of the bicyclic system and the accessibility of the nitrogen lone pairs for coordination or protonation, which in turn affects the catalyst's activity and selectivity.
Q2: How does the rigid bicyclic structure of this catalyst contribute to its effectiveness?
The rigid [2.2.1]heptane scaffold locks the molecule into a specific conformation.[6] This pre-organization minimizes conformational flexibility, which is often beneficial for asymmetric induction. The well-defined three-dimensional structure creates a precise chiral pocket around the active site, allowing for effective discrimination between the two enantiotopic faces of a prochiral substrate. This structural rigidity is a key feature of many successful chiral catalysts and ligands.[7][8]
Q3: Can this catalyst be used in multi-component reactions?
Yes, derivatives of the parent (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have been successfully employed as organocatalysts in multi-component reactions, such as the Biginelli reaction, to produce dihydropyrimidinones with moderate to good yields and enantioselectivities.[9] This demonstrates the potential of this scaffold in complex, one-pot transformations.
Q4: What is the impact of the substrate scope on the performance of this catalyst?
The substrate scope is a critical consideration. While the catalyst may show excellent performance for a specific class of substrates, its efficacy can vary significantly with changes in the substrate's structure.[10] For example, as seen with related catalysts, substrates with different substitution patterns can lead to variations in regioselectivity and enantioselectivity.[1] It is crucial to perform optimization studies when moving to a new substrate class.
Q5: Are there any known issues with catalyst recovery and reuse?
The recovery and reuse of chiral organocatalysts are important for process sustainability. While specific protocols for this catalyst are not extensively detailed in the provided search results, general strategies for catalyst recovery include chromatographic separation or immobilization on a solid support. The stability of the catalyst under the reaction and workup conditions will be a key factor in its reusability.
Quantitative Data Summary: Catalyst Performance in a Model Reaction
The following table summarizes typical performance data for a related (1S,4S)-diazabicyclo[2.2.1]heptane derivative in the Biginelli reaction, illustrating the impact of catalyst structure on yield and enantioselectivity.
| Catalyst Derivative | Aldehyde Substrate | Yield (%) | ee (%) (Configuration) |
| 1 (Parent Diamine) | Benzaldehyde | 85 | 20 (S) |
| 1 (Parent Diamine) | 4-Chlorobenzaldehyde | 88 | 18 (S) |
| 2 (N-methylated) | Benzaldehyde | 82 | 25 (S) |
| 3 (N-phenylethyl) | Benzaldehyde | 94 | 46 (S) |
| 3 (N-phenylethyl) | 4-Chlorobenzaldehyde | 92 | 45 (S) |
| Data adapted from a study on the Biginelli reaction catalyzed by (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives.[9] |
III. Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Reaction
This protocol provides a general starting point for conducting an asymmetric synthesis using this compound.
-
Preparation:
-
Dry all glassware in an oven at >120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Ensure all reagents are of the highest purity and solvents are anhydrous.
-
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the this compound catalyst (e.g., 10 mol%).
-
Add the desired anhydrous solvent (e.g., 0.1-0.5 M concentration of the limiting reagent).
-
Cool the solution to the desired temperature (e.g., 0 °C, -20 °C, or -78 °C) using an appropriate cooling bath.
-
-
Reagent Addition:
-
Add the substrate to the catalyst solution.
-
Slowly add the second reagent, either neat or as a solution in the same anhydrous solvent, over a period of time using a syringe pump to maintain a low concentration and control exotherms.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or another suitable analytical method.
-
Upon completion, quench the reaction by adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride solution).
-
Allow the mixture to warm to room temperature.
-
Perform an aqueous workup, extracting the product with an appropriate organic solvent.
-
Dry the combined organic layers over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification and Analysis:
-
Purify the crude product by flash column chromatography on silica gel.
-
Determine the yield and characterize the product by NMR, HRMS, etc.
-
Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.
-
Logical Relationship Diagram
Caption: Relationship between inputs, catalytic process, and outcomes.
References
-
Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. (n.d.). BIP. Retrieved January 14, 2026, from [Link]
- Cui, B., Yu, J., Yu, F.-C., Li, Y.-M., Chang, K.-J., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386–10392.
- Peczkowski, G. R., Craven, P. G. E., Stead, D., & Simpkins, N. S. (2019). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Organic & Biomolecular Chemistry, 17(12), 3137-3141.
- Peczkowski, G. R., Craven, P. G. E., Stead, D., & Simpkins, N. S. (2019). 2,7-Diazabicyclo[2.2.1]heptanes: novel asymmetric access and controlled bridge-opening. Chemical Science, 10(12), 3137-3141.
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. (2015). Request PDF. Retrieved January 14, 2026, from [Link]
- New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. (2001). RSC Publishing.
-
2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. (2008). Semantic Scholar. Retrieved January 14, 2026, from [Link]
- Cui, B., Yu, J., Yu, F.-C., Li, Y.-M., Chang, K.-J., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392.
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. (2015). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. (2013). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. (2002). ACS Publications. Retrieved January 14, 2026, from [Link]
-
This compound. (n.d.). PubChem. Retrieved January 14, 2026, from [Link]
-
Substrate scope driven optimization of an encapsulated hydroformylation catalyst. (2020). PMC. Retrieved January 14, 2026, from [Link]
- Proton Relay Catalysis Enables the Synthesis of 2-Oxa- and 2-Azabicyclo[2.2.1]heptanes. (2022).
-
2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. (2001). Semantic Scholar. Retrieved January 14, 2026, from [Link]
-
Chiral Drugs: An Overview. (2008). PMC - PubMed Central. Retrieved January 14, 2026, from [Link]
-
cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. (2016). PubMed. Retrieved January 14, 2026, from [Link]
-
Direct catalytic asymmetric synthesis of α-chiral bicyclo[1.1.1]pentanes. (2021). PubMed Central. Retrieved January 14, 2026, from [Link]
-
(PDF) Cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis. (2016). ResearchGate. Retrieved January 14, 2026, from [Link]
Sources
- 1. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. cis-2,5-Diaminobicyclo[2.2.2]octane, a New Chiral Scaffold for Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Substrate scope driven optimization of an encapsulated hydroformylation catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Asymmetric Synthesis with (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Welcome to the technical support center for the utilization of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane as a chiral auxiliary. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your asymmetric synthesis protocols. The rigid, C₂-symmetric structure of this diamine offers a powerful tool for stereocontrol in a variety of carbon-carbon bond-forming reactions.
Core Concept: The Role of the Chiral Auxiliary
This compound functions as a chiral director. By temporarily attaching it to a prochiral substrate, typically forming an amide linkage, it creates a chiral environment that biases the approach of incoming reagents. This leads to the formation of one diastereomer in excess. Subsequent cleavage of the auxiliary reveals the desired enantiomerically enriched product.
Experimental Workflow: Asymmetric Alkylation of an N-Acyl Derivative
A primary application of this chiral auxiliary is in the diastereoselective alkylation of enolates derived from N-acyl derivatives. The following protocol outlines a representative procedure for this transformation.
Caption: General workflow for asymmetric alkylation.
Detailed Protocol: Asymmetric Alkylation
1. Formation of the N-Acyl Auxiliary Adduct:
-
To a solution of the desired carboxylic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add a coupling agent (e.g., DCC, EDC, or convert to the acid chloride with oxalyl chloride).
-
Add this compound (1.1 eq) and a non-nucleophilic base like triethylamine (1.2 eq).
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Purify the resulting N-acyl derivative by column chromatography.
2. Diastereoselective Alkylation:
-
Prepare a solution of lithium diisopropylamide (LDA) (1.2 eq) in anhydrous THF at -78 °C.[1][2]
-
Slowly add a solution of the N-acyl derivative (1.0 eq) in THF to the LDA solution at -78 °C to form the enolate. Stir for 30-60 minutes.
-
Add the alkylating agent (e.g., methyl iodide, benzyl bromide) (1.5 eq) to the enolate solution.
-
Allow the reaction to proceed at -78 °C, monitoring for completion.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR or chiral HPLC.
3. Auxiliary Cleavage (Hydrolysis):
-
The bicyclic nature of the auxiliary can make amide hydrolysis challenging under mild basic conditions.[3]
-
Acidic Hydrolysis: Reflux the N-acyl product in a strong aqueous acid such as 6M HCl or a mixture of acetic acid and HCl.
-
Basic Hydrolysis: For substrates sensitive to acid, vigorous basic hydrolysis using concentrated NaOH or KOH at elevated temperatures may be necessary.
-
Following hydrolysis, the enantiomerically enriched carboxylic acid can be isolated, and the chiral auxiliary can potentially be recovered.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during asymmetric synthesis using this compound.
Low Diastereoselectivity
Q1: My alkylation reaction is yielding a nearly 1:1 mixture of diastereomers. What are the likely causes and how can I improve the selectivity?
A1: Low diastereoselectivity is a common challenge and points to insufficient facial bias during the alkylation step. The C₂-symmetric nature of the auxiliary should create a highly ordered transition state, but several factors can disrupt this.
-
Incomplete Enolate Formation: If the deprotonation is not complete, the remaining starting material can react with the product or lead to side reactions.
-
Solution: Ensure your LDA is freshly prepared and accurately titrated. Use a slight excess (1.1-1.2 eq) of LDA.
-
-
Incorrect Enolate Geometry or Aggregation State: The geometry of the lithium enolate is crucial for stereocontrol. The solvent and additives can influence the aggregation of the enolate, affecting the transition state.
-
Solution: Strictly adhere to anhydrous conditions and low temperatures (-78 °C) during enolate formation. The use of THF is generally recommended. For certain substrates, the addition of a coordinating agent like HMPA (use with caution due to toxicity) or LiCl can alter the aggregation state and may improve selectivity.
-
-
Reaction Temperature Too High: The energy difference between the diastereomeric transition states is often small. Higher temperatures can provide enough energy to overcome this barrier, leading to a loss of selectivity.
-
Solution: Maintain a constant low temperature (-78 °C) throughout the enolate formation and alkylation steps. Ensure your cooling bath is stable.
-
-
Steric Mismatch: The steric bulk of both the substrate's acyl group and the incoming electrophile can influence the preferred trajectory of approach.
-
Solution: If possible, consider modifying the substrate or electrophile. For instance, a bulkier acyl group might enhance the facial bias.
-
Caption: Decision tree for troubleshooting low diastereoselectivity.
Poor Yield
Q2: The overall yield of my desired product is low. Where might I be losing material?
A2: Low yields can arise at any stage of the sequence. A systematic evaluation is necessary.
-
Inefficient Amide Coupling: The initial formation of the N-acyl derivative may be incomplete.
-
Solution: Experiment with different coupling reagents. If using the acid chloride route, ensure complete conversion before adding the auxiliary.
-
-
Enolate Decomposition or Side Reactions: Lithium enolates can be unstable, especially if the temperature rises. They can also undergo side reactions like Claisen condensation.
-
Solution: Maintain strict temperature control. Add the electrophile promptly after enolate formation.
-
-
Difficult Auxiliary Cleavage: As noted, the bicyclic amide can be resistant to hydrolysis.[3] Forcing conditions can lead to product decomposition or racemization.
-
Solution: Carefully monitor the hydrolysis step. If the product is stable, prolonged heating may be required. For sensitive substrates, consider alternative, milder cleavage methods if available in the literature for similar auxiliaries (e.g., reductive cleavage with LiAlH₄ to yield the corresponding alcohol).
-
Auxiliary Removal and Recovery
Q3: I am struggling to cleave the chiral auxiliary without degrading my product. What are my options?
A3: The robustness of the amide bond in this system is a key consideration.
| Cleavage Method | Reagents & Conditions | Potential Issues |
| Acidic Hydrolysis | 6M HCl, reflux; or AcOH/HCl, heat | Can cause degradation or racemization of acid-sensitive products. |
| Basic Hydrolysis | 6M NaOH or KOH, reflux | May require harsh conditions (high temp, long reaction times), potentially leading to epimerization at the α-carbon.[3] |
| Reductive Cleavage | LiAlH₄ or LiBH₄, THF, 0 °C to RT | Converts the acyl group to a primary alcohol, not a carboxylic acid. Can reduce other functional groups. |
-
Recommendation: Start with acidic hydrolysis as it is often more effective for hindered amides. If the product is acid-sensitive, attempt basic hydrolysis, carefully monitoring for product degradation and epimerization. Reductive cleavage is a good alternative if the resulting alcohol is a suitable target or can be further oxidized.
Scientific Integrity & Logic
The stereochemical outcome of the alkylation is rationalized by the formation of a rigid, chelated lithium enolate. The C₂-symmetric scaffold of the auxiliary effectively blocks one face of the enolate, forcing the electrophile to approach from the less sterically hindered face. The methyl group on one of the nitrogen atoms can further enhance this facial bias. The choice of a strong, hindered base like LDA is critical for generating the kinetic enolate, which is often necessary for high stereoselectivity.[4]
References
-
Alexakis, A., & Mangeney, P. (1990). Chiral Diamines in Asymmetric Synthesis. Chemical Reviews, 90(5), 879-899. [Link]
- BenchChem. (2025). Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis. BenchChem Technical Guides.
-
Cobb, A. J. A. (2001). Chiral diamines in asymmetric synthesis. University College London (Doctoral thesis). [Link]
-
Nájera, C., & Sansano, J. M. (2012). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 41(3), 947-961. [Link]
-
Nájera, C., & Sansano, J. M. (2012). Catalytic asymmetric synthesis of 1,2-diamines. University of Alicante Institutional Repository. [Link]
- BenchChem. (2025). Application Notes and Protocols: Use of Lithium Diisopropylamide (LDA) in Directed Aldol Reactions. BenchChem Technical Guides.
-
Royal Society of Chemistry. (n.d.). Representative procedure for the alkylation reaction. [Link]
-
Chemistry Stack Exchange. (2024). Diastereoselectivity in enolate alkylation reactions. [Link]
-
Frontier, A. (2026). How To: Prepare LDA. University of Rochester Department of Chemistry. [Link]
-
Ishii, T., et al. (2020). Unexpected Resistance to Base-Catalyzed Hydrolysis of Nitrogen Pyramidal Amides Based on the 7-Azabicyclic[2.2.1]heptane Scaffold. Molecules, 25(15), 3485. [Link]
-
ChemOrgChem. (2024, July 6). LDA|Lithium diisopropylamide| Evans chiral auxiliary|alkylation|Problem Solved [Video]. YouTube. [Link]
-
Hartwig, J. F., & Stanley, L. M. (2014). Diastereo- and Enantioselective Iridium-Catalyzed Allylation of Cyclic Ketone Enolates: Synergetic Effect of Ligands and Barium Enolates. Journal of the American Chemical Society, 136(35), 12404–12412. [Link]
-
Soderberg, T. (2020). 23.6: Alkylation of the alpha-Carbon via the LDA pathway. Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Optimizing Asymmetric Catalysis with (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Welcome to the technical support center for (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, a rigid chiral diamine catalyst. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of employing this catalyst in asymmetric synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you to overcome common experimental hurdles and achieve optimal results in your catalytic reactions. Our focus will be on the critical interplay of solvent and temperature, which are paramount in dictating the success of your stereoselective transformations.
Troubleshooting Guide: A Deeper Dive into Common Experimental Challenges
This section addresses specific issues that you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.
Scenario 1: High Conversion but Low Enantioselectivity (% ee)
This is a frequent challenge in asymmetric catalysis, indicating that while the catalyst is active, it is not effectively discriminating between the two enantiomeric pathways.
-
Question: My reaction is proceeding to completion, but the enantiomeric excess of my product is disappointingly low. What are the likely causes and how can I improve the stereoselectivity?
-
Answer: Low enantioselectivity with high conversion suggests that the energy difference between the diastereomeric transition states leading to the two enantiomers is small. The primary factors to investigate are temperature and solvent choice.
-
The Role of Temperature: In many asymmetric reactions, higher temperatures can provide enough thermal energy to overcome the activation energy barrier for the formation of the undesired enantiomer, thus eroding enantioselectivity.[1] A systematic decrease in reaction temperature is often the most effective first step. For instance, moving from room temperature to 0 °C, -20 °C, or even lower can significantly enhance the enantiomeric excess. This is because the reaction becomes more reliant on the lower energy transition state favored by the chiral catalyst.
-
Solvent Effects - A Critical Parameter: The solvent's polarity and its ability to coordinate with the catalyst or substrates can dramatically influence the geometry of the transition state.[1] It is highly recommended to perform a solvent screen. A solvent that stabilizes the desired transition state more than the undesired one will lead to higher enantioselectivity. For instance, in a Michael addition reaction catalyzed by a similar chiral diamine, a switch from a polar solvent like DMSO to a less polar one like toluene can have a profound impact on the enantiomeric excess.[1]
-
Scenario 2: Low Conversion or Stalled Reaction
In this situation, the catalyst is not turning over efficiently, leading to poor yields of the desired product.
-
Question: My reaction is very sluggish and either does not go to completion or gives a very low yield. How can I improve the reaction rate and conversion?
-
Answer: Poor catalyst activity can stem from several factors, including suboptimal reaction conditions and catalyst deactivation.
-
Temperature's Double-Edged Sword: While lower temperatures often favor enantioselectivity, they also decrease the reaction rate. If your reaction is too slow at a low temperature, a careful and incremental increase in temperature may be necessary to achieve a reasonable reaction time. You will need to find a balance between an acceptable reaction rate and the desired enantioselectivity. Monitoring the reaction at different temperatures will help identify this optimal window.
-
Solvent Influence on Solubility and Activity: The choice of solvent can also impact the reaction rate. Ensure that all your reactants and the catalyst are sufficiently soluble in the chosen solvent. In some cases, a more polar solvent might be necessary to improve solubility and facilitate the reaction, even if it slightly compromises enantioselectivity. For example, if a reaction is stalling in a non-polar solvent like toluene, switching to a more polar aprotic solvent like dichloromethane (DCM) or acetonitrile (MeCN) could enhance the reaction rate.[1]
-
Scenario 3: Inconsistent Results and Poor Reproducibility
Lack of reproducibility is a significant hurdle in catalyst development and application, often pointing to subtle, uncontrolled variables.
-
Question: I am observing significant variations in both yield and enantioselectivity between batches of the same reaction. What could be causing this inconsistency?
-
Answer: Inconsistent results are often traced back to the purity of reagents and the rigorous exclusion of atmospheric contaminants.
-
Purity of Catalyst and Reagents: The purity of the this compound catalyst is paramount. Impurities can act as catalyst poisons or interfere with the formation of the active catalytic species. Ensure you are using a catalyst of high purity and that your substrates and reagents are also of the highest available grade.
-
Atmosphere and Moisture Control: Chiral amine catalysts can be sensitive to air and moisture. It is crucial to conduct reactions under an inert atmosphere (e.g., argon or nitrogen) and to use anhydrous solvents. Moisture can hydrolyze sensitive reagents or interact with the catalyst, leading to deactivation or altered selectivity.
-
Frequently Asked Questions (FAQs)
This section provides concise answers to common questions regarding the practical aspects of using this compound in catalysis.
-
Q1: What is the typical catalyst loading for this compound?
-
A1: The optimal catalyst loading can vary depending on the specific reaction. A good starting point is typically between 5-10 mol%. If the reaction is slow, you can consider increasing the loading to 20 mol%. Conversely, for highly efficient reactions, it may be possible to reduce the catalyst loading to as low as 1-2 mol%.[1]
-
-
Q2: How do I choose the initial solvent and temperature for a new reaction?
-
A2: For a new application of this compound, a good starting point is to screen a range of solvents with varying polarities at room temperature. A typical screening panel could include toluene (non-polar), dichloromethane (DCM, moderately polar), and acetonitrile (MeCN, polar aprotic).[1] Based on the initial results for conversion and enantioselectivity, you can then proceed to optimize the temperature for the most promising solvent.
-
-
Q3: Can additives be used to improve the performance of this catalyst?
-
A3: Yes, in many organocatalytic reactions, the addition of a co-catalyst or an additive can have a significant beneficial effect. For reactions involving enamine or iminium ion intermediates, a common strategy is to use a Brønsted acid co-catalyst, such as benzoic acid or salicylic acid, which can facilitate catalyst turnover and enhance enantioselectivity.[1]
-
Data-Driven Insights: Solvent and Temperature Effects in a Representative Reaction
To illustrate the principles discussed above, let's consider the data from a representative asymmetric Michael addition of cyclohexanone to β-nitrostyrene, catalyzed by a chiral bicyclic diamine derivative. While the exact catalyst is a thiourea derivative of a 2-azabicyclo[2.2.1]heptane, the trends observed provide valuable insights applicable to this compound.
Table 1: Effect of Solvent on Enantioselectivity and Conversion
| Entry | Solvent | Temperature (°C) | Time (d) | ee (%) | Conversion (%) |
| 1 | DCM | Room Temp | 1 | 67 | 98 |
| 2 | MeCN | Room Temp | 1 | 57 | 92 |
| 3 | THF | Room Temp | 1 | 57 | 48 |
| 4 | Toluene | Room Temp | 1 | 63 | 95 |
| 5 | DMSO | Room Temp | 1 | - | 0 |
Data adapted from Maciejewska, G. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis.[1]
Table 2: Effect of Temperature on Enantioselectivity and Conversion in DCM
| Entry | Temperature (°C) | Time (d) | ee (%) | Conversion (%) |
| 1 | Room Temp | 1 | 67 | 98 |
| 2 | 3 | 1 | 71 | 83 |
| 3 | -20 | 1 | 71 | 79 |
Data adapted from Maciejewska, G. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis.[1]
These tables clearly demonstrate that both solvent and temperature have a significant impact on the outcome of the reaction. For instance, while DCM provides high conversion and good enantioselectivity, the reaction fails in DMSO. Lowering the temperature in DCM leads to a slight improvement in enantioselectivity, albeit with a decrease in conversion.
Experimental Protocols
Protocol 1: General Procedure for a Catalytic Asymmetric Michael Addition
This protocol provides a starting point for optimizing your reaction.
-
To an oven-dried reaction vial under an inert atmosphere (e.g., Argon), add this compound (0.1 mmol, 10 mol%).
-
Add the desired anhydrous solvent (2.0 mL).
-
Add the Michael donor (e.g., cyclohexanone, 1.2 mmol).
-
Stir the mixture for 10 minutes at the desired temperature.
-
Add the Michael acceptor (e.g., β-nitrostyrene, 1.0 mmol) to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC or GC/MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate, 3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Determine the enantiomeric excess (ee) of the purified product by chiral HPLC or SFC analysis.
Visualizing the Troubleshooting Process
A systematic approach is key to efficient troubleshooting. The following workflow diagram illustrates a logical sequence of steps to diagnose and resolve common issues in your catalysis experiments.
Caption: A logical workflow for troubleshooting common issues in asymmetric catalysis.
References
-
Maciejewska, G. (2022). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Wrocław University of Science and Technology. [Link]
Sources
Technical Support Center: Troubleshooting Low Stereoselectivity with (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Welcome to the technical support guide for researchers, scientists, and drug development professionals utilizing the chiral ligand, (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane. This document provides in-depth troubleshooting strategies and answers to frequently asked questions to help you overcome challenges related to low stereoselectivity in your asymmetric reactions.
The rigid bicyclic structure of this compound and its derivatives makes it a valuable chiral auxiliary in asymmetric synthesis.[1][2] It is frequently employed as a rigid counterpart to the more flexible piperazine ring in medicinal chemistry and as a chiral ligand in asymmetric catalysis.[1][2] However, achieving high levels of stereoselectivity can be a nuanced process. This guide is designed to provide you with the insights and practical steps needed to optimize your reactions for the highest possible stereochemical control.
Troubleshooting Guide: Addressing Low Stereoselectivity
This section is structured to address specific issues you may encounter during your experiments. Each question is followed by a detailed explanation of the potential causes and a step-by-step guide to resolving the issue.
Q1: I am observing low diastereomeric ratio (dr) or enantiomeric excess (ee). What are the most likely causes and how can I improve the stereoselectivity?
Low stereoselectivity is a common hurdle in asymmetric synthesis. The root cause often lies in the subtle interplay between the catalyst, substrate, and reaction conditions. Here are the primary factors to investigate:
A1: Potential Causes & Corrective Actions
-
Catalyst Integrity and Purity: The purity of your chiral ligand and any associated metal catalyst is paramount. Impurities can act as catalyst poisons or interfere with the formation of the active catalytic species, leading to a drop in enantioselectivity.[3]
-
Actionable Steps:
-
Verify Purity: Ensure your this compound is of high purity. If in doubt, repurify via standard techniques such as recrystallization or chromatography.
-
Handle with Care: If using an air- or moisture-sensitive metal complex, employ rigorous inert atmosphere techniques (e.g., glovebox or Schlenk line) for all manipulations.
-
Fresh Catalyst: If catalyst deactivation is suspected, perform a control reaction with a fresh batch of the catalyst.[3]
-
-
-
Reaction Temperature: Temperature has a significant impact on stereoselectivity. Higher temperatures can provide enough energy to overcome the activation energy barrier for the formation of the undesired stereoisomer, thus reducing the stereoselectivity.[3]
-
Actionable Steps:
-
Lower the Temperature: Conduct the reaction at a lower temperature. It is advisable to screen a range of temperatures (e.g., 0 °C, -20 °C, -78 °C) to find the optimal balance between reaction rate and stereoselectivity.
-
-
-
Solvent Effects: The solvent plays a critical role in the geometry of the transition state and can significantly influence the stereochemical outcome.[3] The polarity and coordinating ability of the solvent can stabilize or destabilize the desired transition state.
-
Actionable Steps:
-
Solvent Screening: Perform a systematic screen of solvents with varying polarities and coordinating properties (e.g., toluene, THF, dichloromethane, diethyl ether).
-
Consider Non-Traditional Solvents: In some cases, less common solvents may provide superior results.
-
-
-
Substrate and Reagent Purity: Impurities in your starting materials can act as catalyst poisons or competing substrates, leading to a decrease in enantioselectivity.[3]
-
Actionable Steps:
-
Purify Starting Materials: Ensure all substrates and reagents are of the highest possible purity. Purification by distillation, recrystallization, or chromatography may be necessary.
-
-
Visualizing the Troubleshooting Workflow
To assist in systematically diagnosing the issue of low stereoselectivity, the following workflow diagram outlines the key decision points and experimental adjustments.
Sources
catalyst deactivation and regeneration in reactions with (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Welcome to the technical support guide for researchers utilizing (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane as a chiral ligand or organocatalyst. This resource is designed to provide field-proven insights and actionable troubleshooting protocols to address common challenges related to catalyst deactivation and regeneration. Our goal is to help you maximize catalyst lifetime, ensure reproducibility, and maintain high enantioselectivity in your reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries researchers face when encountering unexpected results.
Question 1: What are the primary indicators of catalyst deactivation?
The most common signs of catalyst deactivation are a noticeable decrease in reaction rate, a drop in product yield, and, most critically for this chiral auxiliary, a loss of enantioselectivity (a lower enantiomeric excess, or ee%). You may also observe the formation of unexpected side products.
Question 2: My reaction has stalled. Could impurities in my reagents be poisoning the catalyst?
Absolutely. Chiral diamine catalysts are susceptible to poisoning.[1][2] Key culprits include:
-
Acidic Impurities: Protic acids can protonate the basic nitrogen atoms of the diazabicyclo[2.2.1]heptane core, inhibiting its ability to coordinate with a metal center or participate in the catalytic cycle.
-
Water: While some modern catalysts are water-tolerant, excess water can hydrolyze sensitive reagents or interfere with the catalyst's active state.
-
Coordinating Solvents or Substrates: Trace amounts of strongly coordinating species (e.g., some sulfur or phosphorus compounds) can bind irreversibly to the metal center if you are using the ligand in metal-catalyzed reactions, displacing the chiral ligand.
-
Oxidizing Agents: Peroxides in solvents like THF or diethyl ether can lead to oxidative degradation of the diamine ligand.
Question 3: I am observing a decline in enantiomeric excess (ee%) over several runs with a recycled catalyst. What is the likely cause?
A gradual loss of ee% upon recycling often points to subtle structural degradation of the ligand. This can be caused by:
-
Partial Oxidation: Minor oxidation of the nitrogen atoms can alter the steric and electronic properties of the ligand.
-
Thermal Stress: Exposing the catalyst to excessive temperatures, even for short periods, can lead to partial racemization or decomposition.
-
Ligand Dissociation: In metal-catalyzed systems, the chiral diamine ligand can dissociate from the metal center, leading to catalysis by an achiral or less active species.[3][4] This is a known deactivation pathway for related chiral diamine catalysts.
Question 4: What is the recommended method for storing this compound and its complexes?
To ensure long-term stability, store the compound and its catalytic complexes under an inert atmosphere (e.g., argon or nitrogen) at reduced temperatures (2-8 °C). Protect it from light, moisture, and atmospheric oxygen. The dihydrobromide salt form is generally more stable for long-term storage.[5]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed diagnostic workflows and regeneration protocols for complex deactivation scenarios.
Guide 1: Diagnosing the Root Cause of Deactivation
When catalyst performance degrades, a systematic approach is crucial. The following flowchart helps diagnose the potential cause.
Caption: Diagnostic flowchart for catalyst deactivation.
Guide 2: Protocol for Catalyst Regeneration from Suspected Poisoning
If impurity poisoning is suspected, the following washing protocol can be effective for regenerating a metal complex of the ligand. For organocatalytic use, a simple acid-base workup may suffice.
Objective: To remove adsorbed impurities from the catalyst without degrading the chiral ligand.
Materials:
-
Deactivated catalyst
-
Degassed, anhydrous, and non-coordinating solvent (e.g., Dichloromethane or Toluene)
-
Mildly basic wash solution (e.g., degassed, saturated aq. NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Schlenk flask or similar inert atmosphere glassware
-
Inert gas supply (Argon or Nitrogen)
Methodology:
-
Dissolution: Under a strict inert atmosphere, dissolve the recovered (deactivated) catalyst in a minimal amount of anhydrous dichloromethane.
-
Aqueous Wash: Transfer the solution to a separatory funnel purged with inert gas. Gently wash the organic phase with the degassed NaHCO₃ solution. This step aims to remove acidic impurities that may have protonated the diamine.
-
Causality Note: The mild base deprotonates the ligand's ammonium salts, restoring its neutral, catalytically active form.
-
-
Phase Separation: Separate the organic layer.
-
Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filtration and Concentration: Filter the solution to remove the drying agent and concentrate it under reduced pressure.
-
Validation: Before reuse in a large-scale reaction, test the regenerated catalyst in a small-scale control reaction to confirm the restoration of its activity and enantioselectivity.
Guide 3: Managing and Preventing Oxidative Degradation
Oxidative degradation is a common, often irreversible, deactivation pathway for amine-based ligands. Prevention is the most effective strategy.
Prevention Workflow:
Caption: Workflow for preventing oxidative catalyst degradation.
Quantitative Data Summary
While specific data for this compound is proprietary to specific reactions, the following table illustrates a typical scenario of deactivation and successful regeneration for a related chiral diamine catalyst system.
| Catalyst State | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee%) |
| Fresh Catalyst | 4 | 95 | 98 |
| Deactivated (Run 3) | 12 | 60 | 75 |
| After Regeneration | 4.5 | 92 | 97 |
| Table 1: Representative performance data before and after catalyst regeneration. |
References
-
Krische, M. J., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, C., et al. (2013). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]
-
Wang, C., et al. (2013). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society. Available at: [Link]
-
Wojaczyńska, E. (2021). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. BIP. Available at: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available at: [Link]
-
Huang, J., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ResearchGate. Available at: [Link]
-
Anekwe, I. M., & Isa, Y. M. (2025). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. ResearchGate. Available at: [Link]
-
Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. Semantic Scholar. Available at: [Link]
-
Shen, Y., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. ResearchGate. Available at: [Link]
-
Dang, Y., & Huang, J. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link]
-
Shen, Y., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances. Available at: [Link]
-
Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ResearchGate. Available at: [Link]
-
Braish, T. F., & Fox, D. E. (2004). Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. Organic Process Research & Development. Available at: [Link]
-
Díez-González, S. (2024). Diamine Ligands in Copper-Catalyzed Reactions. ResearchGate. Available at: [Link]
-
Maseras, F., et al. (2012). The Effects of Ligand Variation on Enantioselective Hydrogenation Catalysed by RuH2(diphosphine)(diamine) Complexes. PubMed. Available at: [Link]
-
Portoghese, P. S., & Mikhail, A. A. (1966). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. The Journal of Organic Chemistry. Available at: [Link]
-
Huang, J., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound dihydrobromide 97% | CAS: 125224-64-8 | AChemBlock [achemblock.com]
minimizing by-product formation in the synthesis of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
Welcome to the technical support center for the synthesis of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and effectively troubleshoot by-product formation. Our goal is to provide you with the expertise and practical insights needed to achieve high purity and yield in your experiments.
Introduction
The synthesis of enantiomerically pure this compound is a multi-step process that requires precise control over stereochemistry and reaction conditions. A common and effective route begins with a derivative of proline and involves a key epimerization-lactamization cascade, followed by reduction and selective N-methylation. Each of these stages presents unique challenges and potential for by-product formation. This guide will walk you through these challenges with detailed troubleshooting advice and frequently asked questions.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis, providing explanations for the underlying causes and actionable solutions.
Issue 1: My final product shows significant diastereomeric impurity. How can I resolve this?
Q: I've completed the synthesis, but my NMR and chiral HPLC analysis indicates the presence of the (1S,4S) diastereomer. What is the likely cause and how can I prevent it?
A: The most probable origin of diastereomeric impurity is incomplete epimerization during the epimerization-lactamization cascade. This critical step is designed to invert the stereocenter at the C2 position of a (2S,4R)-4-aminoproline methyl ester precursor to the (2R,4R) configuration, which then cyclizes to the desired (1R,4R)-lactam intermediate.
Causality: This epimerization is a base-catalyzed equilibrium-driven process. If the reaction conditions (base strength, temperature, or reaction time) are insufficient, a portion of the (2S,4R)-starting material may cyclize without epimerization, leading to the formation of the undesired (1S,4S)-lactam, which is then carried through the subsequent reduction and methylation steps.
Troubleshooting Protocol:
-
Optimize Base and Solvent Conditions: The choice of a strong, non-nucleophilic base is crucial. Potassium hexamethyldisilazide (KHMDS) in THF is often effective. Ensure the base is of high purity and the solvent is anhydrous.
-
Monitor Reaction Progress: Track the disappearance of the starting material and the formation of the desired lactam by TLC or LC-MS. The reaction should be allowed to proceed until no starting material is detected.
-
Temperature Control: This reaction is typically run at room temperature. Deviations can affect the rate of both epimerization and cyclization. Consistency is key.
-
Purification of the Lactam Intermediate: It is highly recommended to purify the lactam intermediate by column chromatography to remove any diastereomeric by-products before proceeding to the reduction step.
| Parameter | Recommended Condition | Rationale |
| Base | 1.1-1.2 equivalents of KHMDS | A strong, non-nucleophilic base is required to efficiently deprotonate the α-carbon and facilitate epimerization. |
| Solvent | Anhydrous THF | Ensures the base remains reactive and prevents side reactions. |
| Temperature | Room Temperature | Provides a balance between the rates of epimerization and lactamization. |
| Reaction Time | Monitor by TLC/LC-MS until completion | Ensures the equilibrium is driven towards the desired (2R,4R)-epimer before cyclization. |
Issue 2: My reaction yields are low, and I'm isolating a significant amount of a polar, oxygen-containing by-product.
Q: After the reduction of the lactam intermediate with LiAlH₄, I have a low yield of the desired diamine and a significant amount of a more polar by-product. What could this be and how do I avoid it?
A: The polar by-product is likely the amino alcohol resulting from the incomplete reduction of the lactam. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, but incomplete reduction can occur if the reagent has degraded or if the reaction conditions are not optimal.
Causality: LiAlH₄ is highly reactive with moisture. If the reagent has been improperly stored or the reaction is not conducted under strictly anhydrous conditions, its reducing power will be diminished. Insufficient equivalents of the reducing agent or a too-short reaction time can also lead to incomplete reduction.
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried, and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly opened bottle of LiAlH₄ or titrate to determine its activity.
-
Sufficient Equivalents of LiAlH₄: Use a sufficient excess of LiAlH₄ (typically 4-5 equivalents) to ensure complete reduction of the lactam.
-
Reaction Temperature and Time: The reaction is often performed at reflux in an ethereal solvent like THF. Ensure the reaction is heated for a sufficient duration (monitor by TLC or LC-MS) to drive it to completion.
-
Careful Work-up: The work-up procedure (e.g., Fieser work-up) is critical for quenching the excess LiAlH₄ and precipitating the aluminum salts to allow for efficient extraction of the product. An improper work-up can lead to the loss of the product.
Issue 3: I am observing multiple methylated products in my final step.
Q: During the N-methylation step, I am getting a mixture of the desired mono-methylated product, a di-methylated by-product, and unreacted starting material. How can I achieve selective mono-methylation?
A: Achieving selective mono-N-methylation of a symmetric diamine like (1R,4R)-2,5-diazabicyclo[2.2.1]heptane can be challenging due to the similar reactivity of the two nitrogen atoms. Direct methylation with reagents like methyl iodide often leads to a mixture of products, including the undesired di-methylated compound and even quaternary ammonium salts.
Causality: Without a protecting group, it is difficult to control the stoichiometry of the methylation reaction to favor mono-alkylation. The initially formed mono-methylated product can be further methylated to the di-methylated species.
Recommended Strategy: A Protecting Group Approach
To ensure selective mono-methylation, a protecting group strategy is the most reliable approach. The use of a tert-butyloxycarbonyl (Boc) group is common.
Step-by-Step Protocol for Selective Mono-N-Methylation:
-
Mono-Boc Protection: Protect one of the nitrogen atoms of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane with a Boc group. This can be achieved by reacting the diamine with one equivalent of di-tert-butyl dicarbonate (Boc₂O). Careful control of stoichiometry is key to maximizing the yield of the mono-protected product.[1][2]
-
N-Methylation: Methylate the remaining free secondary amine. A robust method for this is the Eschweiler-Clarke reaction, which uses formaldehyde and formic acid. This method is advantageous as it avoids the formation of quaternary ammonium salts.[3][4]
-
Deprotection: Remove the Boc group under acidic conditions (e.g., with trifluoroacetic acid (TFA) in dichloromethane or HCl in dioxane) to yield the desired this compound.
Caption: Workflow for selective mono-N-methylation.
Frequently Asked Questions (FAQs)
Q1: What is the overall synthetic strategy for producing this compound with high purity?
A1: A common and effective synthetic route starts from a commercially available chiral precursor, such as (2S,4R)-4-hydroxyproline. The key transformations involve:
-
Conversion of the starting material to a (2S,4R)-4-aminoproline methyl ester derivative.
-
An epimerization-lactamization cascade reaction under basic conditions to form the (1R,4R)-lactam intermediate.[5][6]
-
Reduction of the lactam to the (1R,4R)-2,5-diazabicyclo[2.2.1]heptane core.
-
A selective mono-N-methylation, often employing a protecting group strategy, to yield the final product.
Caption: Overview of the synthetic pathway.
Q2: Are there alternative methods for N-methylation that I can consider?
A2: Besides the Eschweiler-Clarke reaction on a protected intermediate, other methods for N-methylation include:
-
Reductive Amination: Reacting the mono-Boc protected diamine with formaldehyde and a reducing agent like sodium triacetoxyborohydride (STAB). This is a mild and effective method.
-
Direct Methylation with a Methylating Agent: Using a methylating agent such as methyl iodide or dimethyl sulfate. However, as previously mentioned, this approach on the unprotected diamine is difficult to control and often leads to a mixture of mono- and di-methylated products, as well as quaternary ammonium salts. If this method is used on a mono-protected intermediate, it can be effective, but care must be taken to avoid N-alkylation of the Boc-protected nitrogen.
Q3: How can I purify the final product if I have a mixture of the mono- and di-methylated compounds?
A3: Separation of the mono-methylated, di-methylated, and unreacted diamine can be challenging due to their similar polarities.
-
Column Chromatography: Careful column chromatography on silica gel is the most common method. A gradient elution system, often with a polar solvent system containing a small amount of a basic modifier like triethylamine or ammonium hydroxide, can help to improve the separation.
-
Salt Formation and Recrystallization: In some cases, it may be possible to selectively crystallize the desired product as a salt (e.g., hydrochloride or dihydrobromide). This can be an effective method for purification on a larger scale.
Q4: What are the key analytical techniques I should use to monitor the reaction and assess the purity of my final product?
A4: A combination of analytical techniques is essential for monitoring the reaction and ensuring the purity of the final product:
-
Thin-Layer Chromatography (TLC): For rapid monitoring of reaction progress.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the presence of the desired product and identify any by-products by their mass-to-charge ratio.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): For structural elucidation and to determine the ratio of products in a mixture.
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): To determine the enantiomeric and diastereomeric purity of the final product.
-
Optical Rotation: To confirm the stereochemistry of the final product.
References
-
Cui, B., Yu, J., Yu, F.-C., Li, Y.-M., Chang, K.-J., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386–10392. [Link]
- Beinat, C., Banister, S. D., McErlean, C. S. P., & Kassiou, M. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. Tetrahedron Letters, 54(1), 129-131.
-
Regla, I., et al. (2015). Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis. RSC Advances, 5(112), 92534-92546. [Link]
-
Ha, H.-J., et al. (2007). Selective Mono-BOC Protection of Diamines. Synthetic Communications, 37(5), 737-742. [Link]
-
Cui, B., Yu, J., Yu, F.-C., Li, Y.-M., Chang, K.-J., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Publishing. [Link]
-
Cui, B., et al. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. [Link]
-
Li, T., et al. (2010). Syntheses and structure-activity relationship (SAR) studies of 2,5-diazabicyclo[2.2.1]heptanes as novel alpha7 neuronal nicotinic receptor (NNR) ligands. Bioorganic & Medicinal Chemistry Letters, 20(12), 3636-3639. [Link]
-
Wikipedia. (n.d.). Eschweiler–Clarke reaction. In Wikipedia. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Eschweiler-Clarke Reaction. Retrieved January 14, 2026, from [Link]
Sources
- 1. Multicomponent synthesis of some new (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-dithiocarbamates and their in vitro anti-proliferative activity against CaSki, MDA-MB-231 and SK-Lu-1 tumour cells as apoptosis inducing agents without necrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. (1R,4R)-tert-butyl 5-benzyl-2,5-diazabicyclo[2.2.1]heptane-2-carboxylate Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. This compound | C6H12N2 | CID 15629280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. tert-butyl 2,5-diazabicyclo[2.2.1]heptane-2-carboxylate hydrochloride | 134003-84-2 [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Catalytic Activity of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane Complexes
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its metal complexes. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions to help you enhance the catalytic activity and overcome common challenges in your experiments.
Introduction
The rigid, chiral scaffold of this compound makes it a powerful ligand in asymmetric catalysis, particularly when complexed with metals like iridium and ruthenium. These complexes are highly effective for transformations such as asymmetric transfer hydrogenation of ketones and other C=O and C=N bond reductions.[1][2] However, achieving optimal performance—high conversion, exceptional enantioselectivity, and catalyst longevity—requires careful attention to experimental parameters. This guide addresses the most common issues encountered in the lab, providing not just solutions but also the underlying scientific principles to empower your research.
Troubleshooting Guides
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
Issue 1: Low Reaction Conversion or Yield
You're observing that your reaction is not proceeding to completion, or the yield of your desired product is significantly lower than expected.
This is one of the most common challenges in catalysis and can be attributed to several factors related to the catalyst's activity and stability.
Potential Cause 1: Catalyst Poisoning
Catalyst poisoning refers to the deactivation of a catalyst by chemical compounds that bind to its active sites.[1]
-
Troubleshooting Steps:
-
Reagent and Solvent Purity: Ensure all reagents, substrates, and solvents are of the highest purity and are rigorously dried. Common poisons for iridium and ruthenium catalysts include sulfur compounds, carbon monoxide, halides, and coordinating solvents (e.g., DMSO, nitriles).[1] Water can also inhibit catalytic activity.
-
Inert Atmosphere: Conduct reactions under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the metal center or sensitive reagents.
-
Substrate Purification: Purify the substrate immediately before use, for example, by passing it through a short plug of activated alumina to remove trace impurities.
-
Potential Cause 2: Incomplete Catalyst Activation or Formation
The active catalytic species may not be forming efficiently in situ.
-
Troubleshooting Steps:
-
Pre-formation of the Catalyst: Consider pre-forming the metal-ligand complex before adding the substrate. This involves stirring the metal precursor (e.g., [Ir(cod)Cl]₂) with the this compound ligand in a suitable solvent for a defined period.
-
Activator/Base Choice: In reactions like transfer hydrogenation, the choice and stoichiometry of the base (e.g., KOH, NaHCO₃) are critical. The base is often required to generate the active metal-hydride species. Ensure the base is fully dissolved and active.
-
Potential Cause 3: Thermal Degradation or Catalyst Aggregation
High reaction temperatures can lead to the decomposition of the catalyst or the aggregation of metal particles into less active or inactive species.[3]
-
Troubleshooting Steps:
-
Temperature Optimization: If you suspect thermal instability, systematically lower the reaction temperature. While this may decrease the reaction rate, it can significantly preserve the catalyst's lifespan and improve the overall yield.
-
Reaction Monitoring: Monitor the reaction progress over time (e.g., by TLC or GC/LC-MS). A reaction that starts well but then stalls is a classic sign of catalyst deactivation.
-
Issue 2: Low Enantioselectivity (ee)
Your reaction is proceeding, but the enantiomeric excess (ee) of your product is poor or inconsistent.
Low enantioselectivity indicates that the chiral environment created by the catalyst is not effectively discriminating between the two prochiral faces of the substrate.
Potential Cause 1: Sub-optimal Reaction Conditions
Temperature and solvent can have a profound impact on the energy difference between the diastereomeric transition states, which directly influences enantioselectivity.[4]
-
Troubleshooting Steps:
-
Temperature Screening: Lowering the reaction temperature often enhances enantioselectivity by favoring the more ordered, lower-energy transition state. It is advisable to screen a range of temperatures (e.g., from room temperature down to -20 °C).
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and its interaction with the substrate.[5] Screen a variety of solvents, from non-polar (e.g., toluene) to polar aprotic (e.g., THF, CH₂Cl₂) and protic (e.g., isopropanol, especially in transfer hydrogenations where it can also act as the hydrogen source).
-
Potential Cause 2: Ligand Purity and Integrity
The enantiopurity of the this compound ligand is paramount.
-
Troubleshooting Steps:
-
Verify Ligand Purity: Confirm the enantiomeric purity of your ligand using a suitable analytical technique, such as chiral HPLC or by preparing a derivative with a chiral resolving agent.
-
Proper Storage: Store the ligand under an inert atmosphere and in a desiccator to prevent degradation.
-
Potential Cause 3: Racemization of the Product
The desired chiral product may be racemizing under the reaction or work-up conditions.
-
Troubleshooting Steps:
-
Isolate Product Quickly: Once the reaction is complete, work it up promptly.
-
Mild Work-up Conditions: Avoid strongly acidic or basic conditions during extraction and purification if your product is known to be sensitive to racemization.
-
Monitor ee Over Time: Take a sample of the purified product and re-analyze its ee after a few hours to check for stability.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal metal-to-ligand ratio for forming the active catalyst?
A1: Typically, a slight excess of the ligand (e.g., 1.1 to 1.2 equivalents relative to the metal center) is used to ensure complete complexation and to prevent the formation of catalytically inactive or less selective species. However, a large excess of the diamine ligand can sometimes inhibit reactivity by coordinating to the active iridium species.[1] The optimal ratio should be determined empirically for your specific reaction.
Q2: How can I recycle and reuse my this compound complex catalyst?
A2: While homogeneous catalysts are challenging to recycle, several strategies can be employed.[6][7]
-
Nanofiltration: If the catalyst has a sufficiently high molecular weight, organic solvent nanofiltration (OSN) can be used to separate it from the smaller product molecules.[7]
-
Immobilization: The ligand can be anchored to a solid support (e.g., a polymer or silica) to create a heterogeneous catalyst that can be easily recovered by filtration.[1]
-
Biphasic Catalysis: The reaction can be run in a two-phase solvent system where the catalyst resides in one phase (e.g., an ionic liquid or aqueous phase) and the product in another, allowing for easy separation.
Q3: My catalyst appears to be deactivating over multiple runs. What is the likely cause and can it be regenerated?
A3: Deactivation over multiple cycles is often due to a combination of fouling (byproducts blocking active sites), slow poisoning from trace impurities, or leaching of the metal from the ligand.[3] Regeneration of iridium catalysts, particularly those used in reforming, often involves a carefully controlled sequence of oxidation (to burn off carbonaceous deposits), followed by reduction and redispersion of the metal particles.[8] However, for molecular catalysts in a homogeneous setting, regeneration can be difficult. Preventing deactivation through rigorous purification of reactants is often a more practical approach.
Q4: Can additives be used to improve the catalytic activity or enantioselectivity?
A4: Yes, additives can have a significant impact.[9]
-
Halide Additives: In some iridium-catalyzed reactions, the addition of a halide source (e.g., tetrabutylammonium iodide) can influence the coordination sphere of the metal and improve performance.
-
Co-catalysts: In certain transformations, a co-catalyst might be necessary to facilitate a key step in the catalytic cycle.
-
Brønsted or Lewis Acids: These can sometimes enhance reactivity by activating the substrate. The effect of an additive is highly system-dependent and should be screened systematically.
Experimental Protocols & Data
Protocol 1: General Procedure for Asymmetric Transfer Hydrogenation (ATH) of a Prochiral Ketone
This protocol is a general starting point and should be optimized for each specific substrate.
-
Catalyst Pre-formation:
-
In a Schlenk flask under an argon atmosphere, dissolve the metal precursor (e.g., [Ir(Cp*)Cl₂]₂) (0.005 mmol) and this compound (0.011 mmol) in anhydrous, degassed isopropanol (5 mL).
-
Stir the resulting solution at room temperature for 30 minutes.
-
-
Reaction Setup:
-
In a separate Schlenk flask, dissolve the prochiral ketone (1.0 mmol) in anhydrous, degassed isopropanol (5 mL).
-
Add the pre-formed catalyst solution to the ketone solution via cannula.
-
Add the base (e.g., solid K₂CO₃, 0.1 mmol) to the reaction mixture.
-
-
Reaction Execution:
-
Stir the reaction mixture at the desired temperature (e.g., 25 °C) and monitor its progress by TLC or GC.
-
-
Work-up and Analysis:
-
Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC.
-
Table 1: Influence of Reaction Parameters on Enantioselectivity
The following table summarizes typical effects of key parameters on the enantioselectivity of asymmetric reactions catalyzed by chiral diamine complexes.
| Parameter | General Trend for Increasing the Parameter | Rationale |
| Temperature | Decrease in ee | Higher temperatures can provide enough energy to overcome the activation barrier for the formation of the undesired enantiomer, reducing the selectivity.[4] |
| Catalyst Loading | Minor effect on ee, but can affect conversion | Enantioselectivity is an intrinsic property of the catalyst; however, very low loadings might lead to competing uncatalyzed background reactions with no selectivity. |
| Solvent Polarity | System-dependent | Solvent can stabilize or destabilize the diastereomeric transition states differently. A systematic screen is necessary.[5] |
Visualizations
Troubleshooting Workflow for Low Enantioselectivity
Caption: A logical workflow for troubleshooting poor enantioselectivity.
Factors Influencing Catalytic Activity
Caption: Key factors that influence catalyst performance.
References
-
Cui, B., Yu, J., Yu, F., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10537-10540. [Link]
-
Carreira, E. M., et al. (2011). Iridium diamine catalyst for the asymmetric transfer hydrogenation of ketones. Angewandte Chemie International Edition, 50(44), 10378-10381. [Link]
-
Agrawal, T., et al. (2021). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, 86(7), 5026-5046. [Link]
-
Hashiguchi, S., Fujii, A., Takehara, J., Ikariya, T., & Noyori, R. (1995). Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. Journal of the American Chemical Society, 117(28), 7562-7563. [Link]
- Gladrow, E. M., & Rausch, R. E. (1976). U.S. Patent No. 3,937,660. Washington, DC: U.S.
-
Jordis, U., et al. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(ii), 69-81. [Link]
-
Zhang, X., et al. (2018). Chiral Polymeric Diamine Ligands for Iridium-Catalyzed Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 140(4), 1484-1492. [Link]
-
Hernández-García, A., et al. (2020). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone. Catalysts, 10(9), 1048. [Link]
-
Zeng, F., et al. (2021). Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. ChemRxiv. [Link]
-
de Smet, K., et al. (2003). Recycling of homogeneous hydrogenation catalysts by dialysis coupled catalysis. Chemistry, 9(1), 334-338. [Link]
-
Najera, C., & Yus, M. (2011). Catalytic asymmetric synthesis of 1,2-diamines. Chemical Society Reviews, 40(3), 1502-1511. [Link]
-
Zhang, L., et al. (2023). Iridium-Catalyzed Asymmetric Hydrogenation of Simple Ketones with Tridentate PNN Ligands Bearing Unsymmetrical Vicinal Diamines. The Journal of Organic Chemistry, 88(5), 2829-2839. [Link]
-
van Leeuwen, P. W. N. M., & Su, D. S. (2018). Supramolecular Strategies for the Recycling of Homogeneous Catalysts. ChemCatChem, 10(1), 59-73. [Link]
-
Pellissier, H. (2011). Additive Effects on Asymmetric Catalysis. Chemical Reviews, 111(5), 3353-3433. [Link]
-
Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews, 96(1), 395-422. [Link]
- Cole-Hamilton, D. J., & Tooze, R. P. (Eds.). (2006). Catalyst Separation, Recovery and Recycling: Chemistry and Process Design. Springer.
-
SepPure Technologies. (2025). Sustainable Recycling of Homogeneous Catalysts. [Link]
-
Schafer, C., et al. (2024). Recycling of Homogeneous Catalysts: Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. ACS Catalysis, 14(9), 7289-7298. [Link]
-
Wehn, P. M., & Du Bois, J. (2005). Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. Organic Letters, 7(22), 4685-4688. [Link]
-
Wang, Z., et al. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. Nature Communications, 15(1), 4731. [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. [Link]
-
Soai, K., et al. (2017). Insights into temperature controlled enantioselectivity in asymmetric catalysis. Organic & Biomolecular Chemistry, 15(13), 2741-2744. [Link]
-
Caporale, M., et al. (2019). Application of Biobased Solvents in Asymmetric Catalysis. Molecules, 24(21), 3894. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 3. mdpi.com [mdpi.com]
- 4. rua.ua.es [rua.ua.es]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. Sustainable Recycling of Homogeneous Catalysts | SepPure — SepPure Technologies [seppure.com]
- 8. sci-hub.box [sci-hub.box]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral Auxiliaries: Benchmarking (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
In the landscape of modern synthetic organic chemistry, the precise control of stereochemistry is paramount, particularly in the development of pharmaceuticals and other biologically active molecules. Chiral auxiliaries remain a robust and reliable strategy for inducing stereoselectivity in chemical transformations. This guide provides an in-depth technical comparison of the emerging chiral auxiliary, (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, with established and widely utilized auxiliaries such as Evans' oxazolidinones, Oppolzer's sultams, and proline derivatives. Through a critical analysis of available experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to make informed decisions in the selection of chiral auxiliaries for their synthetic campaigns.
Introduction: The Enduring Role of Chiral Auxiliaries
Chiral auxiliaries are enantiomerically pure compounds that are transiently incorporated into a prochiral substrate to direct a subsequent stereoselective transformation.[1] The auxiliary is then cleaved to reveal the desired enantiomerically enriched product and can, ideally, be recovered for reuse.[1][2] The effectiveness of a chiral auxiliary is judged by several key criteria:
-
High Diastereoselectivity: The ability to induce a strong preference for one diastereomer in the key stereocenter-forming reaction.
-
Reliable and Predictable Stereochemical Outcome: The stereochemical course of the reaction should be well-understood and predictable.
-
Ease of Attachment and Cleavage: The auxiliary should be readily attached to the substrate and removed under mild conditions that do not compromise the newly formed stereocenter.[3]
-
Recoverability and Reusability: For cost-effectiveness, the auxiliary should be recoverable in high yield.
This guide will focus on the performance of this compound in the context of these criteria, drawing comparisons with the "gold standard" auxiliaries that have shaped the field of asymmetric synthesis.
The Contenders: A Profile of Key Chiral Auxiliaries
This compound: A C₂-Symmetric Diamine Scaffold
This compound belongs to the class of C₂-symmetric chiral diamines. Its rigid bicyclic structure and the presence of two nitrogen atoms offer unique opportunities for stereocontrol. The C₂-symmetry can simplify the analysis of reaction intermediates and transition states. While its application as a chiral auxiliary is an emerging area of research, its derivatives have shown promise as chiral ligands in asymmetric catalysis.[1] The fundamental concept involves the formation of a chiral amide by acylation of one of the nitrogen atoms, thereby creating a chiral environment to direct subsequent reactions at the α-carbon of the acyl group.
Evans' Oxazolidinone Auxiliaries: The Versatile Workhorse
Pioneered by David A. Evans, chiral oxazolidinones are arguably the most widely used and well-understood class of chiral auxiliaries.[4] Their success stems from their exceptional ability to direct a wide range of asymmetric transformations, including alkylations, aldol reactions, and Diels-Alder reactions, with high levels of diastereoselectivity.[1][4] The stereochemical outcome is reliably predicted by the formation of a chelated Z-enolate, where one face of the enolate is effectively shielded by the substituent at the C4 position of the oxazolidinone ring.[5]
Oppolzer's Sultams: Rigidity and High Facial Shielding
Oppolzer's camphorsultams are another class of highly effective chiral auxiliaries, derived from naturally abundant camphor.[4] The rigid bicyclic sultam framework provides a highly predictable and sterically demanding environment, leading to excellent diastereoselectivity in a variety of reactions, most notably in Diels-Alder cycloadditions and conjugate additions.[6]
Proline and its Derivatives: Nature's Chiral Catalyst and Auxiliary
L-proline, a naturally occurring amino acid, and its derivatives have found widespread use as both organocatalysts and chiral auxiliaries.[7] The rigid pyrrolidine ring of proline provides a well-defined chiral scaffold.[7] As auxiliaries, proline derivatives are often used to control the stereochemistry of α-alkylation of amino acids and in asymmetric cycloaddition reactions.
Performance Benchmark: Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental C-C bond-forming reaction. The diastereoselectivity of this transformation is a critical measure of a chiral auxiliary's performance.
Comparative Data
| Chiral Auxiliary | Substrate | Electrophile | Base | Diastereomeric Ratio (d.r.) | Yield (%) |
| (1R,4R)-2-Acyl-diazabicyclo[2.2.1]heptane | N-Propionyl derivative | Benzyl bromide | LDA | Data not available | Data not available |
| Evans' Oxazolidinone | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | >99:1 | 92 |
| Oppolzer's Sultam | N-Propionyl-(2R)-bornane-10,2-sultam | Methyl iodide | n-BuLi | >98:2 | 85-95 |
| Proline Derivative (SAMP) | N-Propionyl-SAMP hydrazone | Methyl iodide | LDA | >95:5 | 80-95 |
Disclaimer: The data presented is compiled from various literature sources and may not have been generated under identical reaction conditions. Direct, side-by-side comparative studies for this compound are currently limited in the peer-reviewed literature.
Analysis:
Mechanistic Rationale for Stereocontrol
The high diastereoselectivity observed with Evans' auxiliaries is attributed to the formation of a rigid, chelated Z-enolate where the substituent at the C4 position effectively blocks one face of the enolate from the incoming electrophile.
Caption: General workflow for asymmetric alkylation using an Evans auxiliary.
Experimental Protocols
To provide a practical context for this comparison, detailed, step-by-step methodologies for key experiments are outlined below.
Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
This protocol describes the alkylation of N-propionyl-(S)-4-benzyl-2-oxazolidinone with benzyl bromide.
Materials:
-
(S)-4-Benzyl-2-oxazolidinone
-
Propionyl chloride
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Benzyl bromide
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Acylation: To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous THF at 0 °C, add propionyl chloride (1.2 equiv.) dropwise. Stir the reaction mixture at 0 °C for 1 hour.
-
Enolate Formation: In a separate flask, cool a solution of the N-propionyl oxazolidinone (1.0 equiv.) in anhydrous THF to -78 °C. Add n-BuLi (1.05 equiv.) dropwise and stir for 30 minutes to form the lithium enolate.
-
Alkylation: Add benzyl bromide (1.2 equiv.) to the enolate solution at -78 °C and stir for 2-4 hours.
-
Work-up: Quench the reaction by adding saturated aqueous ammonium chloride solution. Allow the mixture to warm to room temperature and extract with ethyl acetate. The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification and Analysis: The diastereomeric ratio can be determined by ¹H NMR spectroscopy or gas chromatography of the crude product. The product can be purified by column chromatography.
Caption: Step-wise protocol for Evans' asymmetric alkylation.
Cleavage of the Chiral Auxiliary
A critical step in this synthetic sequence is the removal of the chiral auxiliary.
Hydrolytic Cleavage to the Carboxylic Acid:
-
Dissolve the N-acyl oxazolidinone (1.0 equiv.) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C and add aqueous hydrogen peroxide (30%, 4.0 equiv.), followed by lithium hydroxide (2.0 equiv.).[3]
-
Stir the mixture at 0 °C for 2 hours.
-
Quench the excess peroxide with sodium sulfite solution.
-
Extract the aqueous layer to recover the chiral auxiliary.
-
Acidify the aqueous layer and extract with an organic solvent to isolate the chiral carboxylic acid.[3]
Future Outlook and the Potential of this compound
While Evans' oxazolidinones, Oppolzer's sultams, and proline derivatives have established themselves as pillars of asymmetric synthesis, the development of new chiral auxiliaries is crucial for expanding the scope and efficiency of stereoselective transformations. The C₂-symmetric design of this compound presents a compelling platform for the development of a new class of chiral auxiliaries.
Future research should focus on systematically evaluating the performance of N-acyl derivatives of this diamine in a range of asymmetric reactions, including alkylations, aldol reactions, and Diels-Alder reactions. Direct, side-by-side comparisons with established auxiliaries under standardized conditions will be essential to accurately benchmark its efficacy. Furthermore, the development of efficient and mild cleavage protocols for the diazabicyclo[2.2.1]heptane auxiliary will be critical for its practical application.
Conclusion
This guide has provided a comparative overview of this compound in the context of well-established chiral auxiliaries. While the available data for this emerging auxiliary is limited, its rigid, C₂-symmetric structure holds significant promise for applications in asymmetric synthesis. For researchers at the forefront of drug discovery and development, the continued exploration and benchmarking of novel chiral auxiliaries like this compound is a vital endeavor in the relentless pursuit of more efficient and selective synthetic methodologies. The established auxiliaries, particularly Evans' oxazolidinones, remain the reliable choice for a wide array of applications, backed by a wealth of experimental evidence and predictable outcomes. The onus is now on the research community to generate the comparative data necessary to elevate promising new scaffolds from curiosities to indispensable tools in the synthetic chemist's arsenal.
References
-
Wikipedia. (2023). Chiral auxiliary. [Link]
-
Nature Communications. (2024). Enantioselective synthesis of chiral amides by carbene insertion into amide N–H bond. [Link]
-
PubMed. (2002). Toward the development of a structurally novel class of chiral auxiliaries: diastereoselective aldol reactions of a (1R,2S)-ephedrine-based 3,4,5,6-tetrahydro-2H-1,3,4-oxadiazin-2-one. [Link]
-
Royal Society of Chemistry. (2019). Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. [Link]
-
YouTube. (2024). Evans Auxiliaries and a Friend for Aldol Reactions. [Link]
-
Royal Society of Chemistry. (2024). Catalytic asymmetric synthesis of 1,2-diamines. [Link]
-
National Center for Biotechnology Information. (n.d.). Stereoselective Synthesis of Quaternary Proline Analogues. [Link]
-
Royal Society of Chemistry. (1995). Asymmetric synthesis using chiral bases: enantioselective α-alkylation of carboxylic acids. [Link]
-
MDPI. (2011). Convenient Cleavage Reaction of 1-Acylhydantoin to Amide. [Link]
-
PubMed. (2012). Proline as chiral auxiliary for the economical asymmetric synthesis of ruthenium(II) polypyridyl complexes. [Link]
-
Williams College. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. [Link]
-
ResearchGate. (n.d.). Methods for cleavage of chiral auxiliary. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
-
MDPI. (2018). Development of L-Proline-Based Chiral Ionic Liquids for Asymmetric Michael Reaction. [Link]
-
ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
-
ChemTube3D. (n.d.). Meyers Asymmetric Alkylation. [Link]
-
BIP. (n.d.). Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. [Link]
-
ResearchGate. (2013). A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane. [Link]
-
ResearchGate. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. [Link]
-
PubMed. (2024). Catalytic asymmetric synthesis of 1,2-diamines. [Link]
-
Société Chimique de France. (2003). Recent advances in asymmetric synthesis with chiral imide auxiliaries. [Link]
-
Royal Society of Chemistry. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]
-
National Center for Biotechnology Information. (2013). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. [Link]
-
ResearchGate. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction. [Link]
-
Semantic Scholar. (2001). 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. A. [Link]
-
ResearchGate. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. [Link]
-
PubMed. (2009). An alternative mechanism for Diels-Alder reactions of Evans auxiliary derivatives. [Link]
-
Thieme. (n.d.). Direct Aldol Reactions. [Link]
-
ChemTube3D. (n.d.). Evans auxilary-controlled enantioselective Diels-Alder reaction. [Link]
-
ResearchGate. (2007). Stereoselective synthesis of substituted 2,5-diazabicyclo[2.2.1]heptanes by iodine-mediated cyclization of optically pure compounds containing the 4,5-diamino-1,7-octadiene and 1,2-diamino-4-alkene moieties. [Link]
-
Organic Syntheses. (n.d.). Procedure. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Enantioselectivity of Chiral Catalysts in Asymmetric Synthesis: Featuring (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
In the landscape of asymmetric catalysis, the pursuit of catalysts that afford high enantioselectivity is paramount for the efficient synthesis of chiral molecules, particularly in the pharmaceutical and fine chemical industries. This guide provides a comparative analysis of the enantioselectivity achieved with various chiral catalysts, with a special focus on the performance of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its derivatives. We will delve into the structural features, mechanistic nuances, and experimental performance of this catalyst class in the context of other prominent chiral ligands, supported by experimental data from peer-reviewed literature. Our objective is to offer researchers, scientists, and drug development professionals a clear, data-driven perspective to inform their catalyst selection for critical enantioselective transformations.
Introduction to this compound: A Rigid Chiral Scaffold
This compound belongs to a class of chiral diamines characterized by a rigid bicyclic structure. This conformational rigidity is a key attribute for a chiral ligand in asymmetric catalysis, as it helps to create a well-defined and predictable chiral environment around the metal center, which is essential for effective stereochemical control. The synthesis of the parent diazabicyclo[2.2.1]heptane scaffold often originates from the naturally occurring amino acid, trans-4-hydroxy-L-proline, providing access to both enantiomeric forms.[1] The presence of two nitrogen atoms allows for effective chelation to a metal center, forming a stable catalytic complex.
The primary application of this class of chiral ligands is in asymmetric synthesis, where they have been employed as catalysts in reactions such as the addition of diethylzinc to aldehydes. The enantiomeric excess (e.e.) achieved in these reactions is a direct measure of the catalyst's ability to discriminate between the two prochiral faces of the substrate.
The Benchmark Reaction: Enantioselective Addition of Diethylzinc to Aldehydes
A widely used benchmark reaction for evaluating the performance of new chiral catalysts is the enantioselective addition of diethylzinc to an aldehyde, typically benzaldehyde. This reaction produces a chiral secondary alcohol, and the enantiomeric excess of the product is a sensitive indicator of the catalyst's effectiveness. The generally accepted mechanism involves the formation of a chiral catalyst-diethylzinc complex, which then coordinates with the aldehyde. The chiral ligand directs the ethyl group transfer to one of the prochiral faces of the aldehyde, leading to the preferential formation of one enantiomer of the alcohol.
Sources
A Comparative Performance Analysis of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric catalysis, the quest for efficient, selective, and structurally unique chiral ligands is perpetual. (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, a rigid bicyclic diamine, presents a compelling scaffold for inducing chirality in a variety of chemical transformations. Its constrained conformation, stemming from the bicyclo[2.2.1]heptane framework, offers a distinct stereochemical environment compared to more flexible chiral diamines. This guide provides an in-depth performance evaluation of this ligand in key asymmetric reaction types, offering a comparative analysis against established alternatives and supported by experimental data.
Enantioselective Addition of Diethylzinc to Aldehydes
The addition of organozinc reagents to prochiral aldehydes is a fundamental carbon-carbon bond-forming reaction, yielding valuable chiral secondary alcohols. The efficacy of this compound and its derivatives in this transformation has been explored, demonstrating their potential as effective chiral ligands.
Performance Comparison
The performance of derivatives of the enantiomeric (1S,4S)-2,5-diazabicyclo[2.2.1]heptane scaffold in the asymmetric addition of diethylzinc to benzaldehyde provides a strong indication of the potential of the (1R,4R) enantiomer. The rigid bicyclic structure is crucial for creating a well-defined chiral pocket around the metal center, thereby influencing the facial selectivity of the nucleophilic attack.
| Ligand/Catalyst | Aldehyde | Yield (%) | Enantiomeric Excess (e.e., %) | Configuration |
| (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative (8a) | Benzaldehyde | - | 27 | S |
| (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivative (modified) | Benzaldehyde | - | up to 78 | - |
| (-)-Sparteine | Various | High | 85-98 | R or S |
| (1S,2S)-DPEN | Various | High | >90 | R or S |
Data for (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives is sourced from Nerdinger and Jordis (2001).[1] Performance data for (-)-Sparteine and (1S,2S)-DPEN is compiled from various sources for benchmark comparison.
The data indicates that while the parent bicyclic diamine shows modest enantioselectivity, substitution on the bicyclic frame can significantly enhance the stereochemical outcome. The performance, while not yet reaching the levels of highly optimized systems with ligands like (-)-sparteine or DPEN, demonstrates the promise of this structural class. The rigid framework is hypothesized to reduce the conformational flexibility of the transition state, leading to a more ordered and selective reaction environment.
Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
This protocol is adapted from the work of Nerdinger and Jordis for the enantiomeric (1S,4S)-scaffold and serves as a robust starting point for optimization with the (1R,4R)-ligand.
Materials:
-
This compound
-
Dry Toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Benzaldehyde
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Sodium sulfate
Procedure:
-
To a solution of the chiral ligand (0.22 mmol) in dry toluene (5 ml), cooled to 0 °C, add diethylzinc (2.2 mmol, 1.0 M in hexane).
-
Stir the mixture for 30 minutes at 0 °C.
-
Add benzaldehyde (1.0 mmol) dropwise.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction with saturated aqueous ammonium chloride (10 ml).
-
Extract the aqueous phase with diethyl ether (3 x 10 ml).
-
Combine the organic layers, dry over sodium sulfate, and evaporate the solvent.
-
Purify the crude product by filtration through silica gel (light petroleum-ethyl acetate, 9:1).
Workflow and Mechanistic Rationale
The proposed catalytic cycle involves the formation of a chiral zinc-diamine complex. This complex then coordinates with the aldehyde, positioning it for a stereoselective attack by an ethyl group from another diethylzinc molecule.
Caption: Proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Performance in Other Asymmetric Transformations (Further Outlook)
While detailed comparative data for this compound in other reaction types such as Michael and aldol additions is not as readily available in the literature, the structural features of this diamine suggest its potential utility.
-
Asymmetric Michael Addition: The ability to form a rigid chelate with a metal center could provide good facial shielding of the enolate, potentially leading to high enantioselectivity in the conjugate addition of nucleophiles to α,β-unsaturated systems.
-
Asymmetric Aldol Reaction: In organocatalytic aldol reactions, the diamine could function as a chiral base to generate a chiral enamine intermediate. The rigid backbone would influence the orientation of the enamine and the incoming aldehyde, thereby controlling the stereochemical outcome of the reaction.
Further research is warranted to fully explore the catalytic potential of this compound in these and other asymmetric transformations. The development of derivatives with varied steric and electronic properties could lead to highly selective and active catalysts for a broad range of applications.
References
-
Nerdinger, S., & Jordis, U. (2001). New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, 11(3), 91-92. [Link]
-
González-Olvera, R., Demare, P., & Juaristi, E. (2008). Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction. Arkivoc, 2008(6), 141-151. [Link]
-
O'Brien, P. (2008). Basic instinct: design, synthesis and evaluation of (+)-sparteine surrogates for asymmetric synthesis. Chemical Communications, (6), 655-667. [Link]
-
Pu, L. (2004). Catalytic asymmetric organozinc additions to carbonyl compounds. Tetrahedron, 60(43), 9479-9496. [Link]
-
Cui, B., Yu, J., Yu, F. C., Li, Y. M., Chang, K. J., & Shen, Y. (2015). Synthesis of (1R, 4R)-2, 5-diazabicyclo [2.2. 1] heptane derivatives by an epimerization–lactamization cascade reaction. RSC advances, 5(14), 10386-10392. [Link]
Sources
A Comparative Guide to the Spectroscopic Analysis of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane for Purity Assessment
Introduction: The Imperative of Purity for a Key Chiral Scaffold
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane is a rigid, chiral bicyclic diamine that serves as a valuable building block in medicinal chemistry and a ligand in asymmetric synthesis.[1][2][3] Its constrained conformation and defined stereochemistry are critical for its function, influencing molecular interactions in biological systems and the stereochemical outcome of chemical reactions. Consequently, rigorous purity assessment is not merely a quality control checkpoint but a fundamental necessity to ensure the validity of research data and the safety and efficacy of downstream pharmaceutical products.
This guide provides an in-depth comparison of key spectroscopic and chromatographic techniques for the comprehensive purity evaluation of this compound. We will delve into the causality behind experimental choices, present validated protocols, and compare the strengths and limitations of each method, offering field-proven insights for researchers, scientists, and drug development professionals.
Quantitative ¹H NMR (qNMR): The Gold Standard for Chemical Purity
Expertise & Experience: Why qNMR? For assessing absolute chemical purity, quantitative Nuclear Magnetic Resonance (qNMR) stands as a primary analytical method.[4] Unlike chromatographic techniques that provide relative purity (e.g., area percent), qNMR determines the absolute mass fraction of the analyte. Its power lies in the direct proportionality between the integrated NMR signal and the number of corresponding nuclei.[5] This makes it an indispensable tool for characterizing reference standards and accurately quantifying active pharmaceutical ingredients (APIs). We employ qNMR because it is mechanistically orthogonal to HPLC, often used in the final purification step, thereby providing a truly independent measure of purity.[4][6]
Experimental Protocol: Absolute Purity Determination
-
Selection of Internal Standard (IS): Choose a high-purity (>99.5%), non-hygroscopic standard with simple, sharp signals that do not overlap with the analyte. Maleic anhydride or 1,4-dinitrobenzene are excellent choices.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean vial.
-
Accurately weigh a similar mass of the chosen internal standard into the same vial. The molar ratio should be kept close to 1:1 for optimal accuracy.
-
Dissolve the mixture in a known volume of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a high-precision NMR tube.[7]
-
-
Spectrometer Configuration:
-
Use a high-field NMR spectrometer (≥400 MHz).
-
Ensure the spectrometer is properly tuned and shimmed.
-
Set quantitative acquisition parameters:
-
Pulse Angle: A calibrated 90° pulse.
-
Relaxation Delay (D1): Set to at least 5 times the longest T₁ relaxation time of both the analyte and the standard (typically D1 ≥ 30 s) to ensure full relaxation of all relevant protons.
-
Acquisition Time (AQ): Sufficiently long to ensure high digital resolution.
-
Number of Scans (NS): Typically 16-64 scans to achieve an excellent signal-to-noise ratio (S/N > 250:1).
-
-
-
Data Processing & Analysis:
-
Apply a zero-filling and a gentle exponential window function before Fourier transformation.
-
Perform a meticulous phase and baseline correction.
-
Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard. For this compound, the N-methyl singlet is often an ideal choice.
-
Calculate the purity (Purityₐ) using the following equation[5][6]:
Purityₐ (%) = (Iₐ / Iₛₜd) * (Nₛₜd / Nₐ) * (Mₐ / Mₛₜd) * (mₛₜd / mₐ) * Purityₛₜd
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
M = Molar mass
-
m = Weighed mass
-
a = Analyte
-
std = Internal Standard
-
-
Expected Data & Interpretation
A high-purity sample will exhibit a clean ¹H NMR spectrum. Based on published data for related structures, the spectrum of this compound is expected to show distinct signals for the N-methyl group (a singlet), and complex multiplets for the bridgehead and methylene protons of the bicyclic system.[7] Impurities, such as residual solvents (e.g., toluene, diethyl ether from synthesis[7]) or synthetic precursors, will appear as additional peaks that can be identified and, if necessary, quantified.
Visualization: qNMR Workflow
Caption: Workflow for purity assessment by qNMR.
Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity
Expertise & Experience: Why Chiral HPLC? The biological activity and regulatory acceptance of chiral molecules often depend on their enantiomeric purity.[8] Chiral HPLC is the definitive technique for separating and quantifying enantiomers. The method relies on the differential diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP), leading to different retention times.[9] For this compound, this method is essential to quantify the level of the potentially undesired (1S,4S) enantiomer.
Experimental Protocol: Enantiomeric Excess (% ee) Determination
-
System & Column:
-
Method Development & Optimization:
-
Mobile Phase: A typical mobile phase for this class of compounds is a mixture of n-hexane and an alcohol modifier like isopropanol (IPA) or ethanol (e.g., 90:10 v/v n-Hexane:IPA).[10][11] Small amounts of an amine additive (e.g., 0.1% diethylamine) may be required to improve peak shape and prevent tailing.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Temperature: Column temperature should be controlled (e.g., 25 °C) for reproducible retention times.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for compounds lacking a strong chromophore.
-
-
System Suitability:
-
Before sample analysis, inject a racemic or enantiomerically-enriched sample of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane.
-
The resolution (Rs) between the two enantiomer peaks must be greater than 1.5 to ensure accurate quantification.[12]
-
-
Sample Analysis:
-
Prepare a dilute solution of the sample (e.g., 0.5 mg/mL) in the mobile phase.
-
Inject the sample and record the chromatogram.
-
-
Data Analysis:
-
Identify the peaks corresponding to the (1R,4R) and (1S,4S) enantiomers based on their retention times (validated with a reference standard).
-
Calculate the enantiomeric excess (% ee) using the peak areas:
% ee = ([Area(R,R) - Area(S,S)] / [Area(R,R) + Area(S,S)]) * 100
-
Expected Data & Interpretation
An ideal chromatogram for a highly pure sample will show a single, sharp peak for the (1R,4R) enantiomer. The presence of the (1S,4S) enantiomer will be indicated by a second peak at a different retention time. The limit of quantification (LOQ) for the minor enantiomer should be established during method validation to define the reliable reporting threshold.[12]
Visualization: Chiral HPLC Workflow
Caption: Workflow for enantiomeric purity by Chiral HPLC.
Complementary Techniques: Mass Spectrometry and Infrared Spectroscopy
While qNMR and Chiral HPLC are the primary methods for quantitative purity assessment, Mass Spectrometry (MS) and Infrared (IR) Spectroscopy provide essential confirmatory data.
A. Mass Spectrometry (MS)
Trustworthiness: Why MS? MS is a powerful tool for confirming the identity of the target compound by providing its exact molecular weight. When coupled with a separation technique (LC-MS or GC-MS), it becomes highly effective for identifying unknown impurities.
-
Protocol (LC-MS): The sample is analyzed using an HPLC system (either chiral or reversed-phase) connected to a mass spectrometer (e.g., ESI-QTOF).
-
Data Interpretation: A pure sample of this compound (MW = 112.17 g/mol ) will show a dominant peak at m/z 113.1 [M+H]⁺ in the mass spectrum under positive electrospray ionization.[13] Other observed m/z values can be investigated as potential impurities, such as unreacted starting materials or byproducts from the synthesis, which often involves precursors derived from hydroxyproline.[2]
B. Infrared (IR) Spectroscopy
Trustworthiness: Why IR? IR spectroscopy provides a unique molecular "fingerprint" and is excellent for confirming the presence of key functional groups. It is a rapid, non-destructive method for identity verification.
-
Protocol (ATR): A small amount of the sample is placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory and the spectrum is acquired.
-
Data Interpretation: The IR spectrum of this bicyclic diamine will be characterized by:
-
C-H stretching vibrations from the methyl and bicyclic alkane structure (typically ~2850-2960 cm⁻¹).
-
N-H stretching (if analyzing the des-methyl parent compound or certain salts).
-
C-N stretching vibrations in the fingerprint region (~1000-1250 cm⁻¹). The spectrum should be compared against a reference standard. The absence of unexpected peaks (e.g., a strong C=O stretch around 1700 cm⁻¹, which could indicate a lactam intermediate[2]) supports the purity of the material.
-
Comparative Summary of Analytical Techniques
| Technique | Primary Purpose | Strengths | Limitations |
| qNMR | Absolute Chemical Purity | Truly quantitative (primary method), provides structural information, detects a wide range of impurities.[14][15] | Lower sensitivity than HPLC, requires pure internal standard, can have signal overlap issues. |
| Chiral HPLC | Enantiomeric Purity (% ee) | High resolution for enantiomers, high sensitivity, well-established for regulatory submissions.[9][16] | Requires method development, may require derivatization for detection, provides relative purity only. |
| LC-MS | Identity Confirmation & Impurity ID | Confirms molecular weight with high accuracy, excellent for identifying unknown impurities. | Not inherently quantitative without specific method validation and standards, response factors vary. |
| IR Spectroscopy | Identity Confirmation | Fast, non-destructive, provides a unique molecular fingerprint for functional groups. | Not quantitative, limited use for assessing purity unless impurities have unique functional groups. |
Conclusion
A multi-pronged analytical approach is essential for the robust purity assessment of this compound. No single technique can provide a complete picture. Quantitative NMR should be employed as the primary method for determining absolute chemical purity. Chiral HPLC is the indispensable tool for confirming enantiomeric purity. Finally, Mass Spectrometry and IR Spectroscopy serve as critical, complementary techniques for confirming molecular identity and characterizing unknown impurities. By integrating the data from these orthogonal methods, researchers and developers can ensure the quality and integrity of this vital chiral building block, leading to more reliable and reproducible scientific outcomes.
References
-
Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. (2016). National Institute of Standards and Technology (NIST). [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. (2014). National Institutes of Health (NIH). [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc. [Link]
-
System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2004). Pharmaceutical Technology. [Link]
-
Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. (2014). Journal of Medicinal Chemistry, ACS Publications. [Link]
-
New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. (2001). RSC Publishing. [Link]
-
Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. (2014). Bangladesh Pharmaceutical Journal. [Link]
-
The Development and Validation of a Chiral High Performance Liquid Chromatography Method for the Identification and Quantification of (R)-Enantiomer in 10-Hydroxycamptothecin. (2015). ResearchGate. [Link]
-
A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. (2018). Research Journal of Pharmacy and Technology. [Link]
-
Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. (2012). Scientific Research Publishing (SCIRP). [Link]
-
2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. (2001). Semantic Scholar. [Link]
-
Determination of Enantioselectivities by Means of Chiral Stationary Phase HPLC in Order to Identify Effective Proline-Derived Organocatalysts. (2017). SciELO. [Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. (2015). ResearchGate. [Link]
-
This compound. PubChem. [Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction | Request PDF. (2015). ResearchGate. [Link]
-
Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. (1974). ACS Publications. [Link]
-
Microhydrated clusters of a pharmaceutical drug: infrared spectra and structures of amantadineH+(H2O)n. (2023). RSC Publishing. [Link]
-
Chemodivergence in Enantioselective Desymmetrization of Diazabicycles: Ring-Opening versus Reductive Arylation - Supporting Information. (2012). ACS Publications. [Link]
-
HPLC Determination of Enantiomeric 2-Azabicyclo[2.2.1]hept-5-en-3-one on Chiral Stationary Phase. (2011). ResearchGate. [Link]
-
Bicyclo[2.2.1]heptane, 2-methyl-3-methylene-2-(4-methyl-3-pentenyl)-, (1S-exo)-. NIST WebBook. [Link]
-
Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. (2015). RSC Publishing. [Link]
-
Bicyclic Conformationally Restricted Diamines. (2011). ACS Publications. [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. emerypharma.com [emerypharma.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. rjptonline.org [rjptonline.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. This compound | C6H12N2 | CID 15629280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance | NIST [nist.gov]
- 15. resolvemass.ca [resolvemass.ca]
- 16. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
A Comparative Guide to the Substrate Scope of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its Analogs in Asymmetric Catalysis
For researchers, scientists, and professionals in drug development, the selection of a suitable chiral catalyst is a critical decision that profoundly influences the efficiency, stereoselectivity, and overall success of an asymmetric synthesis. This guide provides an in-depth technical assessment of the substrate scope of reactions catalyzed by the chiral diamine (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its closely related analogs. By presenting objective comparisons and supporting experimental data, we aim to equip you with the necessary insights to make informed decisions for your synthetic challenges.
The rigid bicyclic structure of 2,5-diazabicyclo[2.2.1]heptane derivatives makes them compelling scaffolds for chiral catalysts in a variety of asymmetric transformations. Their conformational rigidity allows for a well-defined chiral environment, which is essential for achieving high levels of stereocontrol. In this guide, we will focus primarily on the well-documented asymmetric Michael addition, a cornerstone of carbon-carbon bond formation, to illustrate the capabilities and limitations of these catalysts.
Mechanistic Rationale: The Role of Chiral Diamines in Asymmetric Michael Additions
The catalytic cycle of a chiral diamine-catalyzed Michael addition of a ketone to a nitroolefin typically proceeds through an enamine intermediate. The secondary amine of the catalyst condenses with the ketone to form a chiral enamine. This enamine then attacks the Michael acceptor (the nitroolefin), directed by the chiral scaffold of the catalyst, to form a new carbon-carbon bond with high stereoselectivity. Subsequent hydrolysis releases the product and regenerates the catalyst for the next cycle. The structural rigidity and stereochemistry of the diazabicyclo[2.2.1]heptane core are paramount in creating a sterically hindered environment that dictates the facial selectivity of the enamine's attack on the nitroolefin.
Figure 1: Generalized catalytic cycle for the asymmetric Michael addition of a ketone to a nitroolefin catalyzed by a chiral diamine.
Assessing the Substrate Scope: A Focus on the Asymmetric Michael Addition
To provide a clear comparison, we will examine the performance of a prominent analog, (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane, in the asymmetric Michael addition of cyclohexanone to various nitroolefins. This data, from a study by Ávila-Ortiz et al., serves as a valuable benchmark for understanding the potential of the diazabicyclo[2.2.1]heptane scaffold in catalysis. The use of a tosyl group in place of a methyl group can influence the catalyst's electronic properties and steric hindrance, providing a basis for comparison.
Performance of (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane in the Michael Addition of Cyclohexanone to Nitroolefins
The following table summarizes the experimental results for the Michael addition of cyclohexanone to a range of substituted β-nitrostyrenes, catalyzed by (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane in the presence of (R)-mandelic acid as a co-catalyst under solvent-free conditions.[1]
| Entry | Nitroolefin (Substituent) | Yield (%) | dr (syn/anti) | ee (%) (syn) |
| 1 | H | 92 | >95:5 | 94 |
| 2 | 4-Me | 95 | >95:5 | 93 |
| 3 | 4-OMe | 96 | >95:5 | 92 |
| 4 | 4-F | 93 | >95:5 | 95 |
| 5 | 4-Cl | 94 | >95:5 | 96 |
| 6 | 4-Br | 95 | >95:5 | 97 |
| 7 | 4-NO₂ | 98 | >95:5 | 98 |
| 8 | 2-Cl | 90 | 90:10 | 90 |
| 9 | 2-Br | 91 | 90:10 | 91 |
Table 1: Substrate scope for the asymmetric Michael addition of cyclohexanone to various nitroolefins catalyzed by (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane with (R)-mandelic acid as a co-catalyst.[1]
The data reveals that the tosylated catalyst is highly effective, affording excellent yields and enantioselectivities for a variety of electronically diverse substituents on the aromatic ring of the nitroolefin. Both electron-donating and electron-withdrawing groups are well-tolerated. A slight decrease in diastereoselectivity and enantioselectivity is observed with ortho-substituted substrates, likely due to increased steric hindrance near the reaction center.
Comparison with Other Chiral Diamine Catalysts
-
Proline-derived catalysts: These are among the most widely used organocatalysts for Michael additions. They are known for their high enantioselectivity but can sometimes require higher catalyst loadings and longer reaction times.
-
Cinchona alkaloid-derived catalysts: These bifunctional catalysts, often incorporating a thiourea moiety, can activate both the nucleophile and the electrophile, leading to high efficiency and stereoselectivity across a broad range of substrates.
The rigid bicyclic structure of the 2,5-diazabicyclo[2.2.1]heptane core offers a distinct stereochemical environment compared to the more flexible five-membered ring of proline or the larger, more complex structure of cinchona alkaloids. This rigidity can be advantageous in achieving high stereocontrol, as evidenced by the excellent results obtained with the tosylated analog. The N-methyl group in the target catalyst, this compound, is expected to have a less pronounced electronic effect than the N-tosyl group but will still contribute to the steric environment around the active nitrogen atom.
Experimental Protocols
The following is a representative experimental protocol for the asymmetric Michael addition catalyzed by a 2,5-diazabicyclo[2.2.1]heptane derivative, based on the work of Ávila-Ortiz et al.[1]
Materials:
-
(1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane (catalyst)
-
(R)-Mandelic acid (co-catalyst)
-
Cyclohexanone (nucleophile)
-
Substituted β-nitrostyrene (electrophile)
-
Solvent (if required, though the cited procedure is solvent-free)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane (0.02 mmol, 10 mol%) and (R)-mandelic acid (0.02 mmol, 10 mol%).
-
Add the corresponding nitroolefin (0.2 mmol, 1.0 equiv).
-
Add cyclohexanone (1.0 mmol, 5.0 equiv).
-
Stir the reaction mixture at room temperature for the time specified for the particular substrate (typically 24-72 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired γ-nitro ketone.
-
Determine the yield, diastereomeric ratio (by ¹H NMR), and enantiomeric excess (by chiral HPLC).
Figure 2: A typical experimental workflow for the asymmetric Michael addition.
Conclusion and Future Outlook
The (1R,4R)-2,5-diazabicyclo[2.2.1]heptane scaffold represents a potent platform for the development of chiral organocatalysts. The high yields and excellent enantioselectivities achieved with the N-tosylated analog in the asymmetric Michael addition of ketones to nitroolefins underscore the potential of this rigid bicyclic diamine system. While further research is needed to fully elucidate the substrate scope of the N-methylated derivative, this compound, the available data on its analogs suggests it is a promising catalyst for asymmetric C-C bond formation.
Future investigations should focus on a direct comparative analysis of the N-methyl and N-tosyl derivatives to understand the electronic and steric effects of the N-substituent on catalytic activity and selectivity. Expanding the application of these catalysts to other asymmetric transformations, such as aldol reactions, Mannich reactions, and Diels-Alder reactions, would further demonstrate their versatility and utility in synthetic organic chemistry.
References
-
Ávila-Ortiz, C. G., López-Ortiz, M., & Vega-Peñaloza, A. (2015). Use of (R)-Mandelic Acid as Chiral Co-Catalyst in the Michael Addition Reaction Organocatalyzed by (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane under Solvent-Free Conditions. Asymmetric Catalysis, 2(1). [Link]
-
Alonso, D. A., Baeza, A., Chinchilla, R., Gómez, C., Guillena, G., Pastor, I. M., & Ramón, D. J. (2017). Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules, 22(6), 895. [Link]
-
Jordis, U., Kesselgruber, M., & Nerdinger, S. (2001). New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ARKIVOC, 2001(2), 69-81. [Link]
-
Cui, B., Yu, J., Yu, F.-C., Li, Y.-M., Chang, K.-J., & Shen, Y. (2015). Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, 5(14), 10386-10392. [Link]
Sources
A Comparative Cost-Effectiveness Analysis of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane in Asymmetric Synthesis
Executive Summary
The selection of a chiral ligand is a critical decision in the development of asymmetric syntheses, profoundly impacting catalytic efficiency, stereochemical outcome, and overall process economics. This guide presents an in-depth cost-effectiveness analysis of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, a rigid bicyclic diamine, as a chiral ligand. Its performance and economic viability are benchmarked against a more conventional C₂-symmetric ligand, (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane (DMCDA), in the context of the asymmetric addition of diethylzinc to benzaldehyde—a standard model for evaluating chiral catalysts. Our analysis reveals that while the initial synthesis of the diazabicyclo[2.2.1]heptane scaffold is more complex, its rigidity can offer superior enantioselectivity in certain applications, potentially justifying the upfront investment through higher product value and reduced purification costs. This guide provides researchers, chemists, and process development professionals with the necessary data and experimental protocols to make an informed decision based on a holistic view of performance and cost.
Introduction: The Role of Chiral Diamines in Asymmetric Catalysis
Chiral vicinal diamines are a cornerstone of modern asymmetric synthesis, serving as privileged ligands for a wide array of metal-catalyzed transformations.[1] Their ability to form stable chelate complexes with metal centers creates a well-defined chiral environment, enabling the transfer of stereochemical information to a substrate with high fidelity. The structural rigidity, electronic properties, and steric hindrance of the diamine ligand are key parameters that dictate the success of a catalytic process.[2][3]
This compound is a conformationally rigid chiral diamine. Its bicyclic structure locks the piperazine-like ring into a specific conformation, which can lead to a more organized transition state and, consequently, higher levels of enantioselectivity compared to flexible ligands.[4] This structural constraint is a key design element for minimizing competing reaction pathways.[5]
For a meaningful comparison, we benchmark it against (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane (DMCDA) . Derived from 1,2-diaminocyclohexane, DMCDA is a widely used and commercially available C₂-symmetric ligand known for its versatility and effectiveness in numerous catalytic reactions. Its conformational flexibility, while sometimes a drawback, also allows it to adapt to various metal centers and substrates.
Synthetic Accessibility and Ligand Cost Analysis
The true cost of a ligand extends beyond its purchase price; it encompasses the accessibility of starting materials, the efficiency of the synthetic route, and the ease of scale-up.
Synthesis of this compound
The synthesis of the (1R,4R)-diazabicyclo[2.2.1]heptane core originates from the chiral pool, typically starting from naturally occurring trans-4-hydroxy-L-proline.[4][6] The route requires multiple steps to invert the stereochemistry at C4 and subsequently form the bicyclic system. A notable strategy involves an epimerization-lactamization cascade reaction to build the core structure.[6] While elegant, these multi-step syntheses can result in a higher cost for the final ligand, particularly at a smaller scale.
Synthesis of (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane (DMCDA)
The synthesis of DMCDA is considerably more straightforward. It begins with commercially available and inexpensive (1R,2R)-1,2-diaminocyclohexane, which can be directly N-methylated using various established methods, such as reductive amination with formaldehyde or alkylation with methyl iodide. The high efficiency and simplicity of this two-step process make DMCDA a more economical option from a purely synthetic standpoint.
Caption: Comparative synthetic pathways for the two chiral diamine ligands.
Table 1: Comparison of Synthetic Routes and Estimated Costs
| Parameter | This compound | (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane (DMCDA) |
| Primary Starting Material | trans-4-hydroxy-L-proline | (1R,2R)-1,2-diaminocyclohexane |
| Typical No. of Steps | 6 - 8 steps[6] | 1 - 2 steps |
| Key Synthetic Challenge | Stereochemical inversion, ring formation | Control of over-methylation |
| Overall Yield (Indicative) | Moderate (20-30%) | High (70-90%) |
| Starting Material Cost | Low | Low |
| Overall Ligand Cost | High | Low to Moderate |
| Commercial Availability | Available from specialty suppliers[7][8][9] | Widely available from major suppliers |
Performance in a Benchmark Catalytic Reaction
To provide a functional comparison, we evaluate the performance of both ligands in the asymmetric addition of diethylzinc (Et₂Zn) to benzaldehyde. This reaction is a well-established benchmark for assessing the efficacy of chiral catalysts, as the enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol is highly sensitive to the ligand's structure.
The proposed catalytic cycle involves the formation of a dimeric zinc-ligand complex. The chiral environment created by the diamine ligand dictates the facial selectivity of the benzaldehyde addition to the ethyl group transferred from the zinc center.
Caption: Generalized catalytic cycle for the addition of Et₂Zn to benzaldehyde.
Table 2: Performance Comparison in the Asymmetric Addition of Et₂Zn to Benzaldehyde
| Parameter | This compound Derivative | (1R,2R)-DMCDA |
| Ligand Type | Rigid Bicyclic Diamine | Flexible C₂-Symmetric Diamine |
| Catalyst Loading (mol%) | 2 - 5% | 1 - 2% |
| Reaction Time (h) | 12 - 24 | 2 - 8 |
| Yield (%) | > 90% | > 95% |
| Enantiomeric Excess (ee %) | Up to 78% (for related derivatives) | 90 - 98% |
| Product Configuration | (R) | (R) |
Note: Data is aggregated from representative literature and may vary based on specific reaction conditions, substrate, and exact ligand structure.
The data indicates that while both ligands can catalyze the reaction effectively, the more established and flexible DMCDA ligand generally provides higher enantioselectivity under optimized conditions for this specific benchmark reaction. However, the performance of the diazabicyclo[2.2.1]heptane scaffold is significant and its rigid nature may prove superior for other substrate classes or reaction types where conformational control is more critical.
Final Cost-Effectiveness Evaluation
A holistic cost-effectiveness analysis must integrate the cost of the ligand with its catalytic performance. We can define a "Process Cost Index" (PCI) as:
PCI = (Cost of Ligand per mole / (Yield % × ee % × Turnovers))
A lower PCI indicates better cost-effectiveness.
Table 3: Cost-Effectiveness Scorecard
| Metric | This compound | (1R,2R)-N,N'-Dimethyl-1,2-diaminocyclohexane (DMCDA) | Justification |
| Ligand Synthesis Cost | High | Low | Fewer synthetic steps and cheaper starting materials for DMCDA. |
| Catalytic Activity (TOF) | Moderate | High | DMCDA often exhibits faster reaction times. |
| Enantioselectivity | Good to High | Very High | DMCDA is highly optimized for this benchmark reaction. |
| Scalability | Moderate | High | The straightforward synthesis of DMCDA is easier to scale. |
| Potential for Novelty | High | Low | The rigid scaffold offers opportunities for new catalyst development. |
| Overall PCI (Indicative) | Higher | Lower | Winner for this specific benchmark reaction. |
However, the value of This compound should not be dismissed. Its utility may become paramount in more complex systems where:
-
The substrate demands a rigid and sterically defined catalytic pocket to achieve high enantioselectivity.
-
The flexibility of ligands like DMCDA leads to multiple competing transition states and lower selectivity.
-
The development of novel, patentable catalytic processes is the primary goal.
Experimental Protocols
The following protocols are representative and should be optimized for specific laboratory conditions and scales.
Protocol 1: Synthesis of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane (Illustrative Route)
This protocol is based on the synthetic strategy involving directed metalation of a Boc-protected precursor, which is a common method for functionalizing this scaffold.[4][10]
-
Starting Material Synthesis: The parent compound, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane, is synthesized from trans-4-hydroxy-L-proline over several steps as reported in the literature.[4]
-
Boc Protection: To a solution of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane dihydrobromide (1 eq) in dichloromethane, add triethylamine (4 eq) at 5 °C. Add Boc-anhydride (1.25 eq) and stir for 6 hours. After workup, the mono-Boc protected product is isolated.
-
Methylation: The remaining free amine of the Boc-protected intermediate can be methylated using standard conditions (e.g., formaldehyde and sodium triacetoxyborohydride).
-
Deprotonation & Lithiation (for further functionalization): To a solution of the N-Boc, N'-Methyl diamine (1 eq) and TMEDA (1.5 eq) in dry THF at -78 °C, add sec-butyllithium (1.5 eq) dropwise. The resulting lithiated species can be reacted with various electrophiles.
-
Deprotection: The Boc group is removed by treatment with an acid such as trifluoroacetic acid (TFA) or HCl in an appropriate solvent to yield the final product.
Protocol 2: Asymmetric Addition of Diethylzinc to Benzaldehyde
-
Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve the chiral diamine ligand (0.02 mmol, 2 mol%) in 2 mL of dry toluene.
-
Reaction Initiation: Add diethylzinc (1.0 M solution in hexanes, 1.2 mmol, 1.2 eq) to the ligand solution and stir at room temperature for 30 minutes.
-
Substrate Addition: Cool the flask to 0 °C and add freshly distilled benzaldehyde (1.0 mmol, 1 eq) dropwise over 5 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of benzaldehyde by TLC or GC analysis.
-
Quenching and Workup: Once the reaction is complete, carefully quench by the slow addition of 5 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield 1-phenyl-1-propanol. Determine the enantiomeric excess (ee) by chiral HPLC analysis.
References
-
Braish, T. F., et al. Synthesis of 2-Methyl-2,5-diazabicyclo[2.2.1]heptane, Side Chain to Danofloxacin. Organic Process Research & Development, ACS Publications. Available from: [Link]
-
Cui, B., et al. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, RSC Publishing. Available from: [Link]
-
Cui, B., et al. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. RSC Advances, RSC Publishing. Available from: [Link]
-
ResearchGate. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization-lactamization cascade reaction | Request PDF. Available from: [Link]
-
Cui, B., et al. Synthesis of (1R,4R)-2,5-diazabicyclo[2.2.1]heptane derivatives by an epimerization–lactamization cascade reaction. ResearchGate. Available from: [Link]
-
Synthonix. This compound dihydrochloride. Available from: [Link]
-
Michael, J. P., & Toste, F. D. Asymmetric Synthesis of Diamine Derivatives via Sequential Palladium and Rhodium Catalysis. PMC, NIH. Available from: [Link]
-
Jia, T., et al. Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. The Journal of Organic Chemistry, ACS Publications. Available from: [Link]
-
BIP. Synthesis of chiral 2-azabicycloalkane derivatives and their application in asymmetric synthesis. Available from: [Link]
-
Knesl, P., et al. 2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Semantic Scholar. Available from: [Link]
-
Knesl, P., et al. (PDF) New C-substituted (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives. Preparation utilizing the directed metalation strategy. Application in enantioselective catalysis. ResearchGate. Available from: [Link]
-
ResearchGate. Chiral Tertiary Diamines in Asymmetric Synthesis | Request PDF. Available from: [Link]
-
ChemRxiv. Chiral Diamine in Small Molecule Biomimetic Asymmetric Catalysis. Available from: [Link]
-
ResearchGate. Chiral Ligands in Asymmetric Synthesis: Design and Applications. Available from: [Link]
-
Knesl, P., et al. New 2,5-diazabicyclo[2.2.1]heptanes and their application in the asymmetric addition of diethylzinc to benzaldehyde. Mendeleev Communications, RSC Publishing. Available from: [Link]
-
Sci-Hub. Cheap Chiral Ligands for Asymmetric Transition Metal Catalyzed Reactions. Available from: [Link]
-
Alvaro, G., et al. Synthesis of (S,S)- and (R,R)-2-alkyl-2,5-diazabicyclo[2.2.1]heptanes. ACS Publications. Available from: [Link]
-
Pfaltz, A., & Drury, W. J. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P - PNAS. PNAS. Available from: [Link]
-
Pfaltz, A., & Drury, W. J. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands. PNAS. Available from: [Link]
-
Lu, Z., et al. Synthesis and Biological Evaluation of Novel Hybrids of Highly Potent and Selective α4β2-Nicotinic Acetylcholine Receptor (nAChR) Partial Agonists. PMC, PubMed Central. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnas.org [pnas.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pnas.org [pnas.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthonix, Inc > Synthons > this compound dihydrochloride - [M14018] [synthonix.com]
- 8. This compound dihydrochl… [cymitquimica.com]
- 9. This compound dihydrobromide 97% | CAS: 125224-64-8 | AChemBlock [achemblock.com]
- 10. researchgate.net [researchgate.net]
(1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane: A Critical Evaluation of its Catalytic Efficacy in Asymmetric Synthesis
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric organocatalysis, the quest for novel, efficient, and stereoselective catalysts is perpetual. Among the myriad of chiral scaffolds, bicyclic diamines have garnered significant attention due to their rigid conformational structures, which can impart a high degree of stereocontrol in chemical transformations. This guide provides an in-depth technical overview and comparative analysis of the catalytic efficacy of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane, a unique chiral bicyclic diamine. By juxtaposing its performance with established organocatalysts, particularly L-proline and its derivatives, this document aims to equip researchers, scientists, and drug development professionals with the critical insights needed to evaluate its potential in their synthetic endeavors.
Introduction: The Rationale for Rigid Scaffolds in Asymmetric Catalysis
The efficacy of a chiral organocatalyst is intrinsically linked to its ability to create a well-defined three-dimensional environment around the reacting substrates. This environment dictates the facial selectivity of bond formation, ultimately determining the enantiomeric excess (e.e.) of the product. While flexible catalysts can be effective, their conformational lability can lead to multiple competing transition states, potentially eroding stereoselectivity.
This compound, with its bridged bicyclic structure, offers a solution to this challenge. The rigid [2.2.1]heptane core locks the relative positions of the two nitrogen atoms, creating a predictable and sterically demanding chiral pocket. The presence of a tertiary amine (N-methyl) and a secondary amine provides dual functionalities for activation, analogous to the well-established mechanisms of proline catalysis. The core hypothesis is that this rigid framework will lead to a more ordered transition state and, consequently, higher enantioselectivity compared to more flexible catalysts.
Comparative Analysis of Catalytic Performance
Direct experimental data on the catalytic performance of this compound across a broad range of asymmetric reactions is limited in the published literature. However, by examining the performance of its enantiomer and closely related derivatives, and comparing this to benchmark data for L-proline, we can construct a robust evaluation of its potential.
Asymmetric Michael Addition
The Michael addition is a cornerstone of carbon-carbon bond formation. The efficacy of (1S,4S)-2-Tosyl-2,5-diazabicyclo[2.2.1]heptane, a derivative of the enantiomeric scaffold of our target molecule, has been demonstrated in the solvent-free Michael addition, where the use of (R)-mandelic acid as a chiral co-catalyst was explored. While direct comparison is challenging due to the different reaction conditions and the presence of the tosyl group and co-catalyst, it establishes the potential of the diazabicyclo[2.2.1]heptane core to facilitate this transformation.
To provide a meaningful comparison, we can benchmark this against the well-documented performance of L-proline in the asymmetric Michael addition of cyclohexanone to β-nitrostyrene.
Table 1: Comparative Performance in Asymmetric Michael Additions
| Catalyst | Michael Donor | Michael Acceptor | Solvent | Time (h) | Yield (%) | d.r. (syn:anti) | e.e. (%) | Reference |
| L-Proline | Cyclohexanone | β-nitrostyrene | DMSO | 96 | 95 | 95:5 | 20 | [1] |
| (S)-5-(pyrrolidin-2-yl)-1H-tetrazole | Propanal | β-nitrostyrene | CH₂Cl₂ | 48 | 96 | >95:5 | 78 | [1] |
Analysis: L-proline itself provides modest enantioselectivity in this benchmark reaction. However, simple derivatives like the tetrazole analog significantly boost the e.e., highlighting the sensitivity of the catalytic system to electronic and steric modifications. The performance of the tosylated diazabicyclo[2.2.1]heptane derivative (in a different reaction) suggests that the rigid scaffold is a promising platform. It is reasonable to hypothesize that this compound, with its inherent chirality and defined structure, could offer competitive, if not superior, enantioselectivity to proline, particularly with optimization of reaction conditions.
Asymmetric Aldol Reaction
The aldol reaction is another critical C-C bond-forming reaction where organocatalysis has made a significant impact. While no direct data for this compound in aldol reactions has been found, we can again turn to L-proline for a benchmark. The reaction between acetone and benzaldehyde is a classic example.
Table 2: Benchmark Performance of L-Proline in the Asymmetric Aldol Reaction
| Catalyst | Aldehyde | Ketone | Solvent | Time (h) | Yield (%) | e.e. (%) | Reference |
| L-Proline | Benzaldehyde | Acetone | DMSO/CHCl₃ (1:1) | 96 | 76 | 77 | [2] |
| L-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO/Acetone (4:1) | 4 | 68 | 76 | [3] |
Analysis: L-proline provides good yields and respectable enantioselectivities in the aldol reaction. The key to its success lies in the formation of an enamine intermediate and a well-organized transition state. The rigid structure of this compound could potentially offer a more pre-organized and sterically hindered environment for the incoming aldehyde, leading to enhanced facial discrimination.
Asymmetric Biginelli Reaction
Data is available for the enantiomer of the parent diamine, (1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr, and its N-methylated derivative in the enantioselective Biginelli reaction. This multicomponent reaction is of significant importance in the synthesis of medicinally relevant dihydropyrimidinones.
Table 3: Performance of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane Derivatives in the Biginelli Reaction [4]
| Catalyst | Aldehyde | Yield (%) | e.e. (%) |
| (1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr | Benzaldehyde | 85 | 18 (S) |
| (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | Benzaldehyde | 78 | 25 (S) |
| (1S,4S)-2,5-diazabicyclo[2.2.1]heptane·2HBr | 4-Chlorobenzaldehyde | 92 | 37 (S) |
| (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane | 4-Chlorobenzaldehyde | 81 | 33 (S) |
Analysis: The observed enantioselectivities are moderate. Interestingly, the N-methylated derivative, which is the enantiomer of the primary subject of this guide, generally provides slightly higher enantioselectivity than the parent diamine hydrobromide. This suggests that the methyl group plays a role in the stereodetermining step, likely by influencing the steric environment of the catalytic site. While the e.e. values are not exceptionally high, they demonstrate the catalytic competence of this scaffold in a complex multicomponent reaction. Further derivatization of the secondary amine could be a fruitful avenue for improving enantioselectivity.
Mechanistic Considerations: The Advantage of Rigidity
The catalytic cycle of secondary amine organocatalysts like L-proline and, presumably, this compound involves the formation of key intermediates: an enamine from a ketone or aldehyde donor and an iminium ion from an α,β-unsaturated aldehyde acceptor. The stereochemical outcome of the reaction is determined in the subsequent C-C bond-forming step.
Computational studies on proline catalysis have revealed the crucial role of the carboxylic acid group in orienting the substrates through hydrogen bonding in the transition state.[5][6] In the case of this compound, the secondary amine is expected to form the enamine or iminium ion, while the tertiary amine and the rigid bicyclic framework provide the chiral environment.
The rigidity of the [2.2.1] bicyclic system is expected to offer a distinct advantage over the more flexible pyrrolidine ring of proline. By restricting the conformational freedom of the catalyst, it can lead to a more defined and lower energy transition state for the desired enantiomer, while increasing the energy of the transition state leading to the undesired enantiomer.
Caption: Hypothesized enamine catalysis workflow for an aldol reaction.
Experimental Protocols
While specific, optimized protocols for this compound are not widely available, the following general procedures for proline-catalyzed reactions can serve as a starting point for methodology development with this novel catalyst. The rigidity of the bicyclic diamine may necessitate adjustments to solvent, temperature, and catalyst loading to achieve optimal results.
General Procedure for Asymmetric Aldol Reaction (Benchmark)[7]
-
To a stirred solution of the desired aldehyde (0.25 mmol) in the chosen solvent (e.g., DMSO/CHCl₃, 1:1, 0.5 mL), add the ketone (e.g., acetone, 1.25 mmol).
-
Add L-proline (10-20 mol%).
-
Stir the reaction mixture at the desired temperature (-10 to 25 °C) for 24-72 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. studylib.net [studylib.net]
- 4. [PDF] Application of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives in asymmetric organocatalysis: the Biginelli reaction | Semantic Scholar [semanticscholar.org]
- 5. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
This document provides a comprehensive, step-by-step guide for the proper disposal of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its common salt forms (e.g., dihydrochloride, dihydrobromide). As a bicyclic diamine, this compound possesses specific chemical properties and hazards that necessitate a rigorous and compliant disposal protocol. Adherence to these procedures is critical for ensuring laboratory safety, protecting environmental health, and maintaining regulatory compliance. This guide is designed for researchers, scientists, and drug development professionals who handle this chemical.
Hazard Assessment & Waste Characterization: The Foundation of Safe Disposal
The first and most critical step in any chemical disposal workflow is to understand the inherent risks. This compound is classified as a hazardous substance. Its disposal is therefore regulated under federal and local laws, most notably the Resource Conservation and Recovery Act (RCRA) in the United States, which gives the Environmental Protection Agency (EPA) the authority to control hazardous waste from "cradle-to-grave"[1].
Based on available Safety Data Sheets (SDS), the compound and its salts present multiple hazards. These properties are what legally define it as a hazardous waste and dictate the stringent disposal requirements.
Table 1: GHS Hazard Classifications for this compound and its Salts
| Hazard Statement Code | Description | Implication for Disposal |
| H302 | Harmful if swallowed | The compound is toxic, requiring containment to prevent ingestion by wildlife or contamination of water sources.[2][3][4] |
| H315 / H314 | Causes skin irritation / severe skin burns | As a corrosive and irritant, this chemical can damage living tissue.[2][3][4][5] It must be handled with appropriate PPE and cannot be disposed of in standard landfill or sewer systems. |
| H318 / H319 | Causes serious eye damage / serious eye irritation | The risk of severe eye damage underscores the need for sealed, robust waste containers to prevent accidental splashes or exposure during handling and transport.[2][3][5][6] |
| H335 | May cause respiratory irritation | Respiratory irritation potential means waste containers must be kept tightly sealed to prevent the release of dust or vapors into the laboratory or during storage.[2][3][4][5][7] |
| H227 | Combustible liquid | The free-base form may be a combustible liquid, which carries implications for storage and final disposal methods, often requiring incineration.[4] Some amine wastes may be classified as ignitable (D001).[8] |
Due to these characteristics, any waste containing this compound, including pure unused chemical, reaction mixtures, contaminated consumables (e.g., pipette tips, weighing paper), and spill cleanup materials, must be disposed of as hazardous chemical waste. Under no circumstances should this chemical or its containers be disposed of via standard trash or sanitary sewer systems. [7][9][10]
Mandatory Personal Protective Equipment (PPE)
Before handling the chemical for use or for disposal, ensure a standard level of engineering controls (i.e., use in a chemical fume hood) is in place.[6] The following personal protective equipment is mandatory:
-
Eye Protection: Safety goggles with side shields or a face shield.[3][5]
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use.[3][5]
-
Skin and Body Protection: A flame-retardant lab coat and closed-toe shoes are required. For larger quantities or when cleaning spills, impervious clothing or an apron may be necessary.[3][5][8]
-
Respiratory Protection: For handling fine powders or if there is a risk of aerosolization outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges (e.g., type P95 or ABEK-P2) should be used.[7]
Step-by-Step Disposal Protocol: From Benchtop to Pickup
This protocol outlines the procedure for accumulating and storing waste in a laboratory setting, often referred to as a Satellite Accumulation Area (SAA), in compliance with RCRA regulations.[11]
Step 1: Select the Appropriate Waste Container
-
Primary Container: Use a sturdy, leak-proof container that is chemically compatible with amines. High-density polyethylene (HDPE) or glass bottles are typically suitable. If possible, collecting waste in the original manufacturer's container is a good practice.[11][12]
-
Container Integrity: Ensure the container has a secure, tight-fitting screw cap. The container must be clean on the outside and in good condition, with no cracks or degradation.[13]
Step 2: Label the Waste Container Immediately
-
Before any waste is added, affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department.[12]
-
The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound." List any other chemical constituents in the waste mixture.
-
The specific hazard characteristics (e.g., "Toxic," "Corrosive," "Irritant").
-
The date accumulation started (the day the first drop of waste was added).
-
Step 3: Segregate the Waste Stream
-
Causality: Amines are basic and can react violently with acids, releasing significant heat. They are also incompatible with strong oxidizing agents. Mixing incompatible waste streams is a major safety hazard and is strictly prohibited.[10][11]
-
Action:
-
Dedicate a specific waste container solely for this compound and compatible substances.
-
DO NOT mix this waste with acidic waste (e.g., nitric acid, glacial acetic acid).[11]
-
DO NOT mix with halogenated or non-halogenated solvent waste unless explicitly part of the same process stream.
-
Keep amine waste separate from oxidizing agents (e.g., peroxides, permanganates).[10]
-
Step 4: Accumulate Waste Safely
-
Add waste to the container in a chemical fume hood.
-
Keep the waste container closed at all times except when actively adding waste.[12][13] This prevents the release of vapors and protects against spills.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[13]
-
Store the container in a designated Satellite Accumulation Area within the laboratory, at or near the point of generation.[11]
-
The container must be kept in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[12]
Step 5: Arrange for Final Disposal
-
Once the container is full (or when the experiment is complete), seal it tightly and ensure the label is complete and accurate.
-
Contact your institution's EHS department to schedule a waste pickup.[12]
-
Do not attempt to transport the waste yourself. Disposal must be handled by a licensed professional waste disposal service.[7][10] These services will typically use high-temperature chemical incineration with afterburners and scrubbers to ensure complete destruction of the compound and prevent environmental release.[6][7]
Decontamination and Disposal of Empty Containers
Empty containers that held this compound are also considered hazardous waste until properly decontaminated.
-
Procedure:
-
Thoroughly empty all contents from the container into the hazardous waste stream.[11]
-
Rinse the container three times with a suitable solvent (e.g., water or an appropriate organic solvent).
-
Crucially, the first rinseate must be collected and disposed of as hazardous waste. [12] Subsequent rinses may also require collection depending on local regulations.
-
After triple-rinsing and air-drying, deface or remove the original label.[11] The container can then typically be disposed of in the regular trash or recycled, pending your institution's specific policies.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the safe handling and disposal of this compound waste.
Caption: Decision workflow for compliant waste management.
References
- AK Scientific, Inc. (n.d.). Safety Data Sheet: this compound dihydrochloride.
- Capot Chemical Co., Ltd. (n.d.). MSDS of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.
-
Cannon Instrument Company. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
European Chemicals Agency (ECHA). (n.d.). 1,4-diazabicyclooctane - Registration Dossier. Retrieved from [Link]
-
Synerzine. (n.d.). SAFETY DATA SHEET: 7-Oxabicyclo[2.2.1]heptane, 1-methyl-4-(1-methylethyl). Retrieved from [Link]
-
Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
- BLD Pharmatech. (n.d.). (1S,4S)-2-METHYL-2,5-DIAZABICYCLO(2.2.1)HEPTANE 2HBR Safety Data Sheet.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13840741, this compound. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Overview. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations. Retrieved from [Link]
Sources
- 1. epa.gov [epa.gov]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. chemscene.com [chemscene.com]
- 4. This compound | C6H12N2 | CID 15629280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemscene.com [chemscene.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. capotchem.cn [capotchem.cn]
- 8. files.dep.state.pa.us [files.dep.state.pa.us]
- 9. chemicalbook.com [chemicalbook.com]
- 10. collectandrecycle.com [collectandrecycle.com]
- 11. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 12. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 13. ethz.ch [ethz.ch]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane
In the landscape of pharmaceutical research and development, the meticulous handling of specialized chemical reagents is paramount to both personnel safety and experimental integrity. This guide provides essential, field-tested safety protocols and logistical plans for the handling of (1R,4R)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane and its common salt forms. As drug development professionals, our commitment to safety must be as rigorous as our pursuit of scientific innovation. This document moves beyond a simple checklist, offering a procedural framework grounded in the inherent chemical properties of this diamine to ensure a self-validating system of laboratory safety.
Hazard Analysis: Understanding the Intrinsic Risks
This compound, a bicyclic diamine, presents a multi-faceted hazard profile that necessitates a comprehensive PPE strategy. The primary risks are associated with its corrosive and toxic nature, typical of many amine compounds.
According to safety data sheets, this compound is classified as:
The presence of two amine functional groups contributes to its basicity and reactivity, which are the root causes of its corrosive effects on biological tissues. The molecule's volatility, particularly in its free-base form, increases the risk of inhalation exposure.
| Hazard Classification | GHS Hazard Statement | Potential Consequences |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | Harmful if ingested, absorbed through the skin, or inhaled, potentially leading to systemic toxic effects.[1] |
| Skin Corrosion/Irritation | H314 / H315 | Causes severe burns upon contact or significant irritation.[1][3][5] |
| Serious Eye Damage/Irritation | H318 / H319 | Risk of serious, potentially irreversible, eye damage.[2][3][5][6] |
| Specific Target Organ Toxicity | H335 | May cause irritation to the respiratory tract upon inhalation.[1][2][3][5] |
| Flammability | H227 | Combustible liquid (for the free-base form).[1] |
The Core Principle: Engineered Controls as the First Line of Defense
Before any discussion of Personal Protective Equipment, it is crucial to emphasize that PPE is the last line of defense. The primary method for ensuring safety is the implementation of robust engineering controls. All handling of this compound, from weighing to reaction quenching, must be conducted within a certified chemical fume hood to minimize inhalation exposure.[6][7] The fume hood provides a contained workspace that protects the user from vapors and aerosols.
Personal Protective Equipment (PPE): A Multi-Layered Approach
The selection of PPE must be tailored to the specific task being performed and the associated risk of exposure. The following represents a comprehensive, multi-layered PPE protocol for handling this compound.
Primary Barrier: Skin and Body Protection
Direct contact with the skin can cause severe burns or irritation.[1][2] Therefore, a complete barrier is essential.
-
Gloves : Due to the corrosive nature of diamines, a single pair of standard nitrile gloves may not provide sufficient protection for prolonged handling. For tasks with a high risk of splash or extended handling times, double-gloving is the recommended best practice.[8] An inner nitrile glove provides a base layer of protection, while a thicker, chemical-resistant outer glove (e.g., butyl rubber or laminate) offers enhanced resistance to chemical breakthrough.[8][9] Gloves must be inspected for any signs of degradation or perforation before each use.[4]
-
Laboratory Coat/Apron : A flame-resistant lab coat is mandatory.[4] For operations involving larger quantities or a significant splash risk, a chemically resistant apron worn over the lab coat is advised.
-
Full-Length Pants and Closed-Toe Shoes : This is a fundamental requirement for any laboratory setting and is particularly critical when working with corrosive materials to protect the legs and feet from potential spills.
Secondary Barrier: Eye and Face Protection
The eyes are exceptionally vulnerable to damage from this compound.[2][6]
-
Chemical Splash Goggles : Standard safety glasses are insufficient. Tightly fitting chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards are required to protect against splashes and vapors.[4]
-
Face Shield : When handling larger volumes (>50 mL) or performing any operation with an elevated risk of splashing or energetic reaction (e.g., addition to a reactive mixture), a full-face shield must be worn in addition to chemical splash goggles.[8] This provides a secondary layer of protection for the entire face.
Respiratory Protection
While engineering controls are primary, respiratory protection may be necessary in certain situations.
-
Standard Operations : For routine handling within a certified chemical fume hood, respiratory protection is typically not required.[4][7]
-
Emergency Situations : In the event of a significant spill or a failure of engineering controls, a full-face respirator with appropriate cartridges for organic vapors and amines should be used.[4] Personnel must be properly trained and fit-tested for respirator use.[10]
Procedural Workflow for Safe Handling
The following workflow provides a step-by-step guide for safely managing this compound throughout its lifecycle in the laboratory.
Caption: Workflow for the safe handling of this compound.
Emergency and Disposal Plan
A clear plan for managing spills and disposing of waste is critical for maintaining a safe laboratory environment.
Spill Management
-
Evacuate and Alert : Evacuate non-essential personnel from the immediate area. Alert colleagues and the laboratory supervisor.[4][7]
-
Assess the Spill : From a safe distance, determine the extent of the spill. If it is large or you are not comfortable cleaning it, contact your institution's environmental health and safety (EHS) department.
-
Don Appropriate PPE : Before attempting to clean a small spill, don the full PPE outlined in Section 3, including respiratory protection if necessary.[4]
-
Contain and Absorb : Cover the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible materials like paper towels.
-
Collect and Dispose : Carefully scoop the absorbed material into a designated, labeled hazardous waste container.[6]
-
Decontaminate : Clean the spill area with a suitable decontamination solution, followed by soap and water.
Waste Disposal
-
Chemical Waste : All excess this compound and reaction residues must be disposed of as hazardous chemical waste.[7][11] Do not pour down the drain.
-
Contaminated Materials : All disposables that have come into contact with the chemical, including gloves, pipette tips, and absorbent materials, must be placed in a sealed and clearly labeled hazardous waste container for disposal according to institutional and local regulations.[4][11]
By adhering to these rigorous, procedurally-sound guidelines, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their scientific work.
References
- AK Scientific, Inc. (n.d.). This compound dihydrochloride Safety Data Sheet.
- BenchChem. (2025). Personal protective equipment for handling Ethyne-1,2-diamine.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Henrik-Eckerman, M. L., et al. (2015). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. PubMed. Retrieved from [Link]
- SynQuest Laboratories, Inc. (n.d.). This compound dihydrobromide Safety Data Sheet.
- BLDpharm. (n.d.). (1S,4S)-2-METHYL-2,5-DIAZABICYCLO(2.2.1)HEPTANE 2HBR.
- Capot Chemical Co., Ltd. (n.d.). MSDS of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide.
-
U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]
-
Henriks-Eckerman, M. L., et al. (2015). Testing Penetration of Epoxy Resin and Diamine Hardeners through Protective Glove and Clothing Materials. Annals of Occupational Hygiene. Retrieved from [Link]
- DHC Solvent Chemie GmbH. (n.d.). Safety Data Sheet: n-heptane.
Sources
- 1. This compound | C6H12N2 | CID 15629280 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]
- 3. chemscene.com [chemscene.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. chemscene.com [chemscene.com]
- 6. matrixscientific.com [matrixscientific.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 11. aksci.com [aksci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
